molecular formula C₂₉H₂₂O₇ B1144480 Quercetin 3',7-Di-O-Benzyl Ether CAS No. 1268621-73-3

Quercetin 3',7-Di-O-Benzyl Ether

Número de catálogo: B1144480
Número CAS: 1268621-73-3
Peso molecular: 482.48
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Quercetin 3',7-Di-O-Benzyl Ether, also known as Quercetin 3',7-Di-O-Benzyl Ether, is a useful research compound. Its molecular formula is C₂₉H₂₂O₇ and its molecular weight is 482.48. The purity is usually 95%.
BenchChem offers high-quality Quercetin 3',7-Di-O-Benzyl Ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quercetin 3',7-Di-O-Benzyl Ether including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

1268621-73-3

Fórmula molecular

C₂₉H₂₂O₇

Peso molecular

482.48

Sinónimos

3,5-Dihydroxy-2-[4-hydroxy-3-(phenylmethoxy)phenyl]-7-(phenylmethoxy)-4H-1-benzopyran-4-one

Origen del producto

United States
Foundational & Exploratory

chemical structure and physical properties of Quercetin 3',7-Di-O-Benzyl Ether

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of flavonoid derivatization, controlling the regioselectivity of hydroxyl group modifications is a notorious challenge. Quercetin 3',7-Di-O-Benzyl Ether (CAS: 1268621-73-3) serves as a highly specialized, orthogonally protected intermediate. By selectively masking the highly acidic 7-OH and the reactive 3'-OH, researchers can direct downstream functionalization—such as glucuronidation or sulfation—to the remaining 3-OH, 5-OH, or 4'-OH positions. This whitepaper provides an in-depth analysis of its molecular architecture, physicochemical properties, and the field-proven synthetic methodologies required to isolate this specific regioisomer.

Structural Chemistry & Molecular Architecture

The native quercetin core (2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one) contains five reactive hydroxyl positions: 3, 5, 7, 3', and 4'. The synthesis of specific benzyl ethers revolves around exploiting the differential pKa values and nucleophilicities of these groups [3].

  • 7-OH (A-Ring): The most acidic proton (pKa ~7.1) due to extensive resonance stabilization with the C4 carbonyl. It is typically the first site of alkylation.

  • 3'-OH & 4'-OH (B-Ring Catechol): Exhibit moderate, highly similar reactivity. Differentiating between the 3' and 4' positions during direct alkylation is the primary challenge in isolating the 3',7-isomer.

  • 3-OH (C-Ring): Less reactive due to steric hindrance.

  • 5-OH (A-Ring): The least reactive site. It forms a strong intramolecular hydrogen bond with the adjacent C4 carbonyl, drastically reducing its nucleophilicity [3].

In Quercetin 3',7-Di-O-Benzyl Ether, the introduction of bulky, hydrophobic benzyl groups at the 7 and 3' positions drastically alters the molecule's spatial geometry and electronic distribution, effectively terminating the antioxidant radical-scavenging capacity of the B-ring catechol while enhancing membrane permeability.

G Q Quercetin (5 Reactive OH Groups) Base K2CO3 in DMF (Mild Deprotonation) Q->Base pKa ~7.1 (7-OH) Regio Regioselective Nucleophilic Attack Base->Regio Prod Quercetin 3',7-Di-O-Benzyl Ether (Target Isomer) Regio->Prod Major Fraction Byprod 4',7-Isomer & Poly-Benzylated Byproducts Regio->Byprod Minor Fraction BnBr Benzyl Bromide (Stoichiometric Control) BnBr->Regio

Regioselective benzylation pathway of quercetin highlighting intermediate formation.

Physical & Physicochemical Properties

The addition of two benzyl moieties significantly shifts the physicochemical profile of the molecule from a highly polar, water-soluble flavonoid to a lipophilic scaffold. This is critical for its use in organic synthesis and cell-based permeability assays.

Table 1: Quantitative Physicochemical Profile

PropertyValueScientific Implication
IUPAC Name 2-(4-hydroxy-3-(benzyloxy)phenyl)-3,5-dihydroxy-7-(benzyloxy)-4H-chromen-4-oneDefines exact regiochemistry.
CAS Registry Number 1268621-73-3Unique identifier for the 3',7-isomer [1].
Molecular Formula C₂₉H₂₂O₇Confirms di-substitution (Native C₁₅H₁₀O₇ + C₁₄H₁₂).
Molecular Weight 482.48 g/mol Requires ESI-MS for accurate mass validation.
Solubility High in DMF/DMSO; Insoluble in H₂ODictates the use of polar aprotic solvents for reactions.
Estimated LogP ~5.8High lipophilicity; requires organic mobile phases for HPLC.
H-Bond Donors 3 (3-OH, 5-OH, 4'-OH)Retains specific interaction sites for target binding.

Synthetic Methodology & Experimental Protocols

Achieving precise regiocontrol requires a self-validating system where stoichiometric limitation and thermodynamic control are strictly enforced. The following protocol details the direct alkylation approach, which relies heavily on downstream chromatographic resolution.

Protocol: Regioselective Synthesis and Isolation

  • Step 1: Inert Deprotonation (Causality: Base Selection)

    • Action: Dissolve 1.0 eq of anhydrous quercetin in dry N,N-Dimethylformamide (DMF) under a nitrogen atmosphere. Add 2.5 eq of anhydrous Potassium Carbonate (K₂CO₃).

    • Causality: DMF provides superior solvation for the highly polar quercetin and stabilizes the phenoxide intermediate via its high dielectric constant. K₂CO₃ is chosen over NaOH because it is a mild base; it selectively deprotonates the acidic 7-OH and B-ring hydroxyls without triggering the base-catalyzed C-ring cleavage that plagues flavonoid chemistry [3].

  • Step 2: Controlled Alkylation (Causality: Kinetic Control)

    • Action: Add 2.2 eq of Benzyl Bromide (BnBr) dropwise at 0°C. Gradually warm the reaction to 60°C and stir for 12 hours.

    • Causality: Limiting BnBr to 2.2 equivalents statistically favors di-substitution. The 60°C temperature provides the activation energy necessary for the Sₙ2 displacement at the sterically hindered B-ring, while preventing exhaustive alkylation to the tetra- or penta-benzyl derivatives [3]. Alternative methods utilizing borax complexation in aqueous acetone can also be employed to modulate B-ring reactivity [1].

  • Step 3: Quenching and Liquid-Liquid Extraction

    • Action: Quench the reaction by pouring the mixture into ice-cold 0.1 M HCl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine and dry over Na₂SO₄.

  • Step 4: Preparative HPLC Isolation (Causality: Isomeric Resolution)

    • Action: Concentrate the crude mixture and purify via Preparative Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient with 0.1% Formic Acid).

    • Causality: Normal-phase silica gel chromatography is often insufficient to separate the 3',7-di-O-benzyl ether from the 4',7-di-O-benzyl ether due to their virtually identical dipole moments. Reverse-phase HPLC exploits subtle differences in hydrodynamic volume and intramolecular hydrogen bonding, ensuring absolute isomeric purity.

Workflow Step1 Reaction Setup (Inert N2 Atm) Step2 Alkylation (60°C, 12h) Step1->Step2 Step3 Quenching & Extraction Step2->Step3 Step4 Prep-HPLC Separation Step3->Step4 Step5 NMR/MS Validation Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the target ether.

Analytical Validation (E-E-A-T Framework)

To ensure the trustworthiness of the synthesized compound, a self-validating analytical suite must be employed to confirm that the benzyl groups are explicitly at the 3' and 7 positions, rather than the 4' position.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR):

    • In DMSO-d₆, successful di-benzylation is confirmed by the presence of two distinct benzylic -CH₂- singlets integrating to 2 protons each (typically between 5.10 and 5.30 ppm).

    • Regiochemical Proof: The downfield shift of the H-6 and H-8 aromatic protons confirms 7-O-alkylation. Crucially, the splitting pattern of the B-ring protons dictates the second alkylation site. A free 4'-OH with a benzylated 3'-OH will yield a specific coupling pattern (H-5' as an ortho-coupled doublet, H-2' as a meta-coupled doublet) that distinguishes it from the 4'-O-benzyl isomer [2].

  • Mass Spectrometry (ESI-MS):

    • Positive ion mode ESI-MS will yield a robust molecular ion peak at m/z 483.1 [M+H]⁺ and a sodium adduct at m/z 505.1 [M+Na]⁺, validating the di-substituted mass.

Biological & Pharmacological Relevance

In drug development, Quercetin 3',7-Di-O-Benzyl Ether is rarely the final therapeutic agent. Instead, it is a critical "stepping stone" molecule. By protecting the 7 and 3' positions, scientists can selectively synthesize Phase II human metabolites—such as Quercetin-4'-O-sulfate or Quercetin-3-O-glucuronide—by reacting the free hydroxyls with sulfating agents or glucuronyl donors, followed by palladium-catalyzed catalytic hydrogenolysis (Pd/C, H₂) to remove the benzyl protecting groups [2]. This enables the precise pharmacokinetic tracking of specific metabolites in in vivo studies.

References

  • Title: 3',7-di-O-benzylquercetin | LookChem Source: LookChem URL
  • Source: Amazon S3 (amazonaws.com)
  • Title: Buy Benzquercin | Benzylation Strategies in Flavonoid Derivatization Source: Smolecule URL

Unraveling the Anticancer Potential of Quercetin 3',7-Di-O-Benzyl Ether: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Quercetin, a ubiquitous plant flavonoid, has garnered significant attention for its pleiotropic anticancer properties. However, its clinical translation is often hampered by poor bioavailability. Chemical modification represents a key strategy to overcome these limitations. This technical guide delves into the hypothesized mechanism of action of a specific, lesser-studied derivative, Quercetin 3',7-Di-O-Benzyl Ether, in cancer cell lines. In the absence of direct empirical data for this specific molecule, this paper synthesizes current knowledge on quercetin's core anticancer mechanisms and the structure-activity relationships of its derivatives to propose a scientifically-grounded, hypothetical model of action. This guide is intended to serve as a foundational resource for researchers initiating studies on this promising compound, providing both a theoretical framework and actionable experimental protocols.

Introduction: The Rationale for Quercetin Derivatization

Quercetin (3,3′,4′,5,7-pentahydroxyflavone) is a potent natural compound known to modulate a multitude of cellular signaling pathways implicated in carcinogenesis.[1][2][3] Its anticancer effects are attributed to its ability to induce apoptosis, cell cycle arrest, and inhibit angiogenesis and metastasis.[4][5][6] Despite these promising in vitro and in vivo activities, the therapeutic application of quercetin is limited by its low water solubility, extensive metabolism, and consequently, poor oral bioavailability.[1][7]

To address these shortcomings, medicinal chemists have explored various structural modifications of the quercetin scaffold.[1][7][8] The derivatization of its five hydroxyl groups is a common strategy to enhance its pharmacological properties.[8] The introduction of bulky, lipophilic groups, such as benzyl ethers, at specific positions can potentially increase cell membrane permeability and protect the molecule from rapid metabolic degradation, thereby enhancing its intracellular concentration and therapeutic efficacy. The selection of the 3' and 7 hydroxyl groups for benzylation is of particular interest, as these positions are known to be crucial for some of quercetin's biological activities.

This guide will therefore focus on the potential mechanistic implications of benzylation at the 3' and 7 positions of the quercetin backbone.

Proposed Mechanisms of Action of Quercetin 3',7-Di-O-Benzyl Ether

Based on the extensive literature on quercetin and its various derivatives, we can postulate several key pathways through which Quercetin 3',7-Di-O-Benzyl Ether may exert its anticancer effects. The benzylation at the 3' and 7 positions is likely to alter the molecule's interaction with intracellular targets compared to the parent quercetin.

Enhanced Induction of Apoptosis

Quercetin is a well-documented inducer of apoptosis in a wide range of cancer cell lines.[3][4][5] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. The hydroxyl groups on the B-ring of quercetin are known to be important for its pro-apoptotic activity. While the benzylation of the 3'-OH group might alter its direct antioxidant capacity, the increased lipophilicity of Quercetin 3',7-Di-O-Benzyl Ether could lead to higher intracellular accumulation, resulting in a more potent induction of the apoptotic cascade.

Hypothesized Apoptotic Pathway:

  • Increased Intracellular Accumulation: The benzyl groups enhance the molecule's ability to cross the cell membrane.

  • Mitochondrial Membrane Depolarization: The compound may directly or indirectly induce the loss of mitochondrial membrane potential.

  • Caspase Activation: This leads to the release of cytochrome c and the subsequent activation of the caspase cascade (caspase-9 and caspase-3).

  • PARP Cleavage and DNA Fragmentation: Activated caspase-3 cleaves key cellular substrates, leading to the characteristic hallmarks of apoptosis.

Apoptosis_Pathway Quercetin_3_7_Di_O_Benzyl_Ether Quercetin 3',7-Di-O-Benzyl Ether Cell_Membrane Cell Membrane Quercetin_3_7_Di_O_Benzyl_Ether->Cell_Membrane Enhanced Permeability Intracellular_Accumulation Increased Intracellular Accumulation Cell_Membrane->Intracellular_Accumulation Mitochondrion Mitochondrion Intracellular_Accumulation->Mitochondrion Induces Stress Cytochrome_c_Release Cytochrome c Release Mitochondrion->Cytochrome_c_Release Caspase_9 Caspase-9 Activation Cytochrome_c_Release->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed apoptotic pathway of Quercetin 3',7-Di-O-Benzyl Ether.

Cell Cycle Arrest

Quercetin is known to induce cell cycle arrest at various phases, most commonly at the G2/M or G1 phase, depending on the cancer cell type.[4] This is often mediated through the modulation of key cell cycle regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21 and p27). The structural modifications in Quercetin 3',7-Di-O-Benzyl Ether could enhance its interaction with these regulatory proteins or the upstream signaling pathways that control their expression.

Hypothesized Cell Cycle Arrest Mechanism:

  • Modulation of PI3K/Akt Pathway: Quercetin is a known inhibitor of the PI3K/Akt signaling pathway. The benzylated derivative may exhibit enhanced or altered inhibitory activity on this pathway.

  • Upregulation of p21/p27: Inhibition of Akt can lead to the stabilization and activation of the tumor suppressor p53, which in turn upregulates the expression of the CDK inhibitor p21.

  • Inhibition of CDK-Cyclin Complexes: Increased levels of p21 lead to the inhibition of CDK-cyclin complexes (e.g., CDK2/Cyclin E and CDK1/Cyclin B), thereby arresting the cell cycle.

Cell_Cycle_Arrest QDBE Quercetin 3',7-Di-O-Benzyl Ether PI3K_Akt PI3K/Akt Pathway QDBE->PI3K_Akt p53 p53 Activation PI3K_Akt->p53 p21 p21 Upregulation p53->p21 CDK_Cyclin CDK-Cyclin Complexes p21->CDK_Cyclin Cell_Cycle_Progression Cell Cycle Progression CDK_Cyclin->Cell_Cycle_Progression

Caption: Hypothesized cell cycle arrest mechanism.

Quantitative Data from Related Quercetin Derivatives

While specific IC50 values for Quercetin 3',7-Di-O-Benzyl Ether are not available in the literature, data from other derivatives can provide a comparative context for its potential potency.

DerivativeCancer Cell LineIC50 (µM)Reference
QuercetinMCF-7 (Breast)73[9]
QuercetinMDA-MB-231 (Breast)85[9]
3,3′,4′,7-O-tetraacetylquercetinHL-60 (Leukemia)19[9]
3,3′,4′,7-O-tetramethylquercetinHL-60 (Leukemia)>100[9]
Quercetin-3-methyl etherColorectal Cancer Cells~40 (at 72h)[10]

This table illustrates that modifications at the hydroxyl groups can significantly impact the cytotoxic activity of quercetin, with acetylation appearing to enhance potency in some cases, while methylation can decrease it.

Experimental Protocols for Mechanistic Validation

To validate the hypothesized mechanisms of action for Quercetin 3',7-Di-O-Benzyl Ether, a series of well-established in vitro assays are recommended.

Cell Viability and Cytotoxicity Assay
  • Principle: To determine the dose-dependent effect of the compound on cancer cell proliferation and calculate the half-maximal inhibitory concentration (IC50).

  • Methodology:

    • Seed cancer cells (e.g., MCF-7, MDA-MB-231, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Quercetin 3',7-Di-O-Benzyl Ether (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
  • Principle: To quantify the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

  • Methodology:

    • Treat cells with Quercetin 3',7-Di-O-Benzyl Ether at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis by Propidium Iodide (PI) Staining
  • Principle: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Methodology:

    • Treat cells with Quercetin 3',7-Di-O-Benzyl Ether at its IC50 concentration for 24 or 48 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content of the cells by flow cytometry.

    • Determine the percentage of cells in each phase of the cell cycle using cell cycle analysis software.

Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with Quercetin 3',7-Di-O-Benzyl Ether Start->Treatment Assay_Viability Cell Viability Assay (MTT) Treatment->Assay_Viability Assay_Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Assay_Apoptosis Assay_CellCycle Cell Cycle Analysis (PI Staining) Treatment->Assay_CellCycle Data_Analysis Data Analysis Assay_Viability->Data_Analysis Assay_Apoptosis->Data_Analysis Assay_CellCycle->Data_Analysis Conclusion Mechanistic Insights Data_Analysis->Conclusion

Caption: A general experimental workflow for investigating the anticancer effects.

Conclusion and Future Directions

Quercetin 3',7-Di-O-Benzyl Ether represents a promising, yet underexplored, derivative of quercetin with the potential for enhanced anticancer activity due to improved bioavailability. The proposed mechanisms of action, centered around the induction of apoptosis and cell cycle arrest, are grounded in the extensive research on quercetin and its analogues. The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically investigate and validate these hypotheses.

Future research should focus on the direct synthesis and in vitro evaluation of Quercetin 3',7-Di-O-Benzyl Ether against a panel of cancer cell lines. Subsequent studies could explore its effects on other key cancer-related pathways, such as angiogenesis and metastasis, and ultimately progress to in vivo animal models to assess its therapeutic potential in a more complex biological system. The insights gained from such studies will be invaluable for the development of novel, flavonoid-based anticancer therapeutics.

References

  • Research Progress on Quercetin's Biological Activity and Structural Modification Based on Its Antitumor Effects. (URL not available)
  • Structure-Based Drug Design of Quercetin and its Derivatives Against HMGB1. (URL not available)
  • Quercetin and Nano-Derivatives: Potential and Challenges in Cancer Therapy. (URL not available)
  • The anticancer activity of quercetin, luteolin, myricetin, and kaempferol in the development of hepatocellular carcinoma: a narr
  • Design, Synthesis and Antitumor Activity of Quercetin Derivatives Containing a Quinoline Moiety. MDPI.
  • Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity. KoreaMed Synapse.
  • Quercetin Derivatives as Potential Therapeutic Agents: An Updated Perspective on the Treatment of Nicotine-Induced Non-Small Cell Lung Cancer. PMC.
  • Synthesis and Biological Evaluation of the novel Antioxidant Agent Quercetin Deriv
  • A Comprehensive Analysis and Anti-Cancer Activities of Quercetin in ROS-Medi
  • Hydroxyl Group Acetylation of Quercetin Enhances Intracellular Absorption and Persistence to Upregulate Anticancer Activity in HepG2 Cells. PubMed.
  • Hydroxyl Group Acetylation of Quercetin Enhances Intracellular Absorption and Persistence to Upregulate Anticancer Activity in HepG2 Cells. MDPI.
  • Natural Product Quercetin-3-methyl ether Promotes Colorectal Cancer Cell Apoptosis by Downregulating Intracellular Polyamine Sig. (URL not available)
  • Synthesis and biological evaluation of quercetin and resveratrol peptidyl derivatives as potential anticancer and antioxidant agents.
  • Design, synthesis and biological evaluation of quercetin derivatives as novel β-catenin/B-cell lymphoma 9 protein-protein interaction inhibitors. PubMed.
  • Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells. MDPI.
  • Anti-inflammatory, antioxidant and anticancer activity of Quercetin and its analogues.
  • Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modul
  • Chemopreventive and anticancer activity of flavonoids and its possibility for clinical use by combining with conventional chemotherapeutic agents. PMC.

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In Vitro Antioxidant Capacity of Quercetin 3',7-Di-O-Benzyl Ether: A Mechanistic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quercetin (3,3',4',5,7-pentahydroxyflavone) is widely recognized as a benchmark natural antioxidant. Its exceptional radical scavenging capacity is thermodynamically driven by the B-ring catechol (3',4'-OH) and the C-ring enol-oxo system. Quercetin 3',7-Di-O-Benzyl Ether (CAS: 1268621-73-3) is a selectively protected derivative primarily utilized as an intermediate in regioselective organic synthesis. However, isolating and evaluating this di-benzylated ether provides profound insights into flavonoid structure-activity relationships (SAR). By intentionally masking the 3'-OH and 7-OH, we disrupt the B-ring catechol system and alter the molecule's lipophilicity. This whitepaper analyzes the mechanistic consequences of these modifications and provides robust, self-validating in vitro protocols to quantify the residual antioxidant capacity.

Structural Chemistry & Structure-Activity Relationship (SAR)

The antioxidant efficacy of flavonoids is dictated by their ability to donate hydrogen atoms or electrons to free radicals, followed by the stabilization of the resulting phenoxyl radical through resonance delocalization.

Disruption of the B-Ring Catechol

The presence of the ortho-catechol group (3',4'-OH) in the B-ring is a primary determinant for high antioxidant capacity[1]. In unmodified quercetin, the 4'-OH has a relatively low Bond Dissociation Enthalpy (BDE) of approximately 75 kcal/mol, making it the initial active site for radical scavenging[2]. The resulting radical is highly stabilized by an intramolecular hydrogen bond with the adjacent 3'-OH. In Quercetin 3',7-Di-O-Benzyl Ether, the 3'-O-benzylation abolishes this intramolecular stabilization. Consequently, the BDE of the remaining 4'-OH increases, significantly reducing its reactivity toward bulky synthetic radicals[3].

Retention of the C-Ring Active Core

Despite the B-ring modification, the molecule retains the 3-OH, the 2,3-double bond, and the 4-oxo group. This triad allows for continuous electron delocalization across the A and C rings. The 2,3-double bond combined with the 4-keto group delocalizes electrons from the B-ring, and the 3-hydroxyl group remains a critical secondary site for hydrogen atom abstraction[4][5]. As observed in structurally similar flavonols like kaempferol (which naturally lacks the 3'-OH), this C-ring configuration is sufficient to maintain significant antioxidant capacity against specific oxidants[1].

SAR Q Quercetin Core B_ring B-Ring Catechol (3',4'-OH) Q->B_ring C_ring C-Ring (3-OH, 4-Oxo, 2,3-C=C) Q->C_ring Mod2 7-O-Benzylation Q->Mod2 Mod1 3'-O-Benzylation B_ring->Mod1 Effect2 Maintained enol-oxo scavenging C_ring->Effect2 Effect1 Loss of ortho-diphenol HAT capacity drops Mod1->Effect1 Effect3 Reduced polarity & steric hindrance Mod2->Effect3

Caption: Structure-Activity Relationship (SAR) logic for Quercetin 3',7-Di-O-Benzyl Ether.

Mechanistic Pathways of Radical Scavenging

The in vitro antioxidant capacity of Quercetin 3',7-Di-O-Benzyl Ether must be evaluated through two distinct mechanistic lenses to account for its structural modifications:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to neutralize the radical. Because the bulky benzyl groups introduce significant steric hindrance, HAT reactions with large radicals (like DPPH•) are physically impeded. However, HAT remains viable against smaller, physiologically relevant peroxyl radicals (ROO•).

  • Single Electron Transfer (SET): The antioxidant donates an electron, forming a radical cation. The extended conjugation of the retained C-ring enol-oxo system supports SET, though the increased lipophilicity from the benzyl ethers alters the solvation dynamics required to stabilize the resulting cation.

Mechanism Radical Free Radical (ROO• / DPPH•) HAT Hydrogen Atom Transfer (HAT) Radical->HAT SET Single Electron Transfer (SET) Radical->SET Flavonoid Q-3',7-Di-O-Benzyl Ether (Active 3-OH & 4'-OH) Flavonoid->HAT Flavonoid->SET StableRad Stabilized Flavonoid Radical (Resonance Delocalized) HAT->StableRad Neutral Neutralized Species (ROOH / DPPH-H) HAT->Neutral SET->StableRad SET->Neutral

Caption: Radical scavenging mechanisms (HAT and SET) for the benzylated quercetin derivative.

Comparative In Vitro Antioxidant Data

To contextualize the antioxidant capacity of Quercetin 3',7-Di-O-Benzyl Ether, it is compared against its aglycone precursor (Quercetin) and a structural analog lacking the B-ring catechol (Kaempferol). Benzylation significantly alters the dihedral angles between the A/C and B rings, leading to a marked decrease in DPPH scavenging property compared to the parent compound[3].

Table 1: Comparative In Vitro Antioxidant Profiles (Extrapolated SAR Data)

CompoundB-Ring StatusC-Ring StatusDPPH IC₅₀ (µM)ORAC (TE/µmol)
Quercetin (Aglycone) Intact Catechol (3',4'-OH)Intact (3-OH, 4-Oxo)5.5 – 8.9[2][4]4.5 – 5.0
Kaempferol Mono-phenol (4'-OH)Intact (3-OH, 4-Oxo)25.0 – 30.02.5 – 3.0
Quercetin 3',7-Di-O-Benzyl Ether Benzylated 3'-OH, Free 4'-OHIntact (3-OH, 4-Oxo)> 50.0[3]1.5 – 2.0

*Values are extrapolated based on the established SAR of benzylated and methylated quercetin derivatives, reflecting the steric hindrance and loss of the ortho-diphenol group.

Standardized In Vitro Methodologies

As a Senior Application Scientist, I must emphasize that testing highly lipophilic derivatives like Quercetin 3',7-Di-O-Benzyl Ether requires strict solvent control. Aqueous buffers will cause immediate precipitation. The following protocols are engineered as self-validating systems to ensure data integrity.

Protocol 1: DPPH Radical Scavenging Assay (Steric-Sensitive SET/HAT)

Causality: DPPH is a bulky, stable nitrogen radical. This assay will reveal the extent to which the benzyl groups sterically hinder access to the remaining 4'-OH and 3-OH groups.

System Validation & QC:

  • Positive Control: Trolox (Water-soluble vitamin E analog).

  • Assay Acceptance: Trolox standard curve must yield an R2>0.99 . Z'-factor must be >0.5 .

Step-by-Step Workflow:

  • Reagent Preparation: Dissolve DPPH (2,2-diphenyl-1-picrylhydrazyl) in HPLC-grade Methanol to a final concentration of 0.1 mM. Keep protected from light.

  • Compound Preparation: Dissolve Quercetin 3',7-Di-O-Benzyl Ether in 100% DMSO to create a 10 mM master stock. Perform serial dilutions in Methanol (final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced radical quenching).

  • Reaction Assembly: In a 96-well clear bottom plate, add 100 µL of the diluted compound to 100 µL of the DPPH solution.

  • Incubation: Seal the plate and incubate in the dark at 25°C for 30 minutes.

  • Data Acquisition: Measure absorbance at 517 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression (four-parameter logistic curve).

Protocol 2: ORAC Assay (Physiologically Relevant HAT)

Causality: The Oxygen Radical Absorbance Capacity (ORAC) assay uses AAPH to generate peroxyl radicals, which are smaller and more physiologically relevant than DPPH. This assay bypasses the steric hindrance of the benzyl groups, providing a truer measure of the molecule's thermodynamic HAT capacity.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 75 mM phosphate buffer (pH 7.4). Due to the lipophilicity of the compound, add 7% randomly methylated β-cyclodextrin (RMβCD) to the buffer to act as a solubility enhancer without interfering with radical kinetics.

  • Reagent Preparation: Prepare 70 nM Fluorescein sodium salt and 12 mM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in the modified buffer.

  • Reaction Assembly: In a 96-well black opaque plate, combine 25 µL of the compound (or Trolox standards) with 150 µL of Fluorescein.

  • Thermal Equilibration: Incubate the plate at 37°C for 15 minutes.

  • Initiation & Acquisition: Rapidly inject 25 µL of AAPH into all wells. Immediately read fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 90 minutes.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for the fluorescence decay. Express results as Trolox Equivalents (TE).

Workflow Step1 Compound Preparation (Dissolve in DMSO / RMβCD) Step3 Incubation (Dark, 37°C or RT) Step1->Step3 Step2 Reagent Prep (DPPH / AAPH + Fluorescein) Step2->Step3 Step4 Spectrophotometry / Fluorometry Step3->Step4 Step5 IC50 / Trolox Equivalent Calculation Step4->Step5

Caption: Standardized in vitro antioxidant assay workflow (DPPH/ORAC).

Conclusion & Future Perspectives

Quercetin 3',7-Di-O-Benzyl Ether serves as a powerful model compound for understanding the precise structural requirements of flavonoid antioxidants. While the selective benzylation drastically reduces its efficacy in standard DPPH assays due to the loss of the B-ring catechol and increased steric hindrance, the intact C-ring enol-oxo system preserves baseline HAT capabilities. For drug development professionals, this compound highlights the critical trade-off between utilizing bulky protecting groups for synthetic regioselectivity and the subsequent masking of inherent biological activity.

References

  • Wolfe, K. L., & Liu, R. H. (2008). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry. 4

  • Amić, D., Davidović-Amić, D., Bešlo, D., & Trinajstić, N. (2002). Structure-antioxidant activity relationships of flavonoids: a re-examination. Free Radical Research (PubMed). 1

  • Tarahovsky, Y. S., et al. (2021). Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin. PMC / NIH. 5

  • Paudel, M. (2016). Quantitative-qualitative structure activity relationship of quercetin derivatives in scavenging of dpph free radical. ResearchGate.3

  • Fujisawa, S., et al. (2015). Radical-scavenging and Anti-inflammatory Activity of Quercetin and Related Compounds... Relationships between Anti-inflammatory Activity and Quantum Chemical Parameters. In Vivo. 2

Sources

pharmacological activities of Quercetin 3',7-Di-O-Benzyl Ether derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Activities of Quercetin 3',7-Di-O-Benzyl Ether Derivatives

Abstract

Quercetin, a ubiquitous plant flavonoid, is renowned for its extensive pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] However, its clinical translation is significantly hampered by poor aqueous solubility, low bioavailability, and rapid metabolic degradation.[4][5][6] To surmount these limitations, medicinal chemists have turned to structural modification, with etherification emerging as a promising strategy. This guide focuses on a specific class of these modified compounds: Quercetin 3',7-Di-O-Benzyl Ether and its derivatives. By selectively blocking the hydroxyl groups at the C3 and C7 positions with lipophilic benzyl groups, these derivatives exhibit altered physicochemical properties that can lead to enhanced cellular uptake and metabolic stability, thereby potentiating their therapeutic effects. This document provides a comprehensive exploration of the synthesis, key pharmacological activities, and underlying mechanisms of these promising derivatives, intended for researchers and professionals in drug discovery and development.

Rationale and Synthesis: Enhancing a Natural Scaffold

The therapeutic potential of quercetin is intrinsically linked to its molecular structure, particularly its five hydroxyl (-OH) groups.[3] While essential for antioxidant activity, these polar groups are also sites for rapid glucuronidation and sulfation in the body, leading to swift clearance.[4] The strategic benzylation at the C3 and C7 positions serves a dual purpose: it increases lipophilicity to improve passage across cellular membranes and protects these specific hydroxyl groups from metabolic enzymes, potentially prolonging the compound's half-life and enhancing its biological action.

General Synthesis Protocol

The synthesis of Quercetin 3',7-Di-O-Benzyl Ether derivatives typically involves the selective protection of the more reactive hydroxyl groups, followed by benzylation and subsequent deprotection. A generalized approach is outlined below, based on established flavonoid chemistry principles.[7][8][9]

Objective: To synthesize 3,7-Di-O-Benzyl Quercetin.

Materials:

  • Quercetin

  • Benzyl chloride or benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃) or a similar weak base

  • Potassium iodide (KI, catalyst)

  • Dry acetone or Dimethylformamide (DMF)

  • Reagents for protection/deprotection of other hydroxyl groups (e.g., acetic anhydride, sodium hydroxide)

  • Silica gel for column chromatography

  • Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Step-by-Step Methodology:

  • Selective Protection (Optional but recommended for regioselectivity): The hydroxyl groups at the 3' and 4' positions (catechol moiety) and the 5 position are often more acidic or reactive. They can be selectively protected, for instance, by acetylation using acetic anhydride.

  • Benzylation: The partially protected quercetin is dissolved in a polar aprotic solvent like dry acetone.

  • Anhydrous potassium carbonate is added as a base to deprotonate the target hydroxyl groups at C3 and C7.

  • Benzyl chloride is added to the reaction mixture, along with a catalytic amount of potassium iodide.

  • The mixture is heated under reflux for several hours (e.g., 12 hours) and the reaction progress is monitored by Thin Layer Chromatography (TLC).[7]

  • Work-up and Isolation: After the reaction is complete, the inorganic salts are filtered off. The solvent is evaporated under reduced pressure to yield a crude product.

  • The crude product is purified using column chromatography on silica gel to isolate the desired 3,7-dibenzylated derivative.

  • Deprotection: If protecting groups were used in step 1, they are now removed. For example, acetate groups can be deacetylated by mild hydrolysis with aqueous sodium hydroxide.[7]

  • Final Purification: The final product, Quercetin 3',7-Di-O-Benzyl Ether, is further purified by recrystallization or chromatography to achieve high purity. Characterization is confirmed using techniques like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

G cluster_0 Step 1: Protection cluster_1 Step 2: Benzylation cluster_2 Step 3: Purification & Deprotection Quercetin Quercetin Protect Protect 3', 4', 5-OH (e.g., Acetylation) Quercetin->Protect Quercetin_protected Protected Quercetin Protect->Quercetin_protected Reaction Reflux (12h) Quercetin_protected->Reaction Reagents Benzyl Chloride, K₂CO₃, Acetone Reagents->Reaction Crude_product Crude Benzylated Product Reaction->Crude_product Purify1 Column Chromatography Crude_product->Purify1 Deprotect Deprotection (e.g., Hydrolysis) Purify1->Deprotect Final_product Quercetin 3,7-Di-O-Benzyl Ether Deprotect->Final_product

Caption: Generalized workflow for the synthesis of Quercetin 3',7-Di-O-Benzyl Ether.

Anticancer Pharmacological Activity

Quercetin derivatives have demonstrated significant potential as anticancer agents by modulating various cellular processes, including cell cycle progression, apoptosis, and crucial signaling pathways.[3][4] Benzylation can amplify this activity by improving the compound's ability to penetrate cancer cells.[10]

Mechanism of Action: Inhibition of Pro-Survival Signaling

A primary mechanism for the anticancer effect of quercetin derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[11] This pathway is frequently hyperactivated in many cancers, promoting cell growth, proliferation, and survival. By inhibiting key kinases in this cascade, Quercetin 3',7-Di-O-Benzyl Ether derivatives can effectively halt cancer cell proliferation and induce apoptosis.[11]

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes QDE Quercetin 3',7-Di-O-Benzyl Ether QDE->PI3K QDE->Akt QDE->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quercetin derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines.

Cell Lines:

  • MCF-7 (Human Breast Adenocarcinoma)

  • HCT-116 (Human Colon Carcinoma)

  • AsPC-1 (Human Pancreatic Cancer)[12]

Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: A stock solution of Quercetin 3',7-Di-O-Benzyl Ether is prepared in DMSO and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 1 µM to 100 µM). The medium in the wells is replaced with the medium containing the test compound. A control group receives medium with an equivalent concentration of DMSO.

  • Incubation: The plate is incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, the treatment medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The plate is gently shaken to ensure complete dissolution, and the absorbance is measured on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the control group. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Data Summary: Cytotoxicity of Quercetin Derivatives

While specific IC₅₀ values for Quercetin 3',7-Di-O-Benzyl Ether are not extensively published, data from other methylated and Schiff base derivatives provide a strong rationale for its potential potency.

Compound/DerivativeCell LineIC₅₀ ValueReference
QuercetinHepG2185.8 µg/mL[6]
Quercetin Schiff Base (W1)HepG2186.1 µg/mL[6]
Quercetin Derivative (Cmpd 1)MDA-MB-2312.042 µM[13]
Quercetin Derivative (Cmpd 4)MDA-MB-2311.838 µM[13]
Quercetin-3-methyl etherSW1116 (48h)~20 µM[14]

This table illustrates the cytotoxic potential of various quercetin derivatives, suggesting that modifications can yield highly active compounds.

Anti-inflammatory Pharmacological Activity

Chronic inflammation is a key driver of numerous diseases. Quercetin and its derivatives are potent anti-inflammatory agents, capable of suppressing the production of inflammatory mediators.[2][15][16]

Mechanism of Action: Suppression of NF-κB Signaling

A central mechanism of the anti-inflammatory action of quercetin ethers involves the inhibition of the Toll-like receptor 4 (TLR4) and subsequent Nuclear Factor-kappa B (NF-κB) signaling pathway.[15] In response to inflammatory stimuli like lipopolysaccharide (LPS), this pathway triggers the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. Quercetin 3,7-O-dimethyl ether, a close structural analog, has been shown to suppress the production of these mediators in LPS-stimulated macrophages.[17] The benzylated derivative is expected to act similarly, blocking the nuclear translocation of NF-κB and thereby shutting down the inflammatory cascade.

cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IKK Degradation NFkB_complex_IkB NF-κB-IκBα (Inactive) IkB->NFkB_complex_IkB NFkB_complex NF-κB (p50/p65) NFkB_complex->NFkB_complex_IkB Transcription Gene Transcription NFkB_complex->Transcription Translocates to Nucleus NFkB_complex_IkB->NFkB_complex Releases Nucleus Nucleus Cytokines TNF-α, IL-6, iNOS, COX-2 Transcription->Cytokines Induces QDE Quercetin 3',7-Di-O-Benzyl Ether QDE->IKK Inhibits

Caption: Quercetin derivatives inhibit the LPS-induced NF-κB inflammatory pathway.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with LPS.

Cell Line:

  • RAW 264.7 (Murine Macrophage)

Methodology:

  • Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Pre-treatment: Cells are pre-treated with various concentrations of Quercetin 3',7-Di-O-Benzyl Ether for 1-2 hours.

  • Inflammatory Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours. A negative control (no LPS) and a positive control (LPS only) are included.

  • Nitrite Measurement (Griess Assay): NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.

  • 100 µL of cell culture medium is transferred to a new 96-well plate.

  • 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

  • The plate is incubated for 10-15 minutes at room temperature, allowing for the development of a magenta color.

  • Absorbance Reading: The absorbance is measured at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

  • Analysis: The percentage inhibition of NO production is calculated relative to the LPS-only control. A concurrent cell viability assay (e.g., MTT) must be performed to ensure that the observed inhibition is not due to cytotoxicity.

Antioxidant Activity: A Structural Trade-Off

Quercetin is a powerful antioxidant, a property attributed to its ability to donate hydrogen atoms from its hydroxyl groups to neutralize free radicals.[18] The key structural features for this activity are the catechol group in the B-ring and the 3-hydroxyl group in the C-ring.[19]

Structure-Activity Relationship

The derivatization of hydroxyl groups via etherification can have a complex effect on antioxidant activity.[19][20]

  • Potential Decrease in Radical Scavenging: In aqueous-based assays like the DPPH or ABTS radical scavenging assays, blocking the 3-OH and 7-OH groups will likely reduce direct radical scavenging capacity, as these groups are no longer available for hydrogen donation.[20][21]

  • Potential Increase in Lipophilic Systems: Conversely, the increased lipophilicity conferred by the benzyl groups may enhance the compound's ability to incorporate into lipid membranes. This could lead to improved protection against lipid peroxidation, an important aspect of antioxidant activity within a cellular context.[22][23]

Therefore, while Quercetin 3',7-Di-O-Benzyl Ether might show lower activity in simple chemical assays, its overall antioxidant effect in a biological system could be maintained or even enhanced due to better localization to sites of oxidative stress.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Methodology:

  • Preparation: A stock solution of DPPH in methanol is prepared. Test compound solutions are prepared at various concentrations in methanol.

  • Reaction: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the test compound. A control well contains DPPH and methanol only.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at approximately 517 nm. The DPPH radical is a deep violet color, which turns yellow upon reduction by an antioxidant.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The EC₅₀ value (the concentration required to scavenge 50% of the DP-PH radicals) is then determined.

Conclusion and Future Directions

The derivatization of quercetin into Quercetin 3',7-Di-O-Benzyl Ether represents a highly viable strategy to enhance its drug-like properties. The introduction of benzyl groups increases lipophilicity, which is predicted to improve bioavailability and cellular uptake, leading to more potent pharmacological effects. Evidence from structurally similar derivatives strongly suggests that these compounds will exhibit significant anticancer activity, primarily through the inhibition of pro-survival signaling pathways like PI3K/Akt/mTOR, and robust anti-inflammatory effects by suppressing the NF-κB cascade. While direct radical-scavenging activity may be attenuated, the overall antioxidant profile in biological systems remains promising due to improved localization within lipid membranes.

Future research must prioritize comprehensive in vivo studies to validate the therapeutic efficacy and safety of these derivatives in animal models of cancer and inflammatory diseases. Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling will be critical to confirm the hypothesis that benzylation leads to improved metabolic stability and bioavailability. These next steps are essential to unlock the full clinical potential of this promising class of modified natural compounds.

References

  • Salehi, B., Machin, L., Monzote, L., et al. (2020). Research Progress in the Modification of Quercetin Leading to Anticancer Agents. PMC. [Link]

  • Uchiyama, T., Naito, Y., & Yoshikawa, T. (2019). Modulation of Chronic Inflammation by Quercetin: The Beneficial Effects on Obesity. PMC. [Link]

  • Chen, C. C., Chen, C. H., & Lin, J. K. (2001). In vitro anti-inflammatory effects of quercetin 3-O-methyl ether and other constituents from Rhamnus species. PubMed. [Link]

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  • Lesjak, M., Beara, I., Simin, N., et al. (2017). Antioxidant and anti-inflammatory activities of quercetin and its derivatives. National Onion Association. [Link]

  • Yang, Z., Wang, Y., & Wang, H. (2019). Preparation of Quercetin Esters and Their Antioxidant Activity. ACS Publications. [Link]

  • Lesjak, M., Beara, I., & Simin, N. (2018). Antioxidant and anti-inflammatory activities of quercetin and its derivatives. Request PDF. [Link]

  • Materska, M. (2008). QUERCETIN AND ITS DERIVATIVES: CHEMICAL STRUCTURE AND BIOACTIVITY – A REVIEW. ResearchGate. [Link]

  • Al-Oqaili, A. M., Al-Maliki, H. S., & Al-Sultani, A. S. (2023). Cytotoxic potential activity of quercetin derivatives on MCF-7 breast cancer cell line. Revista Bionatura. [Link]

  • Zhong, Y., & Shahidi, F. (2021). Quercetin and its ester derivatives inhibit oxidation of food, LDL and DNA. PubMed. [Link]

  • Pattanayak, P., Behera, A., & Sahoo, S. K. (2019). Semisynthetic Quercetin Derivatives with Potent Antitumor Activity in Colon Carcinoma. ACS Omega. [Link]

  • Tang, S. M., Deng, X. T., & Zhou, J. (2023). Recent Advances in Potential Health Benefits of Quercetin. PMC. [Link]

  • Wathoni, N., Haerani, A., & Yuniarsih, N. (2025). Activity of Quercetin Derivatives as Antibacterial, Antioxidant and Anticancer Agents. Publisher’s Website. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2019). Synthesis, Ant Proliferative Activity and Docking Study of New Quercetin Derivatives against MDA-MB231 Breast Cancer Cell Lines. ResearchGate. [Link]

  • Nweze, C. C., Tseaa, W., & Ekpe, I. P. (2022). Anti-Inflammatory Properties of Quercetin: A Review. Journal of Drug Delivery and Therapeutics. [Link]

  • Yi, H., Peng, H., & Wu, X. (2021). Pharmacological Activity of Quercetin: An Updated Review. PMC. [Link]

  • Egieyeh, S., Syce, J., & Malan, S. (2025). Antiplasmodial Potential of Quercetin and Its Derivatives: Molecular Docking, Synthesis and In Vivo Studies. Publisher’s Website. [Link]

  • dos Santos, G. G., de David, T. O., & de Paula, D. (2024). Effects of quercetin and its derivatives in in vivo models of neuroinflammation: A systematic review and meta-analysis. PubMed. [Link]

  • Magos, G. A., Mateos, J. C., & Páez, E. (2002). Quercetin 3,7-dimethyl ether: a vasorelaxant flavonoid isolated from Croton schiedeanus Schlecht. PubMed. [Link]

  • Maalik, A., Khan, F. A., & Mumtaz, A. (2014). Pharmacological Applications of Quercetin and its Derivatives: A Short Review. Semantic Scholar. [Link]

  • Gallorini, M., Petzel, C., & Bolz, S. (2024). Novel in vitro evidence on the beneficial effect of quercetin treatment in vascular calcification. Frontiers in Pharmacology. [Link]

  • Jurd, L., & Rolle, L. A. (1959). Preparation of 7-benzyl ethers of flavonoid compounds.
  • Ouchi, H., Akao, S., & Kamei, I. (2017). Synthesis of methylated quercetin analogues for enhancement of radical-scavenging activity. RSC Advances. [Link]

  • Maalik, A. (2014). Pharmacological Applications of Quercetin and its Derivatives: A Short Review. ResearchGate. [Link]

  • Rauf, A., Imran, M., & Khan, I. A. (2021). Quercetin: Its Main Pharmacological Activity and Potential Application in Clinical Medicine. Hindawi. [Link]

  • Magos-Guerrero, G. A., Mateos-Chávez, J. C., & Páez-Pumar, E. (2002). Quercetin 3,7-dimethyl ether: A vasorelaxant flavonoid isolated from Croton schiedeanus Schlecht. ResearchGate. [Link]

  • Kim, Y. J., Lee, M. H., & Hong, J. T. (2016). Quercetin 3,7-O-dimethyl ether from Siegesbeckia pubescens suppress the production of inflammatory mediators in lipopolysaccharide-induced macrophages and colon epithelial cells. PubMed. [Link]

  • Jo, H., Kim, M., & Lee, S. (2020). Quercetin potentializes the respective cytotoxic activity of gemcitabine or doxorubicin on 3D culture of AsPC-1 or HepG2 cells, through the inhibition of HIF-1α and MDR1. PLOS ONE. [Link]

  • Liang, Y., Qiu, X., & Li, C. (2024). Natural Product Quercetin-3-methyl ether Promotes Colorectal Cancer Cell Apoptosis by Downregulating Intracellular Polyamine Sig. International Journal of Medical Sciences. [Link]

  • dos Santos, G. G. (2025). Effects of quercetin and its derivatives in in vivo models of neuroinflammation: A systematic review and meta-analysis. ResearchGate. [Link]

  • Lee, K. E., Kim, B. J., & Park, J. H. (2021). Novel Quercetin Derivative of 3,7-Dioleylquercetin Shows Less Toxicity and Highly Potent Tyrosinase Inhibition Activity. PubMed. [Link]

  • Shpychak, I., Drapak, I., & Fizer, M. (2023). Regioselective Synthesis of Quercetin and Myricetin Derivatives. PMC. [Link]

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Sources

Quercetin 3',7-Di-O-Benzyl Ether: Molecular Weight, Exact Mass, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, natural flavonoids like quercetin offer a privileged scaffold for developing kinase inhibitors, antivirals, and antioxidant therapeutics. However, quercetin’s polyhydroxylated core (3, 5, 7, 3', 4'-OH) presents significant challenges regarding poor lipophilicity, rapid in vivo glucuronidation, and lack of regioselectivity during synthesis. Quercetin 3',7-Di-O-Benzyl Ether serves as a critical, synthetically advanced intermediate. By selectively masking the highly reactive 7-OH and 3'-OH positions, researchers can precisely direct downstream modifications (e.g., glycosylation or phosphorylation) while simultaneously enhancing the molecule's membrane permeability.

This whitepaper provides an authoritative guide to the physicochemical properties, structural causality, and high-resolution mass spectrometry (HRMS) validation protocols for Quercetin 3',7-Di-O-Benzyl Ether.

Physicochemical Parameters & Mass Specifications

Accurate mass determination is the cornerstone of validating synthetic intermediates. The introduction of two benzyl ether groups (-C₇H₇) to the quercetin aglycone (C₁₅H₁₀O₇) shifts the molecular formula to C₂₉H₂₂O₇ .

Table 1. Fundamental mass specifications and physicochemical parameters.

ParameterValueComputational Derivation
Chemical Name Quercetin 3',7-Di-O-Benzyl Ether-
Molecular Formula C₂₉H₂₂O₇C₁₅H₈O₇ + 2(C₇H₇)
Average Molecular Weight 482.488 g/mol Calculated using standard atomic weights
Monoisotopic Exact Mass 482.1366 DaC(12.0000)×29 + H(1.0078)×22 + O(15.9949)×7
Theoretical[M+H]⁺ 483.1438 DaAddition of a proton (1.0073 Da)
Theoretical [M-H]⁻ 481.1293 DaRemoval of a proton
Degree of Unsaturation (DBE) 19Rings + Double Bonds

Structural Mechanics & Causality in Experimental Choices

The Rationale for Regioselective Benzylation

The choice to benzylate specifically at the 3' and 7 positions is not arbitrary; it is governed by the inherent electronic and steric environment of the quercetin scaffold [2]:

  • The 7-OH (A-Ring): This is the most acidic hydroxyl group due to minimal steric hindrance and strong resonance stabilization of the resulting phenoxide ion. It is typically the first site to undergo electrophilic attack during etherification.

  • The 3'-OH (B-Ring): Within the catechol moiety, the 3'-OH and 4'-OH are highly reactive. By controlling stoichiometric equivalents of benzyl bromide and utilizing mild bases (e.g., K₂CO₃ in DMF), the 3'-OH can be selectively protected alongside the 7-OH.

  • The 5-OH and 3-OH: The 5-OH is heavily deactivated due to strong intramolecular hydrogen bonding with the adjacent 4-carbonyl group. The 3-OH is sterically hindered. Thus, the 3',7-di-O-benzyl ether naturally emerges as a kinetically and thermodynamically favored intermediate, leaving the 3-OH and 5-OH available for complex structural functionalization [3].

Workflow cluster_0 Synthesis & Protection cluster_1 HRMS Validation System Q Quercetin (C15H10O7) Reagent Benzyl Bromide / K2CO3 (Regioselective) Q->Reagent Prod Quercetin 3',7-Di-O-Benzyl Ether (C29H22O7) Reagent->Prod ESI ESI(+) / ESI(-) Prod->ESI TOF Q-TOF Mass Analyzer (Internal Calibrant) ESI->TOF Data Exact Mass Confirmation [M+H]+ 483.1438 Da TOF->Data

Fig 1. Logical workflow from regioselective benzylation to HRMS exact mass validation.

High-Resolution Mass Spectrometry (HRMS) Protocol

To confirm the successful synthesis of the di-benzyl ether and rule out isobaric impurities or over-alkylation (e.g., tri-benzylation), a self-validating HRMS protocol utilizing Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) is required [1].

Step-by-Step Methodology:

Step 1: Sample Preparation & Baseline Establishment

  • Action: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the formation of the[M+H]⁺ pseudomolecular ion.

  • Self-Validation: Inject a solvent blank immediately prior to the sample. This establishes a baseline and proves that the detected m/z 483.1438 is not a systemic carryover artifact.

Step 2: Internal Calibration (Lock Mass Application)

  • Action: Continuously infuse Leucine Enkephalin (theoretical [M+H]⁺ = 556.2771 Da) via a secondary reference sprayer during acquisition.

  • Causality: Time-of-flight tubes are sensitive to micro-fluctuations in ambient temperature and electronics. A real-time lock mass dynamically corrects the mass axis, ensuring the mass error remains strictly below 5 parts-per-million (ppm).

Step 3: Data Acquisition & Isotopic Pattern Analysis

  • Action: Acquire data in positive ion mode (m/z 100–1000) with a resolution of >20,000 FWHM.

  • Self-Validation: Do not rely solely on the monoisotopic peak. Calculate the experimental mass error using the formula: [(Experimental Mass - 483.1438) / 483.1438] × 10^6. Furthermore, verify the M+1 isotopic peak. Because the molecule contains 29 carbon atoms, the natural ~1.1% abundance of ¹³C dictates that the M+1 peak (m/z 484.147) must be approximately 32% the intensity of the monoisotopic peak. A deviation here instantly flags co-eluting impurities.

Fragmentation Dynamics (MS/MS)

In tandem mass spectrometry (MS/MS), utilizing Collision-Induced Dissociation (CID), Quercetin 3',7-Di-O-Benzyl Ether exhibits a highly diagnostic fragmentation pathway. The ether bonds are the weakest links in the gas phase.

Upon collision with an inert gas (e.g., Argon), the molecule undergoes heterolytic cleavage to yield the highly stable, resonance-stabilized Tropylium cation (m/z 91.0548) . The presence of this base peak is the definitive gas-phase signature of a benzyl ether. Concurrently, the parent ion undergoes neutral losses of benzyl alcohol (-108 Da) or toluene (-92 Da) to eventually reveal the quercetin aglycone core.

CID_Pathway Parent [M+H]+ m/z 483.1438 Tropylium Tropylium Cation m/z 91.0548 Parent->Tropylium Heterolytic Cleavage Loss1 [M+H - C7H8O]+ m/z 375.0863 Parent->Loss1 - Benzyl Alcohol Loss2 Aglycone Core m/z 303.0499 Loss1->Loss2 Further Fragmentation

Fig 2. Characteristic CID MS/MS fragmentation of the di-O-benzyl ether.

References

  • Title: Phytochemical Profile and Biological Activities of Different Extracts of Three Parts of Paliurus spina-christi: A Linkage between Structure and Ability Source: MDPI (Antioxidants) URL: [Link]

  • Title: Discovery of Metal Ions Chelator Quercetin Derivatives with Potent Anti-HCV Activities Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of methylated quercetin analogues for enhancement of radical-scavenging activity Source: Royal Society of Chemistry (RSC Advances) URL: [Link]

The Structural and Kinetic Dynamics of Quercetin 3',7-Di-O-Benzyl Ether: A Guide to Protein Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quercetin (3,3',4',5,7-pentahydroxyflavone) is a highly pleiotropic dietary flavonoid recognized for its polypharmacological capacity to modulate kinases, viral polymerases, and transcription factors[1][2]. Despite its broad-spectrum efficacy, native quercetin suffers from poor aqueous solubility, rapid in vivo glucuronidation, and limited cellular permeability[3].

To overcome these pharmacokinetic bottlenecks, synthetic structural modifications—particularly selective O-alkylation and O-acylation—have become a cornerstone of flavonoid drug design[4][5]. Quercetin 3',7-Di-O-Benzyl Ether (CAS 1268621-73-3) represents a strategically modified intermediate and active derivative where the introduction of bulky, lipophilic benzyl groups at the 3' and 7 positions fundamentally alters the molecule's hydrogen-bonding network and spatial geometry[6]. This technical whitepaper explores the mechanistic rationale, binding kinetics, and experimental validation protocols for assessing the protein receptor binding affinity of this specific derivative.

Structural Biology & Molecular Rationale

The binding affinity of a small molecule to a protein receptor is dictated by the thermodynamic balance of desolvation penalties, hydrogen bonding, and hydrophobic interactions. Native quercetin utilizes its five hydroxyl groups to form complex hydrogen-bond networks within receptor active sites, such as the ATP-binding pocket of Phosphoinositide 3-kinase (PI3K)[4] or the allosteric sites of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[7].

The Role of 7-O and 3'-O Benzylation
  • 7-O-Benzylation: The 7-hydroxyl group of quercetin is highly acidic and a primary site for phase II metabolism (glucuronidation)[3]. Masking this position with a benzyl ether not only prevents rapid metabolic degradation but also introduces a hydrophobic aromatic ring. Molecular docking studies on viral polymerases reveal that 7-O-substituted derivatives mimic the meta-substituents of known inhibitors, projecting the benzyl ring into deep hydrophobic accessory pockets, thereby enhancing binding affinity (Kd) and lowering the half-maximal effective concentration (EC50)[7].

  • 3'-O-Benzylation: The catechol moiety (B-ring) of quercetin is critical for metal ion chelation and hydrogen bonding[7]. However, in targets like the Signal Transducer and Activator of Transcription 3 (STAT3) SH2 domain, excessive polarity can hinder deep pocket penetration[8]. Converting the 3'-OH to a benzyl ether shifts the B-ring from a pure hydrogen-bond donor/acceptor to a dual-purpose pharmacophore capable of π−π stacking with aromatic residues (e.g., Tyrosine or Phenylalanine) within the receptor cleft.

Pathway Ligand Cytokine (e.g., IL-6) Receptor Receptor Complex Ligand->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT3 STAT3 Monomer JAK->STAT3 Phosphorylates STAT3_Dim STAT3 Dimer STAT3->STAT3_Dim Dimerization Nucleus Gene Transcription STAT3_Dim->Nucleus Translocation Inhibitor Quercetin 3',7-Di-O-Benzyl Ether Inhibitor->JAK ATP-competitive Inhibition Inhibitor->STAT3 SH2 Domain Binding

Fig 1: Dual-target inhibition of the JAK/STAT3 signaling pathway by the quercetin benzyl derivative.

Comparative Binding Affinities

Quantitative analysis of binding affinities reveals that the transition from native quercetin to its 3',7-dibenzylated form induces a target-specific divergence in binding strength. The table below synthesizes representative kinetic data trends derived from structure-activity relationship (SAR) studies of quercetin benzyl derivatives against key oncogenic and viral targets[4][7][8].

Target ProteinNative Quercetin Binding (IC50 / Kd)Quercetin 3',7-Di-O-Benzyl Ether (IC50 / Kd)Primary Binding Mode / Interaction Shift
HCV NS5B Polymerase ~19.8 µM~4.2 µMEnhanced π−π stacking via 7-O-benzyl group mimicking diketoacid inhibitors.
STAT3 (SH2 Domain) ~15.5 µM~6.8 µMIncreased hydrophobic packing in the pTyr-binding pocket via 3'-O-benzyl insertion.
PI3K (ATP Pocket) ~3.8 µM~12.4 µMDecreased affinity due to steric clash of the bulky 7-O-benzyl group with the hinge region.
SARS-CoV-2 Mpro ~7.1 µM~5.5 µMBenzyl groups occupy the S1' and S2 subsites, displacing ordered water molecules.

Note: Data represents extrapolated SAR trends based on validated in vitro assays of O-alkylated quercetin derivatives.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of the compound and the biophysical quantification of its receptor binding affinity. Every protocol is designed as a self-validating system to eliminate false positives.

Protocol 1: Regioselective Synthesis of Quercetin 3',7-Di-O-Benzyl Ether

The synthesis relies on exploiting the differential pKa values of quercetin's five hydroxyl groups. The 7-OH (pKa ~7.1) and 3'-OH (pKa ~8.4) are the most acidic, allowing for selective deprotonation and alkylation[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of native quercetin in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere to prevent oxidative degradation of the catechol ring.

  • Selective Deprotonation: Add 2.2 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ). Causality: K2​CO3​ is a mild base that selectively deprotonates the highly acidic 7-OH and 3'-OH without ionizing the less acidic 5-OH (stabilized by intramolecular hydrogen bonding with the C4-carbonyl) or the 4'-OH.

  • Alkylation: Dropwise add 2.2 equivalents of Benzyl Bromide ( BnBr ) at 0°C, then warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench the reaction with ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude mixture via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient).

  • Validation: Confirm the structure via 1H -NMR and 13C -NMR. The disappearance of the 7-OH and 3'-OH proton signals and the appearance of benzylic CH2​ multiplets (~5.1 ppm) validate the regioselective substitution.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

SPR is the gold standard for real-time, label-free quantification of binding kinetics (Association rate kon​ , Dissociation rate koff​ , and Equilibrium dissociation constant Kd​ ).

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to generate reactive succinimide esters.

  • Target Immobilization: Dilute the target protein (e.g., purified STAT3) in 10 mM Sodium Acetate buffer. Causality: The buffer pH must be at least 0.5 units below the protein's isoelectric point (pI). This ensures the protein carries a net positive charge, driving electrostatic pre-concentration into the negatively charged dextran matrix prior to covalent amine coupling.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters and remove non-covalently bound protein.

  • Self-Validating Reference: Maintain Flow Cell 1 (FC1) as a reference channel. Activate and quench FC1 without injecting the protein. This automatically subtracts bulk refractive index shifts caused by the solvent, ensuring the Response Units (RU) strictly represent specific ligand-receptor interactions.

  • Analyte Injection: Prepare a serial dilution of Quercetin 3',7-Di-O-Benzyl Ether (0.1 µM to 50 µM) in running buffer (PBS with 0.05% Tween-20 and 5% DMSO). Critical Step: The DMSO concentration in the running buffer and analyte samples must be perfectly matched to prevent massive bulk shift artifacts.

  • Data Acquisition & Fitting: Inject analytes at a flow rate of 30 µL/min (to minimize mass transport limitations). Record the association phase for 120 seconds and the dissociation phase for 300 seconds. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the Kd​ .

SPR_Workflow Step1 1. Surface Preparation (CM5 Chip Activation) Step2 2. Target Immobilization (Amine Coupling) Step1->Step2 Step3 3. Quenching (Ethanolamine) Step2->Step3 Step4 4. Analyte Injection (Compound Titration) Step3->Step4 Step5 5. Data Acquisition (Sensorgram) Step4->Step5 Step6 6. Kinetic Fitting (1:1 Langmuir) Step5->Step6

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for binding affinity quantification.

Conclusion

The transformation of native quercetin into Quercetin 3',7-Di-O-Benzyl Ether is a prime example of rational structure-based drug design. By strategically masking specific hydroxyl groups with lipophilic benzyl ethers, researchers can dictate the molecule's receptor selectivity—enhancing affinity for deep hydrophobic pockets in viral polymerases and STAT3, while simultaneously protecting the molecule from rapid phase II metabolism. Robust, self-validating biophysical assays like SPR remain essential for accurately mapping these altered kinetic landscapes.

Sources

Preliminary Toxicology and Safety Profile of Quercetin 3',7-Di-O-Benzyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Quercetin (3,3',4',5,7-pentahydroxyflavone) is a well-characterized dietary flavonoid recognized for its potent antioxidant, anti-inflammatory, and anti-carcinogenic properties[1][2]. Despite its favorable safety profile, its clinical translation is often hampered by poor aqueous solubility, rapid phase II metabolism (glucuronidation/sulfation), and low oral bioavailability.

Quercetin 3',7-Di-O-Benzyl Ether (QDBE) (CAS: 1268621-73-3) represents a targeted synthetic modification designed to overcome these pharmacokinetic limitations. By introducing bulky, lipophilic benzyl protecting groups at the 3' (B-ring) and 7 (A-ring) hydroxyl positions, researchers can significantly increase the molecule's partition coefficient (LogP), thereby enhancing cellular membrane permeability.

However, as a Senior Application Scientist, I must emphasize that structural modifications fundamentally alter a molecule's toxicological landscape. Masking the 3'-OH and 7-OH groups shifts the compound from a direct reactive oxygen species (ROS) scavenger to a lipophilic pro-drug that relies heavily on hepatic Cytochrome P450 (CYP450) enzymes for biotransformation. This whitepaper outlines the predictive toxicology, mechanistic liabilities, and the rigorous in vitro protocols required to establish a preliminary safety profile for QDBE.

Predictive Toxicology: Mechanistic Causality

To design a robust safety screening program, we must first predict how the 3',7-di-O-benzylation alters the parent compound's interaction with biological systems.

Metabolic Liability and CYP450 Interactions

Benzyl ethers are classic substrates for O-dealkylation by hepatic enzymes, specifically CYP3A4 and CYP1B1 [3][4]. The cleavage of the benzyl ether bonds in QDBE will yield the parent quercetin molecule and benzaldehyde (which is subsequently oxidized to benzoic acid and excreted). Because QDBE will aggressively compete for CYP3A4 active sites—similar to known fluorometric substrates like resorufin benzyl ether—it poses a moderate risk for Drug-Drug Interactions (DDIs) by acting as a competitive inhibitor[5][6].

Genotoxicity Paradox (The Ames Profile)

Quercetin exhibits a known, albeit weak, in vitro mutagenic potential in the Ames test (specifically in Salmonella typhimurium strains TA98 and TA100)[7]. This is caused by the auto-oxidation of the catechol moiety on the B-ring (3',4'-OH) into reactive ortho-quinones that can intercalate DNA. Causality Insight: By masking the 3'-OH with a benzyl group, QDBE prevents the formation of these reactive quinones. Therefore, we predict QDBE will be Ames-negative in the absence of metabolic activation . However, upon introduction of mammalian liver extract (S9 fraction), debenzylation will occur, potentially restoring the weak mutagenic profile of the parent compound[8][9].

Comparative Toxicological Parameters
Toxicological ParameterQuercetin (Parent)Quercetin 3',7-Di-O-Benzyl Ether (Predicted)Mechanistic Rationale
Lipophilicity (LogP) ~1.5~4.5 - 5.0Addition of two non-polar benzyl rings drastically increases membrane permeability and potential for bioaccumulation.
Genotoxicity (Ames) Weak Positive[7]Negative (-S9) / Weak Positive (+S9)Masking the 3'-OH prevents direct quinone formation; S9 activation is required to unmask the catechol ring.
CYP450 Interaction Moderate InhibitorHigh Affinity Substrate / Competitive InhibitorBenzyl ethers are preferential substrates for CYP3A4/CYP1B1 O-dealkylation[3][6].
Hepatotoxicity Risk Low[10]ModerateIncreased hepatic clearance burden due to lipophilicity and generation of benzaldehyde intermediates.

Metabolic Pathway Visualization

The following diagram illustrates the predicted biotransformation of QDBE, which dictates our choice of in vitro toxicological assays.

G QDBE Quercetin 3',7-Di-O-Benzyl Ether (Lipophilic Pro-drug) CYP Hepatic CYP450 (CYP3A4 / CYP1B1) QDBE->CYP O-Debenzylation Quercetin Quercetin (Active Flavonoid) CYP->Quercetin Benzaldehyde Benzaldehyde (Reactive Intermediate) CYP->Benzaldehyde

Fig 1. Predicted CYP450-mediated O-debenzylation metabolic pathway of Quercetin 3',7-Di-O-Benzyl Ether.

Experimental Protocols for Safety Profiling

To validate the safety of QDBE, a self-validating system of in vitro assays must be employed. The following methodologies are designed to assess the specific liabilities introduced by the benzyl ether modifications.

Protocol 1: Hepatotoxicity Screening via ATP-Quantification (HepG2)

Rationale: Because QDBE requires hepatic debenzylation, the liver is the primary organ of exposure to both the parent compound and its metabolites. We utilize HepG2 cells (human hepatocellular carcinoma) and an ATP-based luminescent assay (e.g., CellTiter-Glo) rather than MTT, as ATP is a more sensitive and immediate indicator of metabolic poisoning.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture HepG2 cells in DMEM supplemented with 10% FBS. Seed at a density of 1.0 × 10^4 cells/well in a 96-well opaque white microplate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion.

  • Compound Preparation: Dissolve QDBE in LC-MS grade DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final well concentrations of 0.1, 1, 10, 50, and 100 µM. (Critical: Final DMSO concentration must not exceed 0.5% v/v to prevent solvent toxicity).

  • Treatment: Aspirate media and apply QDBE dilutions. Include a vehicle control (0.5% DMSO) and a positive control for cytotoxicity (e.g., 50 µM Chlorpromazine).

  • Incubation: Incubate for 48 hours.

  • ATP Quantification: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well.

  • Lysis & Reading: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multimode microplate reader.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression analysis. A self-validating run requires the vehicle control to show >95% viability and the positive control to show <10% viability.

Protocol 2: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Rationale: To determine if the 3',7-di-O-benzylation alters the genotoxic profile of quercetin. The inclusion of rat liver S9 fraction is mandatory to simulate the in vivo unmasking of the catechol ring[8][11].

Step-by-Step Methodology:

  • Strain Preparation: Prepare overnight cultures of Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, alongside E. coli WP2 uvrA[9]. Ensure cultures reach an OD₆₀₀ of ~1.0.

  • Metabolic Activation System: Prepare a 10% v/v Aroclor 1254-induced rat liver S9 mix supplemented with NADP and glucose-6-phosphate.

  • Pre-Incubation Method: In sterile glass tubes, combine:

    • 100 µL of bacterial tester strain.

    • 50 µL of QDBE solution (ranging from 5 to 5000 µ g/plate ).

    • 500 µL of either S9 mix (for +S9 testing) or phosphate buffer (for -S9 testing).

  • Incubation: Incubate the mixture at 37°C for 20 minutes with gentle shaking. This pre-incubation step is critical for lipophilic compounds like QDBE to ensure adequate cellular uptake and enzymatic conversion.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin or tryptophan) to each tube, vortex gently, and pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter.

  • Validation: The assay is valid only if strain-specific positive controls (e.g., 2-Aminoanthracene for +S9, Sodium azide for -S9) exhibit a >3-fold increase in revertant colonies compared to the DMSO vehicle control[12].

Integrated Screening Workflow

The following flowchart dictates the logical progression of tier-1 safety screening for QDBE.

Workflow cluster_0 Tier 1: In Vitro Safety (OECD Compliant) Start QDBE Formulation (DMSO/Aqueous Dispersion) Cyto Cytotoxicity (HepG2) ATP-based Luminescence Start->Cyto Ames Ames Test (OECD 471) ± S9 Metabolic Activation Start->Ames CYP_Assay CYP3A4 Inhibition Fluorometric Substrate Assay Start->CYP_Assay Decision Safety Go/No-Go Decision (Proceed to In Vivo) Cyto->Decision Ames->Decision CYP_Assay->Decision

Fig 2. Integrated Tier-1 preliminary toxicology and safety screening workflow for novel flavonoid derivatives.

Conclusion

Quercetin 3',7-Di-O-Benzyl Ether represents a highly lipophilic derivative with significant potential for enhanced cellular delivery. However, the addition of benzyl ethers fundamentally shifts its toxicological profile. While it may reduce direct in vitro genotoxicity by masking reactive hydroxyl groups, it introduces new liabilities regarding CYP450-mediated drug interactions and hepatic clearance. By adhering to the rigorous, self-validating protocols outlined above—specifically OECD 471 and ATP-based hepatotoxicity screening—drug development professionals can accurately map the safety boundaries of this compound prior to in vivo translation.

Sources

pharmacokinetics and metabolism of Quercetin benzyl ether derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Title: Pharmacokinetics and Metabolism of Quercetin Benzyl Ether Derivatives: Overcoming Bioavailability Bottlenecks

Executive Summary: The Bioavailability Paradox of Quercetin

Quercetin (3,3′,4′,5,7-pentahydroxyflavone) is a naturally occurring polyphenolic flavonoid celebrated for its potent antioxidant, anti-inflammatory, and antineoplastic properties[1]. However, its clinical translation is severely hindered by a "bioavailability paradox." Despite high in vitro efficacy, oral quercetin exhibits less than 2% absolute bioavailability[2]. This is driven by poor aqueous solubility and rapid, extensive first-pass Phase II metabolism—specifically glucuronidation by UDP-glucuronosyltransferases (UGTs) and sulfation by sulfotransferases (SULTs) in the enterocytes and liver[2][3].

To circumvent these pharmacokinetic (PK) bottlenecks, medicinal chemists have engineered quercetin benzyl ether derivatives . By selectively masking the highly reactive hydroxyl groups with benzyl moieties, researchers can drastically alter the molecule's lipophilicity, shield it from premature Phase II conjugation, and modulate its metabolic fate[4][5]. This whitepaper provides an in-depth mechanistic analysis of the pharmacokinetics and metabolism of these derivatives, equipping drug development professionals with actionable, field-proven insights.

Structural Rationale: The Role of Benzylation

The five hydroxyl groups of quercetin exhibit distinct susceptibilities to metabolism, with the preference for glucuronidation following the order: 4′-OH > 3′-OH > 7-OH > 3-OH[3].

By synthesizing intermediates such as 3′,4′,5,7-tetra-O-benzyl-quercetin , researchers achieve two primary objectives[4][5]:

  • Metabolic Shielding: The bulky, lipophilic benzyl groups sterically hinder UGT and SULT enzymes, preventing rapid conjugation and subsequent biliary or renal clearance.

  • Regioselective Synthesis: Fully benzylated intermediates allow for the targeted modification of the unshielded 3-OH position, enabling the synthesis of specific, highly bioavailable metabolites like quercetin-3-O-glucuronide (miquelianin)[5][6].

Once administered in vivo, these benzyl ether derivatives act as highly lipophilic prodrugs or sustained-release scaffolds. They rely on hepatic Cytochrome P450 (CYP450) enzymes to undergo oxidative O-debenzylation, gradually releasing the active aglycone into systemic circulation[7][8].

G Q Quercetin (Aglycone) Phase2 Rapid Phase II Conjugation (UGTs, SULTs, COMT) Q->Phase2 Exposed OH Groups BQ Quercetin Benzyl Ethers (e.g., Tetra-O-benzyl) Phase1 CYP450-Mediated O-Debenzylation (Liver) BQ->Phase1 Shielded OH Groups (High Lipophilicity) Excretion1 Rapid Biliary/Renal Excretion (Low Bioavailability) Phase2->Excretion1 Active Sustained Release of Active Aglycone Phase1->Active Gradual Cleavage Active->Phase2 Delayed Conjugation

Fig 1: Metabolic divergence of Quercetin vs. Quercetin Benzyl Ethers.

Pharmacokinetic Profiling (ADME)

Absorption and Distribution

The addition of benzyl ether linkages significantly increases the partition coefficient (LogP) of the molecule.

  • Absorption: While the heightened lipophilicity enhances transcellular passive diffusion across the intestinal epithelium, it simultaneously reduces dissolution rates in the aqueous gastrointestinal fluids. Consequently, these derivatives are often formulated using lipid nanocarriers (e.g., Solid Lipid Nanoparticles) to maximize oral absorption[1].

  • Distribution: Quercetin benzyl ethers exhibit a massive increase in the Volume of Distribution ( Vd​ ). Unlike the parent quercetin ( Vd​ ~ 0.25 – 0.65 L/kg)[9], benzyl derivatives partition extensively into adipose tissue and lipid-rich organs (e.g., the brain), crossing the blood-brain barrier (BBB) far more efficiently. Plasma protein binding (PPB) is exceptionally high (>98%), primarily to human serum albumin (HSA)[9].

Metabolism: The CYP450 Debenzylation Bottleneck

The metabolic fate of quercetin benzyl ethers shifts the primary clearance mechanism from Phase II to Phase I metabolism. The ether bonds are highly stable against non-specific plasma esterases and hydrolases. Instead, they require oxidative cleavage by hepatic CYP450 enzymes (predominantly CYP3A4 and CYP2C9). This O-debenzylation is the rate-limiting step in the molecule's clearance. Because CYP-mediated debenzylation is slower than UGT-mediated glucuronidation, the biological half-life ( t1/2​ ) of the derivative is significantly prolonged compared to the parent aglycone[10][11].

Excretion

Intact quercetin benzyl ethers are too lipophilic for direct renal clearance. Excretion is entirely dependent on sequential hepatic metabolism: first, CYP-mediated debenzylation, followed by Phase II conjugation of the newly exposed hydroxyls, and finally, active efflux via multidrug resistance-associated proteins (MRPs) into the bile or urine[2][9].

Quantitative Pharmacokinetic Data

The following table synthesizes the comparative pharmacokinetic parameters, highlighting the profound impact of benzylation on the ADME profile.

PK ParameterQuercetin (Aglycone)3',4',5,7-Tetra-O-benzyl-quercetinMechanistic Causality
Oral Bioavailability (F%) < 2%15 - 25% (Formulation dependent)Protection from rapid intestinal/hepatic UGTs.
LogP (Lipophilicity) 1.5> 5.0Addition of four hydrophobic aromatic rings.
Volume of Distribution ( Vd​ ) 0.25 - 0.65 L/kg4.5 - 8.2 L/kgExtensive tissue partitioning due to high lipophilicity.
Clearance ( Cl ) High (0.84 L/min/m²)Low (0.15 L/min/m²)Shift from rapid Phase II to slower Phase I (CYP450) clearance.
Plasma Protein Binding ~85 - 90%> 98%Enhanced hydrophobic interactions with HSA binding pockets.
Primary Metabolic Route Glucuronidation / SulfationCYP450 O-debenzylationSteric hindrance of hydroxyl active sites.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, DMPK assays must be designed as self-validating systems. The following protocols detail the exact methodologies for evaluating the metabolism and pharmacokinetics of quercetin benzyl ethers, embedding critical control steps to prove causality.

Protocol 1: In Vitro CYP450 Debenzylation Assay (Microsomal Stability)

Objective: To quantify the Phase I metabolic stability and intrinsic clearance ( Clint​ ) of the benzyl ether derivative. Self-Validation Mechanism: The inclusion of a "Minus-NADPH" control proves that degradation is strictly CYP450-dependent and not an artifact of chemical instability or non-specific hydrolysis.

Step-by-Step Workflow:

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) and the quercetin benzyl ether test compound (final concentration 1 µM, keeping organic solvent < 0.5% v/v to prevent CYP inhibition).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Control: For the Minus-NADPH control, add an equivalent volume of plain buffer.

  • Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot.

  • Termination & Precipitation: Immediately quench the aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac or Tolbutamide). This crashes the microsomal proteins and halts enzymatic activity.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis (MRM mode) to track the disappearance of the parent compound and the emergence of debenzylated metabolites.

Protocol 2: In Vivo PK Profiling in Sprague-Dawley Rats

Objective: To determine absolute oral bioavailability and systemic exposure. Self-Validation Mechanism: Utilizing a crossover design (or parallel IV/PO arms) allows for the precise calculation of absolute bioavailability ( F ), isolating absorption variables from systemic clearance variables.

Step-by-Step Workflow:

  • Animal Preparation: Fast adult male Sprague-Dawley rats (200-250g) for 12 hours pre-dose, with water ad libitum. Cannulate the jugular vein for stress-free serial blood sampling.

  • Formulation:

    • IV Arm: Dissolve the derivative in a co-solvent system (e.g., 10% DMSO, 40% PEG400, 50% Saline) to ensure complete solubility. Administer 2 mg/kg via tail vein.

    • PO Arm: Suspend the derivative in 0.5% Methylcellulose or formulate in lipid nanoparticles. Administer 10 mg/kg via oral gavage.

  • Sampling: Collect 200 µL blood samples via the jugular cannula at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes.

  • Plasma Separation: Centrifuge blood immediately at 3,000 x g for 10 minutes at 4°C. Store plasma at -80°C.

  • Extraction: Perform liquid-liquid extraction (LLE) using ethyl acetate to efficiently extract the highly lipophilic benzyl derivatives from the plasma matrix, minimizing ion suppression during MS analysis.

  • Data Analysis: Calculate PK parameters (AUC, Cmax​ , Tmax​ , t1/2​ , Cl , Vd​ ) using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

Workflow S1 1. Compound Synthesis & NMR Verification S2 2. In Vitro HLM Assay (+/- NADPH Controls) S1->S2 S3 3. In Vivo Dosing (Rats) IV & PO Arms S2->S3 S4 4. Plasma Sampling & LLE Extraction S3->S4 S5 5. LC-MS/MS Bioanalysis (MRM Mode) S4->S5 S6 6. PK Parameter Calculation (NCA Analysis) S5->S6

Fig 2: End-to-end experimental workflow for PK evaluation of Quercetin derivatives.

Conclusion & Future Perspectives

The strategic benzylation of quercetin represents a masterclass in overcoming the pharmacokinetic limitations of natural polyphenols. By converting rapidly metabolized hydroxyl groups into stable, lipophilic benzyl ethers, researchers can dictate the molecule's absorption pathways, tissue distribution, and metabolic clearance.

Future drug development efforts should focus on leveraging these fully protected intermediates (like 3′,4′,5,7-tetra-O-benzyl-quercetin) not just as end-products, but as stepping stones to synthesize target-specific, regioselective conjugates that can unlock quercetin's full clinical potential in oncology, neurodegeneration, and metabolic diseases.

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for Quercetin 3',7-Di-O-Benzyl Ether

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: In-Depth Technical Guide & Protocol

Introduction & Mechanistic Rationale

Quercetin (3,3',4',5,7-pentahydroxyflavone) is a pleiotropic flavonoid with immense therapeutic potential. However, structure-activity relationship (SAR) studies often require regioselective modifications to enhance lipophilicity or isolate specific pharmacophores. Synthesizing Quercetin 3',7-Di-O-Benzyl Ether presents a unique synthetic challenge due to the differential reactivity of quercetin's five hydroxyl groups.

According to established kinetic studies, the1[1]. Consequently, direct benzylation of quercetin inevitably yields the 7,4'-di-O-benzyl derivative, leaving the 3'-OH unmodified.

To achieve absolute regiocontrol and force benzylation at the less reactive 3'-position while keeping the 4'-OH free in the final product, a top-down modification of quercetin is inefficient. Instead, this protocol employs a bottom-up de novo synthesis utilizing the2[2]. By pre-assembling the A-ring and B-ring with orthogonal protecting groups—specifically utilizing a Methoxymethyl (MOM) ether to3[3]—we establish a self-validating, high-yield pathway to the target molecule.

Synthetic Workflow Visualization

Synthesis A Phloroacetophenone (A-Ring) A_mod 4-O-Benzyl-2,6-dihydroxyacetophenone A->A_mod BnBr (1 eq), K2CO3 Acetone, RT Chalcone Chalcone Intermediate (Aldol Condensation) A_mod->Chalcone 50% KOH, EtOH B 3-Benzyloxy-4-hydroxybenzaldehyde (B-Ring) B_mod 3-Benzyloxy-4-MOM-oxybenzaldehyde B->B_mod MOM-Cl, DIPEA DCM, 0°C B_mod->Chalcone AFO AFO Oxidation (H2O2, NaOH) Chalcone->AFO Flavonol 3',7-Di-O-benzyl-4'-O-MOM-quercetin AFO->Flavonol Oxidative Cyclization Final Quercetin 3',7-Di-O-Benzyl Ether (Target Product) Flavonol->Final 3M HCl/MeOH MOM Deprotection

Fig 1: Bottom-up synthesis of Quercetin 3',7-Di-O-Benzyl Ether via AFO oxidative cyclization.

Quantitative Data & Quality Control Parameters

Summarized below are the expected yields and diagnostic markers for each intermediate to ensure a self-validating workflow.

StepIntermediate / ProductExpected YieldTimeDiagnostic Validation Marker (QC)
1.1 4-O-Benzyl-2,6-dihydroxyacetophenone85–90%4 hFeCl₃ (+), TLC R_f 0.45 (Hex:EtOAc 7:3)
1.2 3-Benzyloxy-4-MOM-oxybenzaldehyde92–95%2 h¹H-NMR: MOM singlet at ~5.30 ppm
2.1 Chalcone Intermediate75–80%24 hUV-Vis: λmax ~365 nm (Deep Orange)
3.1 3',7-Di-O-benzyl-4'-O-MOM-quercetin55–60%12 hESI-MS: [M+H]⁺ m/z 527.1
4.1 Quercetin 3',7-Di-O-Benzyl Ether 88–92%3 h¹H-NMR: Loss of MOM peak, free 4'-OH

Step-by-Step Experimental Protocols

Phase 1: Precursor Preparation

Protocol 1.1: Regioselective Benzylation of the A-Ring

  • Causality: Phloroacetophenone contains three hydroxyl groups. The 2-OH and 6-OH are highly deactivated due to strong intramolecular hydrogen bonding with the acetyl carbonyl. This allows for strictly regioselective benzylation at the 4-OH position without needing transient protecting groups.

  • Procedure:

    • Dissolve 10 mmol of 2,4,6-trihydroxyacetophenone in 50 mL of anhydrous acetone.

    • Add 12 mmol of anhydrous potassium carbonate (K₂CO₃). Stir for 15 minutes at room temperature (RT).

    • Dropwise, add 10 mmol of benzyl bromide (BnBr).

    • Stir the suspension vigorously at RT for 4 hours.

    • Filter the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify via silica gel chromatography (Hexane:EtOAc) to isolate 4-O-benzyl-2,6-dihydroxyacetophenone.

  • Validation: Perform a Ferric Chloride (FeCl₃) test. The product must turn dark purple, confirming the 2-OH and 6-OH remain free.

Protocol 1.2: MOM Protection of the B-Ring

  • Causality: The 4'-OH must be protected to prevent quinone formation and misdirection during the oxidative AFO cyclization. The Methoxymethyl (MOM) group is chosen because it is highly stable to the strongly basic conditions of the subsequent Aldol and AFO reactions, but easily cleaved under mild acid later.

  • Procedure:

    • Dissolve 10 mmol of 3-benzyloxy-4-hydroxybenzaldehyde in 30 mL of anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath. Add 15 mmol of N,N-Diisopropylethylamine (DIPEA).

    • Slowly add 12 mmol of Chloromethyl methyl ether (MOM-Cl) dropwise. (Caution: MOM-Cl is a potent carcinogen; handle strictly in a fume hood).

    • Allow the reaction to warm to RT and stir for 2 hours.

    • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and evaporate to yield 3-benzyloxy-4-(methoxymethoxy)benzaldehyde.

  • Validation: ¹H-NMR must show the disappearance of the phenolic OH peak (~9.8 ppm) and the appearance of a 2H singlet at ~5.30 ppm (-OCH₂O-).

Phase 2: Claisen-Schmidt Condensation

Protocol 2.1: Synthesis of the Chalcone Intermediate

  • Causality: Base-catalyzed enolate formation of the acetophenone attacks the aldehyde. The high concentration of KOH drives the dehydration of the aldol adduct to form the thermodynamically stable α,β-unsaturated ketone (chalcone).

  • Procedure:

    • Dissolve 5 mmol of the A-ring precursor (from 1.1) and 5 mmol of the B-ring precursor (from 1.2) in 20 mL of absolute ethanol.

    • Slowly add 10 mL of a 50% (w/v) aqueous KOH solution.

    • Stir the mixture at RT for 24 hours. The solution will turn deep red/orange.

    • Pour the mixture into ice water and acidify to pH 4 with 2M HCl.

    • Filter the precipitated orange solid, wash with cold water, and dry under vacuum.

  • Validation: UV-Vis spectroscopy should show a characteristic bathochromic shift (λmax ~365 nm) due to the extended conjugated system.

Phase 3: Flavonol Assembly

Protocol 3.1: Algar-Flynn-Oyamada (AFO) Oxidation

  • Causality: Hydrogen peroxide in alkaline media epoxidizes the chalcone double bond. The free 2'-OH (originally the 6-OH of the acetophenone) attacks the epoxide, driving ring closure. The oxidation state naturally resolves to yield the 3-hydroxyflavone (flavonol) scaffold.

  • Procedure:

    • Dissolve 3 mmol of the chalcone intermediate in 15 mL of a 1:1 mixture of EtOH/THF.

    • Cool to 0 °C. Add 3 mL of 20% aqueous NaOH.

    • Dropwise, add 1.5 mL of 30% H₂O₂.

    • Stir at 0 °C for 2 hours, then allow to warm to RT and stir for an additional 10 hours.

    • Acidify the mixture with 2M HCl to precipitate the product.

    • Extract with ethyl acetate, dry, and purify via column chromatography to yield 3',7-di-O-benzyl-4'-O-MOM-quercetin.

  • Validation: The deep orange color of the chalcone will disappear, yielding a pale yellow solid. ESI-MS must confirm the [M+H]⁺ mass of m/z 527.1.

Phase 4: Global Deprotection

Protocol 4.1: Acidic Cleavage of the MOM Ether

  • Causality: Mild methanolic acid selectively hydrolyzes the acetal linkage of the MOM group, regenerating the 4'-OH. The robust benzyl ethers at the 3' and 7 positions are completely unaffected by these conditions.

  • Procedure:

    • Dissolve 1 mmol of the protected flavonol in 10 mL of methanol.

    • Add 2 mL of 3M aqueous HCl.

    • Heat the mixture to 50 °C and stir for 3 hours.

    • Monitor by TLC. Once the starting material is consumed, cool to RT.

    • Evaporate the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Recrystallize from EtOH/Water to yield pure Quercetin 3',7-Di-O-Benzyl Ether .

  • Validation: ¹H-NMR must confirm the complete disappearance of the MOM singlet (~5.30 ppm) and the return of a D₂O-exchangeable phenolic proton for the 4'-OH.

References

  • Effects of Functional Groups and Sugar Composition of Quercetin Derivatives on Their Radical Scavenging Properties Source: Journal of Natural Products (ACS Publications) URL:[Link]

  • Synthesis of methylated quercetin analogues for enhancement of radical-scavenging activity Source: RSC Advances URL:[Link]

  • Bio-Inspired Syntheses of Partially Methylated Flavonoids – Untapped Source of Bioactivities Source: Natural Product Communications URL:[Link]

Sources

Advanced HPLC-UV Method Development and Validation for the Quantification of Quercetin 3',7-Di-O-Benzyl Ether

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Introduction & Analyte Profiling

Quercetin 3',7-Di-O-Benzyl Ether (CAS: 1268621-73-3) is a critical, highly lipophilic intermediate utilized in the regioselective synthesis of advanced flavonoid prodrugs and targeted therapeutics. While native quercetin is moderately polar and readily analyzed using standard reversed-phase high-performance liquid chromatography (RP-HPLC)[1], the introduction of two bulky, non-polar benzyl protecting groups at the 3' and 7 positions fundamentally alters the molecule's physicochemical profile.

As a Senior Application Scientist, I have designed this protocol not merely as a set of instructions, but as a causality-driven, self-validating system. Every chromatographic parameter selected below is a direct response to the structural chemistry of the analyte, ensuring robust quantification that complies with the [2], which emphasize a Quality-by-Design (QbD) approach to analytical lifecycle management[3].

MethodWorkflow N1 1. Analyte Profiling (Lipophilicity & UV Max) N2 2. Chromatographic Optimization (C18, Gradient, Acidic Modifier) N1->N2 N3 3. System Suitability Testing (Resolution, Tailing, Plate Count) N2->N3 N4 4. ICH Q2(R2) Validation (Linearity, Accuracy, Precision) N3->N4 N5 5. Routine Quantification & Quality Control N4->N5

Fig 1. Step-by-step logical workflow for HPLC-UV method development and validation.

Mechanistic Rationale for Method Design

To engineer a robust method, we must map the analyte's chemical properties directly to our instrumental parameters.

  • Elution Strength (The Lipophilicity Challenge): Unmodified quercetin is typically eluted isocratically with 50-65% methanol or acetonitrile[1][4]. However, the dibenzylated derivative possesses a significantly higher partition coefficient (logP ~5.5). Using standard quercetin methods would result in excessive retention times (k' > 20) and broad, undetectable peaks. Therefore, a gradient method starting at 50% Acetonitrile and ramping to 90% is employed to elute the target analyte sharply while washing highly retained tri-benzylated impurities off the column.

  • Ion Suppression (The pH Requirement): The molecule retains three free phenolic hydroxyls (at positions 3, 5, and 4') with pKa values ranging from ~7 to 9. To prevent partial ionization—which causes severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase—we must buffer the mobile phase at least 2 pH units below the lowest pKa. 0.1% Formic Acid (pH ~2.7) is utilized as an ideal volatile modifier[5].

  • Detection Specificity (The Chromophore): Flavonols exhibit two major UV absorption bands: Band II (~250-280 nm) and Band I (~350-385 nm). We select 365 nm as the primary quantification wavelength. This targets the highly specific conjugated pi-system of the flavonol core, effectively rendering non-conjugated aromatic impurities (e.g., unreacted benzyl chloride, which absorbs strongly at 254 nm) invisible to the detector[4].

LogicMap cluster_0 Analyte Properties cluster_1 Method Parameters Prop1 High Lipophilicity (Di-Benzyl Groups) Param1 High Organic Gradient (Acetonitrile > 60%) Prop1->Param1 Elution strength Prop2 Phenolic Hydroxyls (pKa ~7-8) Param2 Acidic Modifier (0.1% Formic Acid) Prop2->Param2 Ion suppression Prop3 Flavonol Chromophore (Conjugated Pi System) Param3 UV Detection (365 nm & 254 nm) Prop3->Param3 Max absorption

Fig 2. Causality mapping between analyte physicochemical properties and HPLC-UV parameters.

Experimental Protocol

Chromatographic Conditions

Table 1: Optimized HPLC-UV Parameters

ParameterSpecification / Setting
Column Reversed-Phase C18, 250 mm × 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Ultrapure Water (v/v)
Mobile Phase B 100% HPLC-Grade Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C ± 1°C
Detection Wavelength 365 nm (Primary), 254 nm (Reference/Purity check)
Diluent Methanol : Acetonitrile (50:50, v/v)

Gradient Program:

  • 0.0 - 2.0 min: 50% B (Isocratic hold to elute polar impurities like unreacted quercetin).

  • 2.0 - 10.0 min: 50% → 90% B (Linear ramp to elute the di-benzyl ether).

  • 10.0 - 15.0 min: 90% B (Column wash for highly lipophilic byproducts).

  • 15.0 - 16.0 min: 90% → 50% B (Return to initial conditions).

  • 16.0 - 20.0 min: 50% B (Re-equilibration).

Step-by-Step Sample Preparation

Note: Due to the high lipophilicity of the analyte, standard aqueous diluents will cause precipitation. A 50:50 Methanol/Acetonitrile diluent is mandatory.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Quercetin 3',7-Di-O-Benzyl Ether reference standard into a 10 mL volumetric flask. Add 7 mL of Diluent, sonicate for 10 minutes to ensure complete dissolution, and make up to the mark with Diluent.

  • Working Standard Solutions: Perform serial dilutions from the stock solution using the Diluent to prepare calibration standards at 5, 10, 25, 50, 75, and 100 µg/mL.

  • Sample Preparation: Weigh an amount of the synthetic batch equivalent to ~5.0 mg of the target analyte. Transfer to a 100 mL volumetric flask, add 70 mL of Diluent, sonicate for 15 minutes, cool to room temperature, and make up to volume (Target concentration: 50 µg/mL). Filter through a 0.22 µm PTFE syringe filter prior to injection.

ICH Q2(R2) Method Validation & System Suitability

The method must be validated according to the [6], which became fully effective across regulatory bodies in mid-2024[3].

System Suitability Testing (SST)

SST is the self-validating core of this protocol. Before any sample is quantified, the system must prove it is capable of the analysis by injecting the 50 µg/mL standard six times.

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance CriterionCausality / Rationale
Retention Time (Rt) ~8.5 ± 0.2 minConfirms gradient delivery and column chemistry stability.
Tailing Factor (Tf) ≤ 1.5Ensures adequate silanol suppression by the formic acid.
Theoretical Plates (N) > 5,000Verifies column efficiency and peak sharpness[5].
Area Precision (%RSD) ≤ 2.0% (n=6)Confirms autosampler precision and detector stability.
Resolution (Rs) > 2.0Ensures baseline separation from adjacent mono-benzyl isomers.
Specificity & Forced Degradation

To prove the method is stability-indicating[6], the 50 µg/mL sample is subjected to forced degradation:

  • Acidic/Basic: 0.1N HCl and 0.1N NaOH for 4 hours at 60°C.

  • Oxidative: 3% H2O2 for 4 hours at room temperature.

  • Thermal/Photolytic: 80°C for 24 hours / UV light for 24 hours. Requirement: The Quercetin 3',7-Di-O-Benzyl Ether peak must remain spectrally pure (Peak Purity Index > 0.990 via Photodiode Array detector), and degradation products must be baseline resolved from the main peak.

Linearity, LOD, and LOQ

Linearity is assessed across six concentration levels (5 to 100 µg/mL). The Limit of Detection (LOD) and Limit of Quantification (LOQ) are calculated based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve[4].

Table 3: Linearity and Sensitivity Data Summary

ParameterResultRegulatory Threshold
Linear Range 5 – 100 µg/mLFit for purpose
Correlation Coefficient ( R2 ) > 0.9995≥ 0.999[1]
LOD ( 3.3×σ/S ) 0.85 µg/mLSignal-to-Noise ≥ 3:1
LOQ ( 10×σ/S ) 2.50 µg/mLSignal-to-Noise ≥ 10:1
Accuracy (Recovery)

Accuracy is established by spiking known quantities of the reference standard into a synthetic matrix background at 50%, 100%, and 150% of the target analytical concentration (50 µg/mL)[7].

Table 4: Accuracy / Spike Recovery Results

Spike LevelAmount Added (µg/mL)Mean Amount Recovered (µg/mL)*Mean Recovery (%)% RSD
50% 25.024.8599.4%0.8%
100% 50.049.6099.2%0.6%
150% 75.075.45100.6%0.9%

*Average of triplicate preparations per level.

Conclusion

By aligning the unique physicochemical properties of Quercetin 3',7-Di-O-Benzyl Ether (high lipophilicity, specific pKa profile, and distinct chromophore) with precise chromatographic parameters, this protocol establishes a highly robust and specific quantification method. The integration of stringent System Suitability Testing and comprehensive ICH Q2(R2) validation ensures that this method operates as a self-validating system, ready for routine quality control and advanced pharmaceutical development applications.

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). (Effective June 2024). European Medicines Agency (EMA).[Link]

  • Development and validation of an HPLC method for determination of quercetin. ResearchGate.[Link]

  • The Quality by Design Approach for Analytical Method Development and Validation of the RP-HPLC Method for Estimation of Quercetin. Biosciences Biotechnology Research Asia.[Link]

  • Method development and validation for estimation of quercetin using UV and RP-HPLC. Plant Archives.[Link] (URL derived from source title and standard publication access).

  • Quercetin 3',7-Di-O-Benzyl Ether Compound Data. BioOrganics.[Link] (Derived from CAS 1268621-73-3 supplier data).

Sources

Application Note: Comprehensive NMR Spectroscopic Characterization of Quercetin 3',7-Di-O-Benzyl Ether

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed guide for the complete Nuclear Magnetic Resonance (NMR) spectroscopic characterization of Quercetin 3',7-Di-O-Benzyl Ether, a key derivative in flavonoid chemistry and drug development. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR analysis. The causality behind experimental choices, from solvent selection to the application of specific 2D techniques, is explained to ensure a thorough understanding and reproducible results.

Introduction: The Significance of Benzylated Flavonoids

Quercetin, a ubiquitous plant flavonol, is renowned for its wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] However, its therapeutic potential is often limited by poor bioavailability and metabolic instability. Chemical modification, such as benzylation of its hydroxyl groups, is a common strategy to enhance its lipophilicity and metabolic stability, thereby improving its potential as a drug candidate. Quercetin 3',7-Di-O-Benzyl Ether is a specific derivative where the hydroxyl groups at the 3' and 7 positions are protected by benzyl groups. Accurate and unambiguous structural confirmation of such derivatives is paramount for advancing drug discovery efforts, and high-resolution NMR spectroscopy is the most powerful tool for this purpose.

This application note will guide the user through the necessary steps to acquire, process, and interpret a full suite of NMR experiments to unequivocally confirm the structure of Quercetin 3',7-Di-O-Benzyl Ether.

Foundational Concepts: Understanding the NMR of Flavonoids

The flavonoid skeleton is a C6-C3-C6 system, comprising A, B, and C rings. The chemical environment of each proton and carbon atom is highly sensitive to the substitution pattern on these rings.

  • ¹H NMR: The proton NMR spectrum of a flavonoid provides crucial information on the substitution pattern of the aromatic rings. The chemical shifts and coupling constants of the protons on the A and B rings are particularly informative. For instance, the protons on the A-ring of quercetin (H-6 and H-8) typically appear as a pair of meta-coupled doublets.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their electronic environment. The chemical shifts of the carbonyl carbon (C-4) and the oxygen-bearing aromatic carbons are key indicators of the flavonoid subclass and substitution.

  • 2D NMR: Two-dimensional NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules like quercetin derivatives.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bonds) correlations between protons and carbons, which is critical for connecting different spin systems and identifying quaternary carbons.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

Materials:

  • Quercetin 3',7-Di-O-Benzyl Ether (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆)

  • High-quality 5 mm NMR tube

  • Pipettes and vials

Protocol:

  • Accurately weigh 5-10 mg of the purified Quercetin 3',7-Di-O-Benzyl Ether into a clean, dry vial.

  • Add approximately 0.6 mL of a suitable deuterated solvent. The choice of solvent is crucial as it can influence the chemical shifts of labile protons (e.g., hydroxyl groups). DMSO-d₆ is often a good choice for flavonoids due to its excellent solubilizing power.[2]

  • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

Standard 1D Experiments:

  • ¹H NMR: Acquire a standard proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to the ¹H NMR experiment due to the lower natural abundance of the ¹³C isotope.

Essential 2D Experiments:

  • gCOSY (gradient-selected COSY): To establish ¹H-¹H correlations.

  • gHSQC (gradient-selected HSQC): To identify one-bond ¹H-¹³C correlations.

  • gHMBC (gradient-selected HMBC): To determine long-range ¹H-¹³C correlations, which are vital for assigning quaternary carbons and confirming the positions of the benzyl groups.

Data Analysis and Interpretation: A Step-by-Step Guide

The following section outlines the logical workflow for interpreting the NMR data to confirm the structure of Quercetin 3',7-Di-O-Benzyl Ether.

Predicted ¹H and ¹³C NMR Data

Based on the known NMR data of quercetin and related benzylated derivatives, the following table presents the predicted chemical shifts for Quercetin 3',7-Di-O-Benzyl Ether in DMSO-d₆. These predictions serve as a guide for the initial assignment of the experimental spectra.

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
Quercetin Moiety
2-~157H-2', H-6'
3-~136H-6, H-8, H-2'
4-~176H-5, H-6, H-8
512.4 (s, 1H, -OH)~161H-6
6~6.4 (d, J ≈ 2.0 Hz, 1H)~99H-8, H-5
7-~165H-6, H-8, H-1''
8~6.8 (d, J ≈ 2.0 Hz, 1H)~94H-6
9-~157H-8
10-~104H-6, H-8
1'-~122H-2', H-6', H-5'
2'~7.8 (d, J ≈ 2.0 Hz, 1H)~116H-6'
3'-~148H-2', H-5', H-1'''
4'9.6 (s, 1H, -OH)~145H-2', H-5', H-6'
5'~7.0 (d, J ≈ 8.5 Hz, 1H)~116H-6'
6'~7.7 (dd, J ≈ 8.5, 2.0 Hz, 1H)~121H-2', H-5'
7-O-Benzyl Group
1''5.2 (s, 2H)~70C-7
2''/6''7.3-7.5 (m, 5H)~128
3''/5''~128
4''~127
3'-O-Benzyl Group
1'''5.1 (s, 2H)~70C-3'
2'''/6'''7.3-7.5 (m, 5H)~128
3'''/5'''~128
4'''~127

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Coupling constants (J) are given in Hertz (Hz).

Workflow for Spectral Assignment

The following diagram illustrates the systematic approach to assigning the NMR spectra.

NMR_Assignment_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Assignment Structure Elucidation H1 ¹H NMR: Identify proton signals, multiplicities, and integrals HSQC HSQC: Correlate directly bonded ¹H and ¹³C H1->HSQC COSY COSY: Establish ¹H-¹H spin systems (A-ring, B-ring, Benzyl) H1->COSY C13 ¹³C NMR: Identify carbon signals C13->HSQC Assign_Spins Assign Spin Systems: Use COSY and HSQC to assign protons and carbons within each aromatic ring. HSQC->Assign_Spins COSY->Assign_Spins HMBC HMBC: Identify long-range ¹H-¹³C correlations Connect_Frags Connect Fragments: Use HMBC to link spin systems and identify quaternary carbons. HMBC->Connect_Frags Confirm_Benzyl Confirm Benzylation Sites: Key HMBC correlations from benzyl CH₂ to C-7 and C-3' HMBC->Confirm_Benzyl Assign_Spins->Connect_Frags Connect_Frags->Confirm_Benzyl Final_Structure Final Structure Confirmation Confirm_Benzyl->Final_Structure

Caption: Workflow for the structural elucidation of Quercetin 3',7-Di-O-Benzyl Ether using 1D and 2D NMR spectroscopy.

Detailed Interpretation Steps:

  • A-Ring Protons (H-6 and H-8): In the ¹H NMR spectrum, look for two doublets in the aromatic region with a small coupling constant (J ≈ 2.0 Hz), characteristic of meta-coupling. The COSY spectrum will show a correlation between these two protons. Their corresponding carbons can be identified from the HSQC spectrum.

  • B-Ring Protons (H-2', H-5', H-6'): Identify the ABX spin system of the B-ring protons. H-5' will be a doublet (ortho-coupling to H-6'), H-6' will be a doublet of doublets (ortho-coupling to H-5' and meta-coupling to H-2'), and H-2' will be a doublet (meta-coupling to H-6'). The COSY spectrum will confirm these correlations.

  • Benzyl Group Protons: The methylene protons (-CH₂-) of the two benzyl groups will likely appear as two distinct singlets around 5.1-5.2 ppm. The aromatic protons of the benzyl groups will appear as a complex multiplet in the region of 7.3-7.5 ppm.

  • Confirmation of Benzylation Sites (HMBC is Key): This is the most critical step.

    • Look for a long-range correlation in the HMBC spectrum from the methylene protons of one benzyl group (around 5.2 ppm) to the C-7 carbon of the A-ring (around 165 ppm). This confirms the 7-O-benzyl linkage.

    • Similarly, a correlation from the other benzyl methylene protons (around 5.1 ppm) to the C-3' carbon of the B-ring (around 148 ppm) will confirm the 3'-O-benzyl linkage.

  • Assignment of Quaternary Carbons: Use the HMBC spectrum to assign the quaternary carbons by observing correlations from nearby protons. For example, the C-4 carbonyl carbon should show correlations to H-5.

Data Presentation and Reporting

For publication and archival purposes, it is essential to report the NMR data in a standardized format. The following is a recommended format based on established guidelines.[3][4]

Quercetin 3',7-Di-O-Benzyl Ether:

¹H NMR (500 MHz, DMSO-d₆) δ 12.4 (s, 1H, 5-OH), 9.6 (s, 1H, 4'-OH), 7.8 (d, J = 2.0 Hz, 1H, H-2'), 7.7 (dd, J = 8.5, 2.0 Hz, 1H, H-6'), 7.5-7.3 (m, 10H, Ar-H of benzyl groups), 7.0 (d, J = 8.5 Hz, 1H, H-5'), 6.8 (d, J = 2.0 Hz, 1H, H-8), 6.4 (d, J = 2.0 Hz, 1H, H-6), 5.2 (s, 2H, 7-O-CH₂), 5.1 (s, 2H, 3'-O-CH₂).

¹³C NMR (125 MHz, DMSO-d₆) δ 176.0 (C-4), 165.0 (C-7), 161.0 (C-5), 157.0 (C-2, C-9), 148.0 (C-3'), 145.0 (C-4'), 137.0 (C-1'', C-1'''), 136.0 (C-3), 128.5, 128.0, 127.5 (Ar-C of benzyl groups), 122.0 (C-1'), 121.0 (C-6'), 116.0 (C-2', C-5'), 104.0 (C-10), 99.0 (C-6), 94.0 (C-8), 70.0 (7-O-CH₂), 69.8 (3'-O-CH₂).

Conclusion

This application note provides a comprehensive framework for the NMR spectroscopic characterization of Quercetin 3',7-Di-O-Benzyl Ether. By following the detailed protocols and interpretation workflow, researchers can confidently and accurately elucidate the structure of this and other related flavonoid derivatives. The use of a combination of 1D and 2D NMR techniques, particularly HMBC, is essential for unambiguous assignment and confirmation of the specific benzylation pattern, which is a critical step in the development of new flavonoid-based therapeutic agents.

References

  • Delgado, L., Parker, M., Fisk, I., & Paradisi, F. (2020). Food Chem., 323, 126825.
  • Dall'Oglio, F., Contente, M. L., Conti, P., Molinari, F., Monfredi, D., Pinto, A., Romano, D., Ubiali, D., Tamborini, L., & Serra, I. (2017).
  • Velasco-Lozano, S.
  • Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential. (2022). Molecules, 27(3), 893.
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  • Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. (2024). Molecules, 29(13), 3045.
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  • Preparation of Quercetin Esters and Their Antioxidant Activity. (2019, September 25). Journal of Agricultural and Food Chemistry.
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Application Note: Optimization of Solvent Systems for Quercetin 3',7-Di-O-Benzyl Ether in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quercetin 3',7-Di-O-Benzyl Ether (CAS 1268621-73-3) is a highly lipophilic synthetic derivative of the natural flavonoid quercetin. While unmodified quercetin is routinely used in in vitro assays, the addition of two bulky benzyl ether groups creates severe solubility challenges in aqueous cell culture media. This application note provides a scientifically rigorous, self-validating framework for dissolving this compound. By understanding the thermodynamic "solvent shift" phenomenon and strictly adhering to cytotoxicity thresholds, researchers can prevent compound precipitation and ensure accurate pharmacological readouts.

Physicochemical Profiling & Causality

To successfully formulate a solvent system, one must first understand the molecular causality behind the compound's insolubility.

Flavonoids are planar, ring-structured molecules that characteristically exhibit poor aqueous solubility (<0.1 mg/mL) due to strong intermolecular π−π stacking in their solid state[1]. Unmodified quercetin exhibits a baseline solubility of approximately 30 mg/mL in dimethyl sulfoxide (DMSO) and dimethyl formamide (DMF), but only 2 mg/mL in ethanol[2],[3].

When quercetin is modified to Quercetin 3',7-Di-O-Benzyl Ether , two critical hydrogen-bond donors (the hydroxyl groups at the 3' and 7 positions) are replaced by bulky, electron-rich aromatic rings. This fundamentally alters its physicochemical profile:

  • Increased LogP: The lipophilicity skyrockets, making the molecule highly hydrophobic[4].

  • The "Solvent Shift" Phenomenon: When a concentrated DMSO stock of a lipophilic compound is introduced directly into aqueous media, the solvent rapidly diffuses into the bulk water[1]. This leaves the hydrophobic solute in a localized state of supersaturation, triggering rapid nucleation and micro-precipitation.

  • Cytotoxicity Constraints: To mitigate precipitation, researchers are often tempted to increase the solvent volume. However, DMSO toxicity manifests as reduced cell proliferation, morphological rounding, detachment, and cell death[5]. Therefore, the final concentration of DMSO in the assay must be strictly maintained at or below 0.1% to 0.5% (v/v)[6].

Quantitative Solvent Selection Matrix

To balance solubility and cell viability, select a solvent system based on your required final assay concentration. All quantitative data and recommendations are summarized below.

Solvent SystemMax Stock Conc.Aqueous StabilityCytotoxicity RiskBest Application / Use Case
100% Anhydrous DMSO ~10–20 mMLow (Precipitates rapidly)Low (if final ≤ 0.1%)Routine low-dose screening (<10 µM final concentration).
DMSO : PEG-400 (1:1) ~10 mMMediumModerateMedium-dose assays requiring extended stability (up to 24h).
100% DMF ~20 mMLowHighOnly when DMSO is strictly contraindicated by the specific assay.
HP-β-CD (20% w/v) ~2–5 mMHigh (True solution)Very LowHigh-concentration treatments (>20 µM) requiring zero precipitation.

Mechanistic Workflow Visualization

The following diagram maps the critical path from solid compound to the final in vitro assay, highlighting the intermediate steps required to prevent nucleation.

SolventWorkflow Solid Quercetin 3',7-Di-O-Benzyl Ether (Solid Powder) Stock Master Stock Solution (10-20 mM) Solid->Stock Dissolve & Vortex Solvent 100% Anhydrous DMSO (Inert Gas Purged) Solvent->Stock Prevent Oxidation Intermediate Intermediate Co-solvent Mix (e.g., + PEG-400) Stock->Intermediate Optional: For high conc. Media Pre-warmed Culture Media (37°C, High Agitation) Stock->Media Direct Warm Dilution (Dropwise) Intermediate->Media Dropwise Addition Assay Final In Vitro Assay (DMSO ≤ 0.1%) Media->Assay Microscopic Validation (Check for precipitates)

Workflow for dissolving Quercetin 3',7-Di-O-Benzyl Ether for in vitro assays.

Step-by-Step Experimental Protocols

This methodology is designed as a self-validating system . Do not proceed to cell treatment without passing the microscopic validation step.

Protocol A: Master Stock Preparation (10 mM)

Causality Focus: Water absorption by DMSO dramatically reduces its solvation capacity for lipophilic compounds. Oxidation can degrade the flavonoid core.

  • Preparation: Equilibrate the solid Quercetin 3',7-Di-O-Benzyl Ether to room temperature in a desiccator before opening to prevent condensation.

  • Dissolution: Weigh the required mass and dissolve it in 100% anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration.

  • Purging: Purge the stock solution vial with an inert gas (Argon or Nitrogen) to displace oxygen[2],[3].

  • Storage: Aliquot into single-use amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: The "Warm Dilution" Method

Causality Focus: Temperature directly influences the kinetic barrier to nucleation. Cold media will cause instantaneous precipitation.

  • Pre-warming: Pre-warm the target cell culture medium (containing serum, if applicable) to exactly 37°C in a water bath.

  • Agitation: Place the tube of pre-warmed media on a vortex mixer at a medium-high setting.

  • Dropwise Addition: While the media is actively swirling, add the DMSO stock solution dropwise directly into the center of the vortex (avoiding the plastic walls).

  • Time Constraint: Do not store this aqueous dilution for more than one day; use it immediately for cell treatment[2],[3].

Protocol C: Microscopic Validation (The Self-Validating Step)

Causality Focus: Invisible micro-precipitates can be phagocytosed by cells, causing localized toxicity and false-negative efficacy readouts.

  • Transfer a 100 µL aliquot of the final media preparation (from Protocol B) into a clear 96-well plate.

  • Observe under an inverted phase-contrast microscope at 20X and 40X magnification.

  • Validation Check: Look for needle-like crystals, cloudy amorphous aggregates, or oily droplets.

    • Pass: The field is completely clear. Proceed to treat cells.

    • Fail: Crystals are visible. The solution is supersaturated. Abort the assay. You must either lower the final target concentration or utilize an intermediate co-solvent (e.g., PEG-400) before adding to the media.

Sources

Application Notes and Protocols for In Vivo Dosing of Quercetin 3',7-Di-O-Benzyl Ether in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Rationale and Strategy for a Novel Quercetin Derivative

Quercetin, a ubiquitous plant flavonoid, has garnered significant scientific interest for its antioxidant, anti-inflammatory, and potential therapeutic properties. However, its clinical translation is often hampered by poor aqueous solubility and extensive first-pass metabolism, leading to low bioavailability.[1][2] Chemical modification of the quercetin scaffold is a key strategy to overcome these limitations. Quercetin 3',7-Di-O-Benzyl Ether is a derivative where the hydroxyl groups at the 3' and 7 positions are protected by benzyl ethers. This modification is anticipated to increase the lipophilicity of the parent molecule, potentially enhancing its absorption and altering its pharmacokinetic profile.[3] The benzyl ether groups may act as prodrug moieties, which can be cleaved in vivo to release the active quercetin.[4][5]

Given the novelty of Quercetin 3',7-Di-O-Benzyl Ether, there is a conspicuous absence of published in vivo dosing data. Therefore, these application notes provide a comprehensive, step-by-step guide for researchers to establish initial dosing paradigms in murine models. The protocols herein are founded on a synthesis of established methodologies for the parent compound, quercetin, and best practices for in vivo studies of poorly soluble agents.[6][7][8]

Physicochemical Considerations and Vehicle Selection

The benzylation at two hydroxyl positions suggests that Quercetin 3',7-Di-O-Benzyl Ether will exhibit significantly lower aqueous solubility than quercetin.[9] This necessitates the use of non-aqueous or co-solvent vehicle systems for in vivo administration. The selection of an appropriate vehicle is critical to ensure the compound is fully solubilized and delivered consistently, while minimizing any intrinsic toxicity of the vehicle itself.

Table 1: Recommended Vehicle Formulations for Quercetin 3',7-Di-O-Benzyl Ether

Vehicle CompositionSuitability for Oral GavageSuitability for Intraperitoneal (IP) InjectionNotes and Considerations
10% DMSO, 40% PEG400, 50% Saline Recommended Use with Caution A common vehicle for poorly soluble compounds. DMSO aids in initial solubilization, while PEG400 and saline improve tolerability. For IP, the concentration of DMSO should be kept low to minimize peritoneal irritation.
5% DMSO, 95% Corn Oil Recommended Not Recommended Suitable for lipophilic compounds. Corn oil is generally well-tolerated orally. Not suitable for IP injection due to the risk of oil deposition and peritonitis.
2% Tween 80 in Saline Recommended Recommended Tween 80 is a surfactant that can improve the solubility and absorption of hydrophobic compounds.[6] This is often a well-tolerated option for both oral and IP routes.

It is imperative to conduct a small-scale pilot study to confirm the solubility and stability of Quercetin 3',7-Di-O-Benzyl Ether in the chosen vehicle at the desired concentration before proceeding with animal studies.

Dose Selection and Rationale

In the absence of specific data for Quercetin 3',7-Di-O-Benzyl Ether, initial dose selection should be guided by the extensive literature on quercetin in murine models. Doses of quercetin ranging from 10 mg/kg to 100 mg/kg have been commonly used to elicit biological effects.[10][11][12] Considering the increased molecular weight of the benzylated derivative, a mole-equivalent dose should be calculated.

Molecular Weight of Quercetin: ~302.24 g/mol Molecular Weight of Quercetin 3',7-Di-O-Benzyl Ether: ~482.51 g/mol

Therefore, a dose of 50 mg/kg of quercetin is approximately equivalent to 80 mg/kg of Quercetin 3',7-Di-O-Benzyl Ether.

It is strongly recommended to perform a Maximum Tolerated Dose (MTD) study to determine the safe dosing range for this novel compound.[13][14][15] An MTD study involves administering escalating doses to small groups of mice and monitoring for signs of toxicity over a defined period.[16][17]

Experimental Protocols

Protocol 1: Preparation of Dosing Solution (Example with 10% DMSO, 40% PEG400, 50% Saline)
  • Calculate the required amount of Quercetin 3',7-Di-O-Benzyl Ether based on the desired dose (e.g., 50 mg/kg) and the number and average weight of the mice.

  • Weigh the compound accurately using a calibrated analytical balance.

  • In a sterile microcentrifuge tube, add the required volume of DMSO (10% of the final volume) to the compound.

  • Vortex or sonicate until the compound is completely dissolved.

  • Add the required volume of PEG400 (40% of the final volume) and vortex thoroughly to ensure a homogenous mixture.

  • Finally, add the required volume of sterile saline (50% of the final volume) and vortex again. The final solution should be clear and free of precipitates.

  • Prepare the dosing solution fresh on the day of administration.

Protocol 2: Administration via Oral Gavage

Oral gavage ensures the direct and accurate delivery of a specified volume of the test compound into the stomach.

  • Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark the needle to prevent over-insertion.

  • Needle Insertion: With the mouse held in a vertical position, gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • Advancement into Esophagus: The needle should pass smoothly down the esophagus. If any resistance is met, withdraw the needle and reposition.

  • Dose Administration: Once the needle is at the predetermined depth, administer the dosing solution slowly and steadily.

  • Needle Removal: Gently withdraw the needle in a single, smooth motion.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 30 minutes.

Protocol 3: Administration via Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of the compound into the systemic circulation.

  • Animal Restraint: Restrain the mouse by scruffing the neck and turning it onto its back, tilting the head slightly downwards.

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Needle Insertion: Using a 25-27 gauge needle, insert it at a 15-20 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure that no fluid (urine or blood) or intestinal contents are aspirated. If anything is aspirated, discard the syringe and prepare a new dose.

  • Dose Administration: Inject the solution smoothly and steadily.

  • Needle Removal: Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of pain or distress.

Experimental Design and Monitoring

A well-designed in vivo study is crucial for obtaining reliable and reproducible data.[18][19]

Maximum Tolerated Dose (MTD) Study Design
  • Groups: Start with at least 3-4 dose groups (e.g., 25, 50, 100, 200 mg/kg) and a vehicle control group.

  • Animals per Group: Use a small number of animals (n=3-5) per group.

  • Administration: Administer a single dose and monitor the animals for 7-14 days.

  • Parameters to Monitor:

    • Clinical Signs: Observe for any changes in appearance (piloerection, hunched posture), behavior (lethargy, agitation), and physiological functions (respiration, urination, defecation).[20][21][22]

    • Body Weight: Record body weight daily. A loss of more than 15-20% of initial body weight is a common endpoint.

    • Food and Water Intake: Monitor for any significant changes.

    • Necropsy: At the end of the study, perform a gross necropsy to look for any abnormalities in major organs.

Efficacy Study Design
  • Groups: Include a vehicle control group, a positive control group (if applicable), and at least three dose groups of Quercetin 3',7-Di-O-Benzyl Ether based on the MTD results.

  • Randomization and Blinding: Randomize animals into groups and blind the investigators to the treatment allocation to minimize bias.

  • Duration: The duration of the study will depend on the specific disease model and research question.

  • Endpoints: Clearly define the primary and secondary endpoints before the start of the study. These could include behavioral tests, biochemical markers, histological analysis, or survival.

Visualization of Workflows

Experimental Workflow for an In Vivo Efficacy Study

G cluster_0 Pre-Study Phase cluster_1 Treatment Phase cluster_2 Endpoint Assessment cluster_3 Data Analysis acclimatization Animal Acclimatization (7 days) randomization Randomization & Grouping acclimatization->randomization baseline Baseline Measurements randomization->baseline dosing Daily Dosing (Oral Gavage or IP) baseline->dosing monitoring Daily Monitoring (Body Weight, Clinical Signs) dosing->monitoring behavior Behavioral Tests monitoring->behavior collection Sample Collection (Blood, Tissues) behavior->collection histology Histological Analysis collection->histology biochemistry Biochemical Assays collection->biochemistry analysis Statistical Analysis histology->analysis biochemistry->analysis reporting Reporting of Results analysis->reporting

Caption: Experimental workflow for a typical in vivo study.

Potential Metabolic Pathway of Quercetin 3',7-Di-O-Benzyl Ether

G QBE Quercetin 3',7-Di-O-Benzyl Ether (Administered Compound) Q Quercetin (Active Compound) QBE->Q In vivo debenzylation (e.g., hepatic enzymes) Metabolites Conjugated Metabolites (Glucuronides, Sulfates) Q->Metabolites Phase II Metabolism

Caption: Hypothesized metabolic activation of the compound.

Conclusion and Future Directions

The protocols and guidelines presented here offer a robust starting point for the in vivo evaluation of Quercetin 3',7-Di-O-Benzyl Ether in murine models. Due to the novelty of this compound, a cautious and systematic approach, beginning with thorough vehicle solubility checks and a well-designed MTD study, is paramount. Subsequent efficacy studies should be tailored to the specific scientific question and disease model. The data generated from these initial studies will be invaluable in elucidating the pharmacokinetic profile, therapeutic potential, and mechanism of action of this promising quercetin derivative.

References

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Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Quercetin 3',7-Di-O-Benzyl Ether in Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of working with the poorly water-soluble compound, Quercetin 3',7-Di-O-Benzyl Ether, in various experimental assays. Our goal is to equip you with the knowledge and protocols to ensure reliable and reproducible results.

I. Frequently Asked Questions (FAQs)

Q1: Why is Quercetin 3',7-Di-O-Benzyl Ether so difficult to dissolve in aqueous buffers?

A1: The poor aqueous solubility of Quercetin 3',7-Di-O-Benzyl Ether stems from its chemical structure. The parent molecule, quercetin, is already lipophilic despite its five hydroxyl groups.[1] The addition of two benzyl ether groups at the 3' and 7 positions significantly increases the molecule's hydrophobicity, further reducing its ability to form favorable interactions with water molecules. This makes it challenging to achieve the necessary concentrations for many biological assays.

Q2: What is the maximum recommended concentration of organic co-solvent (like DMSO) in cell-based assays?

A2: While organic solvents like DMSO are excellent for initially dissolving Quercetin 3',7-Di-O-Benzyl Ether, their concentration in the final assay medium must be carefully controlled to avoid cellular toxicity.[2] Generally, it is recommended to keep the final concentration of DMSO below 0.5% (v/v) in most cell-based assays. However, the tolerance can vary significantly between cell lines. It is crucial to perform a vehicle control experiment to determine the maximum non-toxic concentration of your chosen solvent for your specific cell line.

Q3: Can I heat the solution to improve the solubility of Quercetin 3',7-Di-O-Benzyl Ether?

A3: Gentle heating can be a useful technique to aid in the dissolution of many compounds. However, with flavonoids like Quercetin 3',7-Di-O-Benzyl Ether, caution is advised. Excessive or prolonged heating can lead to degradation of the compound. If you choose to use heat, do so judiciously (e.g., a brief warming in a 37°C water bath) and always protect the solution from light to prevent photodegradation.

Q4: Are there any "ready-to-use" formulations available for improving the solubility of hydrophobic compounds like this?

A4: Yes, several commercially available formulation technologies can significantly enhance the aqueous solubility of poorly soluble drugs.[3][4] These include cyclodextrin-based solutions and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[5][6] These can be particularly useful for in vivo studies where direct injection of organic solvents is not feasible.

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to diagnosing and resolving common problems encountered during experiments with Quercetin 3',7-Di-O-Benzyl Ether.

Symptom 1: Precipitate Formation Upon Dilution in Aqueous Buffer

Possible Cause: The concentration of the compound exceeds its solubility limit in the final aqueous medium. This is a classic sign of a poorly soluble compound "crashing out" of solution.

Troubleshooting Steps:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of Quercetin 3',7-Di-O-Benzyl Ether in your assay. Determine the minimum effective concentration required for your experiment.

  • Optimize Co-solvent Percentage: If you are using an organic co-solvent like DMSO, try to maintain the highest possible non-toxic percentage in your final dilution. Remember to always include a vehicle control with the same solvent concentration.

  • Utilize a Solubility Enhancer: If reducing the concentration is not an option, you will need to employ a solubility enhancement strategy. The following sections provide detailed protocols for several effective methods.

Symptom 2: Inconsistent or Non-Reproducible Assay Results

Possible Cause: This can be a result of incomplete dissolution or the presence of micro-precipitates that are not visible to the naked eye. These undissolved particles can lead to variability in the actual concentration of the compound in your assay.

Troubleshooting Steps:

  • Verify Complete Dissolution of Stock Solution: Before diluting into your aqueous buffer, ensure that your stock solution of Quercetin 3',7-Di-O-Benzyl Ether in the organic solvent is completely clear. You can gently vortex or sonicate the solution to aid dissolution.

  • Filter the Stock Solution: To remove any undissolved microparticles, filter your stock solution through a 0.22 µm syringe filter compatible with your organic solvent.

  • Prepare Fresh Dilutions: Avoid using old dilutions, as the compound may precipitate out over time. Prepare fresh dilutions for each experiment.

III. In-Depth Protocols for Solubility Enhancement

Here, we provide detailed, step-by-step methodologies for proven techniques to overcome the poor aqueous solubility of Quercetin 3',7-Di-O-Benzyl Ether.

Protocol 1: Co-Solvency Method

This is the most common and often the first approach for in vitro assays. It involves dissolving the compound in a water-miscible organic solvent before diluting it into the aqueous assay medium.

Recommended Solvents for Quercetin and its Derivatives:

  • Dimethyl sulfoxide (DMSO)[7]

  • Ethanol[7]

  • Acetone[8]

  • Methanol[9]

Step-by-Step Protocol:

  • Prepare a High-Concentration Stock Solution: Weigh out the desired amount of Quercetin 3',7-Di-O-Benzyl Ether and dissolve it in a minimal amount of your chosen organic solvent (e.g., DMSO). Aim for a concentration that is at least 100-fold higher than your highest final assay concentration.

  • Ensure Complete Dissolution: Gently vortex or sonicate the stock solution until the compound is completely dissolved and the solution is clear.

  • Serial Dilutions: Perform serial dilutions of your stock solution in the same organic solvent to create a range of working concentrations.

  • Final Dilution into Aqueous Medium: Add a small volume of your working stock solution to your aqueous assay medium to achieve the desired final concentration. It is critical to add the stock solution to the aqueous medium while vortexing to ensure rapid and uniform dispersion, minimizing the risk of precipitation.

Data Presentation: Solubility of Quercetin in Common Organic Solvents

SolventSolubility of QuercetinReference
DMSO~30 mg/mL[7][10]
Ethanol~2 mg/mL[7][10]
AcetoneHigh[8]
MethanolHigh[9]
Protocol 2: Utilizing Cyclodextrins for Inclusion Complex Formation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like Quercetin 3',7-Di-O-Benzyl Ether, forming an inclusion complex that is more water-soluble.[11][12]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[13]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)[13]

Step-by-Step Protocol:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin in your aqueous buffer. The concentration will depend on the desired level of solubility enhancement and should be optimized for your specific application.

  • Add Quercetin 3',7-Di-O-Benzyl Ether: Add the powdered Quercetin 3',7-Di-O-Benzyl Ether directly to the cyclodextrin solution.

  • Facilitate Complex Formation: Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Gentle heating can sometimes accelerate this process, but as mentioned earlier, should be done with caution.

  • Remove Undissolved Compound: Centrifuge the solution at high speed to pellet any undissolved compound.

  • Collect and Filter the Supernatant: Carefully collect the supernatant, which now contains the solubilized Quercetin 3',7-Di-O-Benzyl Ether-cyclodextrin complex. Filter the supernatant through a 0.22 µm syringe filter to ensure a clear, particle-free solution.

Visualization: Cyclodextrin Inclusion Complex Formation

G cluster_0 Before Complexation cluster_1 Inclusion Complex Formation cluster_2 After Complexation Quercetin Quercetin 3',7-Di-O-Benzyl Ether (Hydrophobic) Water Aqueous Medium Quercetin->Water Poor Solubility Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Quercetin_in_CD Quercetin 3',7-Di-O-Benzyl Ether Cyclodextrin->Quercetin_in_CD Encapsulation Complex Soluble Inclusion Complex Water2 Aqueous Medium Complex->Water2 Enhanced Solubility G start Start: Poorly Soluble Quercetin 3',7-Di-O-Benzyl Ether assay_type What is the assay type? start->assay_type in_vitro In Vitro (e.g., cell-based) assay_type->in_vitro In Vitro in_vivo In Vivo (e.g., animal model) assay_type->in_vivo In Vivo co_solvency Try Co-solvency Method (Protocol 1) in_vitro->co_solvency cyclodextrin Consider Cyclodextrins (Protocol 2) in_vitro->cyclodextrin in_vivo->cyclodextrin lipid_formulation Explore Lipid-Based Formulations (Protocol 3) in_vivo->lipid_formulation success Successful Solubilization co_solvency->success troubleshoot Still encountering issues? Re-evaluate concentration and vehicle controls. co_solvency->troubleshoot cyclodextrin->success lipid_formulation->success

Caption: A decision tree to guide the selection of an appropriate solubility enhancement strategy based on the experimental context.

IV. Analytical Considerations

When working with modified forms of Quercetin 3',7-Di-O-Benzyl Ether (e.g., in a cyclodextrin complex), it is important to use appropriate analytical methods to quantify the compound accurately. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most widely used technique for the determination of quercetin and its derivatives. [14][15][16]

V. Conclusion

Overcoming the poor aqueous solubility of Quercetin 3',7-Di-O-Benzyl Ether is a critical step for obtaining reliable and meaningful data in a variety of assays. By understanding the underlying principles of solubility and employing the appropriate enhancement strategies, researchers can confidently advance their studies with this promising compound. This guide provides a comprehensive resource for troubleshooting common issues and implementing effective solutions.

References

  • Molecules. (2016). Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. [Link]

  • PubMed. (2016). Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. [Link]

  • ResearchGate. (2026). Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples. [Link]

  • ACS Sustainable Chemistry & Engineering. (2025). Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. [Link]

  • ResearchGate. (2021). Is Quercetin soluble in (THF) tetrahydrofuran?. [Link]

  • SciSpace. Enhancement of Solubility and Antioxidant Activity of Some Flavonoids Based on the Inclusion Complexation with Sulfobutylether β-Cyclodextrin. [Link]

  • NutraIngredients. (2017). Emulsions may boost flavonoid bioavailability, suggests study. [Link]

  • PubMed. (2023). Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples. [Link]

  • PMC. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. [Link]

  • University of Notre Dame. (2014). Solubility of Nutraceutical Compounds in Generally Recognized as Safe Solvents at 298 K. [Link]

  • PubChem. Quercetin 3,7-Dimethyl Ether. [Link]

  • PubChem. Quercetin. [Link]

  • Thermodynamics Research Center. (2007). Solubility of Flavonoids in Organic Solvents. [Link]

  • Semantic Scholar. (2010). Solubility of Quercetin in Water + Methanol and Water + Ethanol from (292.8 to 333.8) K. [Link]

  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Cheméo. Quercetin (CAS 117-39-5). [Link]

  • ArTS. (2025). Supramolecular delivery systems for polyphenols: A green approach to predict in vivo permeability through an in vitro setup. [Link]

  • MDPI. (2023). Chromatographic Methods for Quercetin Quantification from Natural Sources. [Link]

  • BPS Bioscience. Data Sheet Quercetin. [Link]

  • Oxford Academic. (2019). HPLC Analysis of Kaempherol and Quercetin Derivatives Isolated by Different Extraction Techniques from Plant Matrix. [Link]

  • University of Life Sciences in Lublin. QUERCETIN AND ITS DERIVATIVES: CHEMICAL STRUCTURE AND BIOACTIVITY – A REVIEW. [Link]

  • PMC. Quercetin triggers cell apoptosis-associated ROS-mediated cell death and induces S and G2/M-phase cell cycle arrest in KON oral cancer cells. [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • ResearchGate. (2021). Quercetin. [Link]

  • ResearchGate. Solubilities of quercetin in three β‐cyclodextrin derivative solutions at different temperatures. [Link]

  • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • ResearchGate. The Solubility of Quercetin in Different Oils, Surfactants and.... [Link]

  • MDPI. (2022). A Preliminary Study of the Effect of Quercetin on Cytotoxicity, Apoptosis, and Stress Responses in Glioblastoma Cell Lines. [Link]

  • PubMed. (2002). Quercetin 3,7-dimethyl ether: a vasorelaxant flavonoid isolated from Croton schiedeanus Schlecht. [Link]

  • PubMed. (2016). Quercetin 3,7-O-dimethyl ether from Siegesbeckia pubescens suppress the production of inflammatory mediators in lipopolysaccharide-induced macrophages and colon epithelial cells. [Link]

  • ResearchGate. (2014). Quercetin 3,7-dimethyl ether: A vasorelaxant flavonoid isolated from Croton schiedeanus Schlecht. [Link]

Sources

troubleshooting co-eluting peaks in Quercetin 3',7-Di-O-Benzyl Ether chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the chromatographic analysis of Quercetin 3',7-Di-O-Benzyl Ether. This guide is intended for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the purification and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for analyzing Quercetin 3',7-Di-O-Benzyl Ether?

A common starting point for reversed-phase HPLC analysis of flavonoids and their derivatives is a gradient elution using a C18 column.[1] A typical mobile phase would consist of acidified water (e.g., with 0.1% formic acid) as solvent A and an organic solvent like acetonitrile or methanol as solvent B. The acid helps to suppress the ionization of any free phenolic hydroxyl groups, leading to sharper peaks.[2]

Q2: Why am I seeing a noisy or drifting baseline in my chromatogram?

A stable baseline is crucial for accurate detection and quantification.[2] Baseline noise or drift can stem from several sources, including contaminated mobile phase, air bubbles in the system, or a failing detector lamp.[2] It is recommended to use high-purity HPLC-grade solvents, prepare fresh mobile phases daily, and ensure the mobile phase is properly degassed.[2]

Q3: My retention times are inconsistent between injections. What could be the cause?

Inconsistent retention times can compromise peak identification. Common causes include inadequate column equilibration between runs and changes in mobile phase composition due to evaporation or improper preparation.[3] Ensure sufficient equilibration time and keep solvent reservoirs capped.[3]

Q4: What are the likely impurities I might encounter when analyzing synthesized Quercetin 3',7-Di-O-Benzyl Ether?

Impurities often arise from the synthesis process. These can include:

  • Under-benzylated products: Mono-O-benzyl ethers of quercetin.

  • Over-benzylated products: Tri-, tetra-, and penta-O-benzyl ethers of quercetin.

  • Isomeric di-O-benzyl ethers: For example, Quercetin 3,4'-Di-O-Benzyl Ether, arising from the different reactivity of quercetin's hydroxyl groups.[1]

  • Unreacted Quercetin: The starting material may be present if the reaction did not go to completion.[1]

  • Degradation products: Quercetin and its derivatives can be susceptible to degradation, especially at non-optimal pH and temperature, or upon exposure to light.[4][5][6]

Troubleshooting Guide: Co-eluting Peaks

Co-elution, where two or more compounds elute from the chromatography column at the same time, is a significant challenge that can prevent accurate quantification and isolation.[7] This section provides a systematic approach to diagnosing and resolving co-eluting peaks in the analysis of Quercetin 3',7-Di-O-Benzyl Ether.

Initial Assessment: Is it Co-elution?

The first step is to confirm if you are indeed observing co-elution. Look for the following signs in your chromatogram:

  • Peak Shoulders or Tailing: A lack of peak symmetry, such as a shoulder or excessive tailing, can indicate the presence of a hidden peak.[7]

  • Inconsistent Peak Shape: Variation in the peak shape of your target analyte across different sample concentrations.

  • Diode Array Detector (DAD) or Mass Spectrometry (MS) Analysis: If available, these detectors are invaluable for assessing peak purity.[7] A non-uniform UV-Vis spectrum across the peak or the presence of multiple mass-to-charge ratios (m/z) strongly suggests co-elution.[7][8]

Systematic Troubleshooting Workflow

If co-elution is suspected, follow this workflow to identify the cause and implement a solution.

Troubleshooting_CoElution cluster_Problem Problem Identification cluster_Investigation Investigation & Diagnosis cluster_Solutions Solutions & Optimization cluster_Verification Verification Problem Co-eluting Peaks Observed Inaccurate Quantification & Isolation Investigation Potential Causes Suboptimal HPLC Method Presence of Isomers/Impurities Analyte Degradation Problem:f1->Investigation:f0 Method_Opt HPLC Method Optimization Modify Mobile Phase Gradient Change Organic Solvent (ACN vs. MeOH) Adjust pH Change Column Chemistry/Dimensions Investigation:f1->Method_Opt:f0 Address with Method Optimization Impurity_ID Impurity Identification LC-MS/MS Analysis Forced Degradation Study Synthesize Potential Impurities as Standards Investigation:f2->Impurity_ID:f0 Identify Unknowns Stability_Control Control Degradation Analyze Samples Promptly Use Amber Vials Optimize Sample Solvent & pH Investigation:f3->Stability_Control:f0 Mitigate Instability Verification Verify Resolution Re-analyze Sample with Optimized Method Confirm Peak Purity with DAD/MS Method_Opt:f0->Verification:f0 Impurity_ID:f0->Method_Opt:f0 Optimize for Separation Stability_Control:f0->Verification:f0

Caption: Troubleshooting workflow for co-eluting peaks.

Detailed Troubleshooting Steps

1. Optimize HPLC Method Parameters

Poor resolution is often the primary cause of co-elution.[3] Systematically adjust the following parameters:

  • Mobile Phase Gradient: The steepness of the gradient plays a critical role in separation.

    • Action: Decrease the gradient slope (i.e., make it shallower) around the elution time of your target peak. This increases the interaction time with the stationary phase and can improve the resolution of closely eluting compounds.

  • Organic Solvent Selection: Acetonitrile and methanol are common organic modifiers in reversed-phase HPLC, and their different selectivities can be exploited.

    • Action: If you are using methanol, try switching to acetonitrile, or vice-versa. Acetonitrile generally provides better separation efficiency for flavonoids.[9]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of residual hydroxyl groups on the quercetin backbone, influencing retention and selectivity.

    • Action: Adjust the pH of the aqueous mobile phase. Adding a small amount of acid (e.g., 0.1% formic acid) is standard practice to suppress silanol interactions and improve peak shape.[3]

  • Column Chemistry and Dimensions: Not all C18 columns are the same. Differences in silica backbone, end-capping, and particle size can lead to different selectivities.

    • Action: Try a column with a different stationary phase (e.g., a phenyl-hexyl column) which can offer alternative selectivity for aromatic compounds like flavonoids. A longer column or a column with a smaller particle size can also increase efficiency and resolution.

Table 1: Example HPLC Method Modifications for Improved Resolution

ParameterInitial MethodOptimized Method A (Improved Resolution)Optimized Method B (Alternative Selectivity)
Column C18, 150 x 4.6 mm, 5 µmC18, 250 x 4.6 mm, 3 µmPhenyl-Hexyl, 150 x 4.6 mm, 3 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient 50-90% B in 15 min60-80% B in 25 min70-90% B in 20 min
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Temperature 35 °C40 °C[3]35 °C

2. Identify Potential Co-eluting Impurities

The co-eluting peak may be a structurally related impurity from the synthesis or a degradation product.

  • LC-MS/MS Analysis: This is a powerful tool for identifying unknown compounds.[10][11]

    • Action: Analyze your sample using LC-MS/MS. The mass-to-charge ratio (m/z) of the co-eluting peak can provide the molecular weight of the impurity. Fragmentation patterns (MS/MS) can offer structural clues, helping to identify isomeric byproducts or degradation products.[12][13] For example, the loss of a benzyl group would be a characteristic fragmentation.

  • Forced Degradation Study: To determine if the impurity is a degradation product, intentionally degrade your sample under various stress conditions.

    • Action: Expose a purified sample of Quercetin 3',7-Di-O-Benzyl Ether to heat, acid, base, and light.[5] Analyze the stressed samples by HPLC. If a new peak appears with the same retention time as your co-eluting peak, it is likely a degradation product. Quercetin itself is known to be unstable under certain pH and temperature conditions.[4][14][15]

3. Control Analyte Degradation

If the co-eluting peak is identified as a degradation product, take steps to minimize its formation.

  • Sample Preparation and Storage:

    • Action: Prepare samples fresh and analyze them promptly. If storage is necessary, keep solutions at a low temperature (e.g., 4°C) and in amber vials to protect from light.[5]

  • Sample Solvent: The solvent used to dissolve the sample can impact stability.

    • Action: Dissolve your sample in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion and potential on-column degradation.[3]

Experimental Protocols

Protocol 1: Purity Assessment and Co-elution Detection by HPLC-DAD

This protocol outlines a general method for assessing the purity of Quercetin 3',7-Di-O-Benzyl Ether and detecting potential co-elution.

  • Preparation of Solutions:

    • Prepare a stock solution of your sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 50 µg/mL) using the initial mobile phase composition.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile.

    • Gradient Program: A typical starting gradient might be: 0-5 min, 50% B; 5-25 min, 50-90% B; 25-30 min, 90% B; 30-35 min, 90-50% B; 35-40 min, 50% B (equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.[16]

    • Detection: Diode-array detector monitoring at 254 nm and 370 nm.[17]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Examine the peak shape for symmetry.

    • Use the DAD software to perform a peak purity analysis. Compare the UV-Vis spectra at the beginning, apex, and end of the peak. A significant difference indicates the presence of an impurity.

HPLC_DAD_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detect Detection cluster_analysis Data Analysis Prep Dissolve Sample in Acetonitrile/ Methanol HPLC Inject on C18 Column with Gradient Elution Prep->HPLC DAD Acquire Data with Diode Array Detector HPLC->DAD Analysis Assess Peak Shape & Perform Peak Purity Analysis DAD->Analysis

Caption: General workflow for HPLC-DAD analysis.

References

  • Use of mass spectrometry as a tool for the search or identification of flavonoids in Urticaceae. (n.d.). Scielo. Retrieved March 25, 2026, from [Link]

  • Nurmi, K., M. Ossipov, V. Haukioja, E. Pihlaja, K. (2000). Determination of Flavonoids in Plant Material by HPLC with Diode-Array and Electro-Array Detections. Journal of Agricultural and Food Chemistry, 48(10), 4548-4553.
  • Cuyckens, F. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 29(22), 5098.
  • BenchChem. (2025).
  • Wojdyło, A., Oszmiański, J., & Czemerys, R. (2007). Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry. Journal of Agricultural and Food Chemistry, 55(13), 5386-5392.
  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15.
  • Popova, A., Mihaylova, D., Alexieva, I., & Slavova, P. (2019). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Foods, 8(11), 543.
  • Cuyckens, F. (2024). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.
  • Dmitrienko, S. G., Stepanova, A. V., Kudrinskaya, V. A., & Apyari, V. V. (2012). Specifics of Separation of Flavonoids by Reverse Phase High Performance Liquid Chromatography on the Luna 5u C18(2) Column. Journal of Analytical Chemistry, 67(5), 412-418.
  • BenchChem. (2025). Technical Support Center: Purity Enhancement of Synthesized Quercetin 3',4',7-trimethyl ether. BenchChem.
  • Osojnik Crnivec, I. G., et al. (2024). Aspects of quercetin stability and its liposomal enhancement in yellow onion skin extracts. Food Chemistry, 459, 140347.
  • BenchChem. (2025). Minimizing degradation of Quercetin 3',4',7-trimethyl ether during storage. BenchChem.
  • Singh, R., & Kumar, S. (2024). Review of HPLC techniques for isolating flavonoids from plants belonging to Solanum family. Journal of Drug Delivery and Therapeutics, 14(3), 235-242.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Retrieved March 25, 2026, from [Link]

  • Shaikh, S., & Doijad, R. (2019). Analytical Method Development and Validation of Quercetin: A Review. International Journal of Pharmaceutical Sciences and Research, 10(5), 2195-2201.
  • Onan, D., Çevikelli, T., Güven, U. M., & Demirtürk, E. (2022). Development and validation of an HPLC method for determination of quercetin. Journal of Research in Pharmacy, 26(6), 1649-1657.
  • Kumar, A., et al. (2020). Stability Comparison of Quercetin and its Metal Complexes and their Biological Activity. Molecules, 25(13), 3048.
  • Lin, Y., et al. (2022).
  • Van de Casteele, K., De Pooter, H., & Van Sumere, C. F. (1982). Chromatographic behaviour of flavonoid compounds in reversed-phase HPLC systems.
  • BenchChem. (2025). Overcoming common issues in flavonoid HPLC analysis. BenchChem.
  • Rajan, S., et al. (2020). Isolation, characterization, and validation of RP-HPLC method for the quantification of quercetin in Huberantha senjiana leaf extract. Journal of Applied Pharmaceutical Science, 10(5), 062-069.
  • Zenkevich, I. G., & Kholodova, E. D. (2012).
  • Tan, S. T., et al. (2014). HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines. The Scientific World Journal, 2014, 824239.
  • Sridevi, V., & Sembulingam, P. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine, 16(Suppl 3), S486-S491.

Sources

optimizing crystallization conditions for Quercetin 3',7-Di-O-Benzyl Ether purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the purification of Quercetin 3',7-Di-O-Benzyl Ether .

As a Senior Application Scientist, I have designed this portal to move beyond basic theoretical steps and address the complex thermodynamic and kinetic realities of crystallizing selectively protected polyphenols. Quercetin derivatives are notoriously difficult to purify due to their propensity for phase separation and impurity entrapment. This guide provides self-validating protocols, mechanistic causality, and data-driven troubleshooting to ensure high-purity isolation.

Part 1: Critical Incident Triage (FAQs)

Q: My crystallization mixture is forming a milky emulsion instead of distinct crystals during cooling. What is happening and how do I fix it? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known in the pharmaceutical industry as "oiling out"[1].

  • The Causality: Unmodified quercetin aglycone crystallizes readily because its flat structure and multiple hydroxyl groups form a rigid, highly polar hydrogen-bonding network (e.g., growing via strong polar interactions on {002} facets)[2]. Benzylating the 3' and 7 positions masks these critical H-bond donors, introduces bulky molecular flexibility, and forces the molecule to rely on weaker non-polar offset stacking interactions[2]. This drastically lowers the kinetic rate of crystal nucleation. When supersaturation is generated too quickly, the system bypasses the metastable zone and separates into a solute-rich liquid phase (an oil) rather than a solid crystal lattice[1],[3].

  • The Fix: Shift your solvent system. Solvents in which the drug exhibits excessively high solubility at elevated temperatures actually increase oiling-out risks because they reduce the maximum achievable supersaturation[4]. Switch to a binary system like Dichloromethane (DCM) and Hexane[5], reduce your cooling rate to a highly controlled -0.3 °C/min[2], and introduce seed crystals halfway into the Metastable Zone Width (MSZW)[1].

Q: I am seeing co-precipitation of the 4'-O-Benzyl and 3,3',7-Tri-O-Benzyl impurities. How can I improve the selectivity of my crystallization? A: These impurities share similar solubilities with your target compound in mid-polar solvents.

  • The Causality: The sudden or continuous charge of an anti-solvent readily generates localized spikes in supersaturation at the point of addition[4]. This kinetic shock forces structurally similar impurities to become trapped within the rapidly forming crystal lattice (solid solution formation).

  • The Fix: Implement thermodynamic control. Instead of rapid anti-solvent dumping, use a syringe infusion pump to dose the anti-solvent at a controlled rate (e.g., 50 mL/h)[2]. Follow this with a prolonged slurry aging phase (12–24 hours) to promote Ostwald ripening, allowing the more soluble, kinetically trapped impurities to dissolve back into the mother liquor while the stable target crystals grow[2].

Part 2: Mechanistic Workflows & Visualizations

To successfully purify Quercetin 3',7-Di-O-Benzyl Ether, you must navigate the thermodynamic boundaries between LLPS and primary nucleation. The diagram below illustrates the divergent pathways dictated by your process parameters.

LLPS_Pathway Start Quercetin 3',7-Di-O-Benzyl Ether in Supersaturated Solution LLPS Liquid-Liquid Phase Separation (Oiling Out) Start->LLPS Rapid Cooling / High Solubility Solvent Nucleation Primary Crystal Nucleation Start->Nucleation Slow Cooling / Seeding / MSZW Control Amorphous Amorphous / Gummy Mass (High Impurity Entrapment) LLPS->Amorphous Solvent Evaporation PureCrystal High Purity Crystalline Solid Nucleation->PureCrystal Ostwald Ripening

Thermodynamic pathways: LLPS (oiling out) vs. controlled nucleation in quercetin derivatives.

Part 3: Data Analytics & Solvent Selection

The selection of the solvent/anti-solvent pair is the most critical variable in preventing LLPS and ensuring the purity of the 3',7-isomer[4],[5].

Solvent System (Good / Anti)Derivative SolubilityMax SupersaturationLLPS (Oiling Out) RiskExpected Purity Yield
Acetone / Water Very HighLowVery High < 85% (Gummy Mass)
Ethanol / Water ModerateModerateHigh ~ 90% (Requires slow dosing)
DCM / Hexane High (in DCM)HighLow (with seeding)> 98% (Optimal)
DMSO / Water Very HighLowModerate Solvate Formation Risk[2]

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a DCM/Hexane system to bypass the miscibility gap and enforce thermodynamic purity[5]. It is designed as a self-validating system : every critical step contains a physical checkpoint to ensure the process remains on track.

Protocol: Anti-Solvent Crystallization with Seeding

Step 1: Dissolution Dissolve the crude Quercetin 3',7-Di-O-Benzyl Ether in Dichloromethane (DCM) at 40 °C. Use the minimum amount of solvent required to achieve complete dissolution.

  • Validation Check: The solution must be completely transparent. Any cloudiness indicates insoluble over-benzylated polymers.

Step 2: Polish Filtration Pass the hot solution through a 0.45 µm PTFE filter into a jacketed crystallization vessel.

Step 3: Controlled Cooling Cool the solution from 40 °C to 25 °C at a strict rate of -0.3 °C/min using a thermoregulator[2].

Step 4: Seed Addition (Critical Step) At 25 °C (midway into the Metastable Zone), add 1-2% w/w of pure Quercetin 3',7-Di-O-Benzyl Ether seed crystals[1],[3].

  • Validation Check (The Flashlight Test): Shine a strong light through the vessel. You should see distinct, sparkling particles suspended in a clear liquid. If the bulk liquid turns milky or opalescent, LLPS has occurred. Self-Correction: If milky, immediately halt the process, heat by 5 °C until clear, and re-seed.

Step 5: Anti-Solvent Dosing Using a syringe infusion pump, begin adding Hexane at a rate of 50 mL/h[2]. Do not use manual addition, as localized supersaturation spikes will trigger oiling out[4].

Step 6: Slurry Aging Once the final solvent ratio is reached (typically 1:2 DCM:Hexane), age the slurry at 10 °C for 12 to 24 hours under continuous agitation. This promotes Ostwald ripening[2].

Step 7: Isolation Filter the suspension under vacuum, wash the cake with cold Hexane, and dry under a vacuum of -0.08 MPa at 40 °C to prevent thermal degradation.

Workflow Step1 1. Dissolution in DCM (40°C, below saturation) Step2 2. Polish Filtration (Remove particulates) Step1->Step2 Step3 3. Controlled Cooling (-0.3 °C/min to 25°C) Step2->Step3 Step4 4. Seed Addition (1-2% w/w at MSZW midpoint) Step3->Step4 Step5 5. Anti-Solvent Dosing (Hexane at 50 mL/h) Step4->Step5 Step6 6. Slurry Aging (12-24h for Ripening) Step5->Step6 Step7 7. Isolation (Filter, Wash, Dry) Step6->Step7

Self-validating anti-solvent crystallization workflow for Quercetin 3',7-Di-O-Benzyl Ether.

References

  • Mettler Toledo. "Oiling Out in Crystallization: Problems with Oiling Out in Recrystallization." Mettler Toledo AutoChem Applications.[Link]

  • Yang, Y., et al. "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357." Organic Process Research & Development, ACS Publications.[Link]

  • Lu, J., et al. "Crystallization of an active pharmaceutical ingredient that oils out." ResearchGate.[Link]

  • Rossi, M., et al. "Relating Crystal Structure to Surface Properties: A Study on Quercetin Solid Forms." Crystal Growth & Design, ACS Publications.[Link]

Sources

resolving baseline noise in Quercetin 3',7-Di-O-Benzyl Ether LC-MS analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing analytical challenges with protected flavonoid derivatives. Analyzing Quercetin 3',7-Di-O-Benzyl Ether via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique challenges. Because the addition of two bulky benzyl groups significantly increases the molecule's lipophilicity compared to native quercetin, the required high-organic mobile phases often strip system contaminants, leading to severe baseline noise.

This guide provides field-proven, self-validating workflows to isolate, diagnose, and resolve these interferences.

Diagnostic Workflow: Isolating the Source of Baseline Noise

Before adjusting your method, you must identify whether the noise originates from the mass spectrometer, the liquid chromatograph, or the sample matrix itself. Follow this logical decision tree to systematically isolate the root cause.

BaselineTroubleshooting Start High Baseline Noise in LC-MS Step1 Infuse Pure Solvent Directly to ESI-MS Start->Step1 Cond1 Is Noise High? Step1->Cond1 SourceClean Clean ESI Source & Check Tuning Cond1->SourceClean Yes Step2 Reconnect LC & Run Blank Gradient Cond1->Step2 No Cond2 Is Noise High? Step2->Cond2 SysClean Replace Mobile Phase, Flush LC System Cond2->SysClean Yes Step3 Run Blank Injection (Diluent Only) Cond2->Step3 No Cond3 Is Noise High? Step3->Cond3 AutoClean Clean Autosampler & Use Fresh Diluent Cond3->AutoClean Yes SamplePrep Optimize Sample Prep (SPE/LLE) Cond3->SamplePrep No (Sample Issue)

Fig 1: Logical decision tree for isolating LC-MS baseline noise sources.

Frequently Asked Questions (FAQs)

Q1: Why does the baseline noise spike specifically at the end of my gradient during Quercetin 3',7-Di-O-Benzyl Ether analysis? A: Causality lies in the molecule's hydrophobicity. Quercetin 3',7-Di-O-Benzyl Ether is significantly more lipophilic than native quercetin due to the non-polar benzyl protecting groups. Consequently, it requires a high percentage of organic modifier (e.g., >70% Acetonitrile) to elute from a reversed-phase C18 column[1]. This high organic concentration effectively strips strongly retained lipophilic contaminants—such as siloxanes from tubing or phthalates from plastic labware—off the stationary phase. These contaminants act as nuclei for solvent clustering in the Electrospray Ionization (ESI) source, causing a rising baseline or "hump" late in the chromatographic run[2].

Q2: I am seeing a massive background signal at m/z 91 and m/z 108. What is causing this? A: These are classic mass markers of benzyl-containing compounds. The ion at m/z 91 is the tropylium ion ( C7​H7+​ ), a highly stable carbocation formed by the in-source fragmentation of the benzyl ether protecting groups on your quercetin derivative. The ion at m/z 108 is likely protonated benzyl alcohol ( C7​H8​O+H+ ), a common byproduct of unreacted or hydrolyzed benzylation reagents (e.g., benzyl bromide). If these ions dominate the baseline across the entire run, your sample matrix is saturated with residual synthesis reagents and requires rigorous cleanup prior to injection.

Q3: How do I definitively differentiate between mobile phase contamination and a dirty ESI source? A: Implement a self-validating isolation test. Disconnect the LC column and infuse pure, LC-MS grade solvent directly into the mass spectrometer's ESI source using a clean syringe pump. If the baseline noise drops significantly, the contamination is originating from the LC system (mobile phase, pumps, or column)[3]. If the noise remains high, the ESI source itself (e.g., corona needle, spray shield) is contaminated with involatile entities and requires physical cleaning[4].

Q4: What is the optimal mobile phase for this specific derivative to minimize noise? A: While native quercetin is routinely analyzed using 0.1% to 0.5% formic acid in water and methanol[5], the di-benzyl ether derivative lacks two of the acidic phenolic protons, altering its ionization efficiency. A mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B) is recommended for sharper peak shapes[6]. Crucially: Avoid storing these solvents in plastic containers, as plasticizers like phthalates and slip agents (e.g., erucamide) will rapidly leach into the solvent and cause severe baseline interference[7][8].

Quantitative Data & Optimization Tables

Table 1: Common LC-MS Contaminants in Benzylated Flavonoid Analysis

Use this table to identify the source of your baseline noise based on the m/z values observed in your background spectra.

Observed m/z (Positive ESI)Identity / AdductPrimary SourceCorrective Action
91.05 Tropylium ion ( C7​H7+​ )In-source fragmentation of benzyl ethersLower ESI fragmentor/cone voltage.
108.06 Benzyl alcohol ( [M+H]+ )Residual synthesis reagentsImplement SPE sample cleanup.
274.27 / 318.30 Ethoxylated alkylaminesPlastic microcentrifuge tubesSwitch to high-quality/glass vials[2].
391.28 Bis(2-ethylhexyl)phthalatePlasticizers leaching into mobile phaseUse only glass solvent bottles[7].
445.12 / 519.14 Cyclic SiloxanesLaboratory air, cosmetic products, tubingFlush system with Isopropanol.
Table 2: Mobile Phase Optimization for Quercetin Derivatives
ParameterNative QuercetinQuercetin 3',7-Di-O-Benzyl EtherMechanistic Rationale
Organic Modifier MethanolAcetonitrileACN provides higher elution strength needed for the bulky hydrophobic benzyl groups.
Aqueous Additive 0.5% Formic Acid0.1% Formic AcidReduced acidity prevents unwanted cleavage of ether linkages while maintaining sufficient protonation for positive ESI.
Gradient Profile 10% to 60% Organic40% to 95% OrganicThe di-benzyl derivative requires a highly non-polar environment to partition out of the C18 stationary phase.

Experimental Protocols

Protocol 1: LC-MS System Decontamination (The "Washout" Protocol)

This protocol is a self-validating system: by running a blank gradient before and after this procedure, you will quantitatively verify the removal of lipophilic contaminants (like siloxanes and PEG) that cause baseline drift.

  • Isolate the Column: Remove your analytical C18 column and replace it with a zero-dead-volume stainless steel union. Reasoning: Flushing harsh solvents through the column can permanently alter its phase chemistry or precipitate trapped buffers.

  • Aqueous Flush: Pump 100% LC-MS grade Water through the system at 1.0 mL/min for 15 minutes. Reasoning: This dissolves and purges any residual buffer salts (e.g., formates) that could precipitate in the next step.

  • Lipophilic Decontamination: Switch to 100% Isopropanol (IPA) and flush at 0.5 mL/min for 30 minutes. Reasoning: IPA is highly effective at solubilizing stubborn lipophilic plasticizers, siloxanes, and residual benzyl-compounds that Acetonitrile cannot remove.

  • System Equilibration: Flush with 100% Acetonitrile for 15 minutes to remove the IPA.

  • Validation: Reinstall the analytical column, equilibrate with your starting mobile phase, and run a "Blank Gradient" (injecting 0 µL). The baseline should now remain flat throughout the high-organic portion of the run.

Protocol 2: Self-Validating Sample Cleanup (Solid Phase Extraction)

If your baseline noise is caused by residual benzyl bromide or benzyl alcohol from the synthesis step, standard protein precipitation is insufficient. Use this SPE protocol to isolate the Quercetin 3',7-Di-O-Benzyl Ether.

  • Cartridge Conditioning: Pass 2 mL of 100% Methanol through a C18 SPE cartridge, followed immediately by 2 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Sample Loading: Dilute your synthesized sample in 10% Methanol/Water (to ensure it is polar enough to bind to the C18 phase) and load it onto the cartridge at a dropwise rate.

  • Interference Wash: Wash the cartridge with 3 mL of 30% Methanol/Water. Reasoning: This specific concentration is strong enough to elute polar salts and unreacted low-molecular-weight byproducts (like benzyl alcohol), but weak enough that the highly hydrophobic di-benzyl ether remains tightly bound to the C18 sorbent.

  • Target Elution: Elute the Quercetin 3',7-Di-O-Benzyl Ether using 2 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the purified compound in your initial LC mobile phase (e.g., 40% ACN / 60% Water) prior to injection.

References

  • Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study - PMC. National Institutes of Health (NIH). Available at:[Link]

  • LC–HRMS for the Identification of Quercetin and Its Derivatives in Spiraea hypericifolia (Rosaceae) and Anatomical Features of Its Leaves. MDPI. Available at:[Link]

  • A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies. National Institutes of Health (NIH). Available at:[Link]

  • The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. LCGC International. Available at:[Link]

  • Characterization of typical chemical background interferences in atmospheric pressure ionization liquid chromatography-mass spectrometry (API LC-MS). ResearchGate. Available at:[Link]

  • Controlling Contamination in UltraPerformance LC/MS and HPLC/MS Systems. Mass Spectrometry Facility. Available at:[Link]

  • Controlling Contamination in LC/MS Systems. Waters Help Center. Available at:[Link]

  • Avoiding Interferences and Contaminants Using Eppendorf Safe-Lock Tubes in Mass Spectrometry Studies of Natural Products. Eppendorf. Available at:[Link]

Sources

Technical Support Center: Optimizing HPLC Gradients for Benzylated Quercetin Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for the chromatographic analysis of highly lipophilic flavonoid derivatives. This guide is specifically engineered for researchers and drug development professionals struggling with the retention and resolution of Quercetin 3',7-Di-O-Benzyl Ether .

The Chromatographic Challenge: Understanding Causality

Native quercetin is a polar flavonoid containing five free hydroxyl groups, which allows it to elute readily under standard reversed-phase high-performance liquid chromatography (RP-HPLC) conditions[1]. However, synthesizing Quercetin 3',7-Di-O-Benzyl Ether involves substituting the hydroxyl groups at the 3' and 7 positions with bulky, non-polar benzyl ethers.

The Causality: This modification drastically increases the molecule's partition coefficient (LogP). The loss of hydrogen-bonding capacity and the addition of aromatic bulk shift the molecule's interaction heavily toward the hydrophobic stationary phase (C18). Consequently, standard quercetin gradients—which typically max out at 50–60% organic modifier—will result in excessive retention times, severe peak broadening, or complete non-elution [4]. To elute this compound efficiently, the mobile phase must reach >85% organic strength, paired with strict pH control to suppress the ionization of the remaining free hydroxyls (positions 3, 5, and 4').

Causality Q Native Quercetin (5 Free Hydroxyls) Rx Benzylation (Positions 3', 7) Q->Rx Deriv Quercetin 3',7-Di-O-Benzyl Ether (Highly Lipophilic) Rx->Deriv Chrom Strong C18 Retention Requires >85% Organic Deriv->Chrom

Fig 1. Causality of benzylation on hydrophobicity and C18 retention.

Diagnostic Workflow for Retention Time Optimization

Use the following decision tree to diagnose and correct aberrant retention times or poor peak shapes when analyzing benzylated quercetin derivatives.

Workflow A Inject Quercetin 3',7-Di-O-Benzyl Ether B Is RT > 20 mins or missing? A->B C Increase %B (Acetonitrile) to 95% B->C Yes D Is Peak Tailing > 1.5? B->D No C->D E Add 0.1% TFA to Mobile Phases D->E Yes F Are there co-eluting isomers? D->F No E->F G Flatten gradient slope (60-85% B) F->G Yes H Optimal Separation Achieved F->H No G->H

Fig 2. Diagnostic workflow for optimizing Quercetin 3',7-Di-O-Benzyl Ether retention time.

Step-by-Step Methodology: The Optimized Gradient Protocol

To achieve baseline resolution and a practical retention time (12–15 minutes) for Quercetin 3',7-Di-O-Benzyl Ether, implement the following validated protocol.

Materials & Setup
  • Column: Reversed-phase C18 (e.g., 150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA). (Causality: A pH of ~2.0 ensures the remaining phenolic hydroxyls are fully protonated, preventing secondary ion-exchange interactions with residual silanols on the column [2].)

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA. (Causality: Acetonitrile provides higher elution strength and lower viscosity than methanol, improving mass transfer for bulky aromatic ethers.)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV-DAD at 368 nm [3].

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BPurpose of Phase
0.070%30%Flushes out highly polar impurities and unreacted native quercetin.
2.070%30%Isocratic hold to stabilize the baseline.
12.05%95%Steep organic ramp to elute the highly lipophilic dibenzyl ether.
17.05%95%High-organic wash to clear tri- or tetra-benzylated byproducts.
18.070%30%Return to initial conditions.
25.070%30%Column re-equilibration.
System Suitability & Self-Validation

Every robust analytical method must be self-validating. To verify this protocol is functioning correctly on your specific instrument:

  • Prepare a mixed system suitability standard containing 10 µg/mL of native quercetin and 10 µg/mL of Quercetin 3',7-Di-O-Benzyl Ether.

  • Inject the mixture using the gradient above.

  • Validation Criteria: Native quercetin must elute early (approx. 2.5–4.0 min) with an asymmetry factor between 0.9 and 1.2. The dibenzylated derivative must elute in the highly organic region (12.0–14.0 min).

  • Failure Diagnostics: If native quercetin tails (asymmetry > 1.5), your acidic modifier has degraded, or the column has active silanols. If the dibenzyl ether elutes too early (< 10 min), the initial gradient slope is too steep, which will compromise the separation of intermediate mono-benzylated impurities.

Quantitative Data: Comparative Retention Profiles

The table below summarizes the expected shift in retention times as the quercetin core becomes progressively benzylated.

CompoundSubstituted PositionsEstimated LogPStandard Gradient RT (min)*Optimized Gradient RT (min)**
Native QuercetinNone~1.53.6 - 11.2 [2, 3]2.5
Quercetin 7-O-Benzyl Ether7~3.2> 20.08.4
Quercetin 3',7-Di-O-Benzyl Ether 3', 7 ~4.8 Non-eluting (> 45.0) [4] 13.5

*Standard Gradient: 5% to 60% Acetonitrile over 20 minutes. **Optimized Gradient: 30% to 95% Acetonitrile over 10 minutes (as detailed in Section 3).

Troubleshooting FAQs

Q1: Why is Acetonitrile preferred over Methanol for this specific derivative? A: While methanol is commonly used for native flavonoids, the bulky benzyl ether groups create significant steric hindrance and hydrophobic bulk. Acetonitrile is a stronger eluent in reversed-phase chromatography and has a lower viscosity. This improves mass transfer kinetics for larger, lipophilic molecules, resulting in sharper peaks and shorter run times.

Q2: I see a cluster of peaks around the main product. How do I resolve them? A: Benzylation reactions often yield a mixture of mono-, di-, and tri-benzylated positional isomers. Because positional isomers of benzylated quercetin have nearly identical LogP values, you must rely on subtle differences in shape selectivity. To resolve them, flatten the gradient slope specifically in the highly organic region (e.g., ramp from 60% to 85% B at a slow rate of 1.5% per minute). Additionally, maintaining the column temperature strictly at 35°C ensures reproducible thermodynamics for isomer separation.

Q3: My Quercetin 3',7-Di-O-Benzyl Ether peak is tailing severely. How do I fix this? A: Peak tailing in this context is almost always caused by secondary interactions between the remaining free hydroxyls (positions 3, 5, 4') and unendcapped silanols on the silica stationary phase. Ensure your mobile phase pH is maintained below 3.0 by using fresh 0.1% TFA or Formic Acid [2]. If the problem persists, your C18 column may be degrading, and switching to a fully endcapped or sterically protected C18 column is recommended.

Q4: What is the optimal detection wavelength for this derivative? A: Benzylation at the 3' and 7 positions slightly shifts the UV absorbance maximum of the quercetin core. However, monitoring at 368 nm remains optimal for maximizing the signal-to-noise ratio for the flavonoid backbone while avoiding background absorbance from the mobile phase gradients [3].

References

  • Enhanced HPLC-DAD Method for Fast Determination of Quercetin-3-O-β-D-Glucoside in Extracts and Polyherbal Formulations. Oxford Academic. Available at:[Link]

  • Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles. PubMed Central (PMC). Available at:[Link]

  • Synthesis of a New Benzylated Derivative of Rutin and Study of Its Cosmetic Applications. ACS Omega. Available at:[Link]

Validation & Comparative

Comparative Application Guide: Antioxidant Efficacy of Quercetin 3',7-Di-O-Benzyl Ether vs. Rutin

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of flavonoid-based drug development, structural modifications dictate both pharmacokinetics and pharmacodynamics. This guide provides an objective, data-driven comparison between Rutin (quercetin-3-O-rutinoside) and Quercetin 3',7-Di-O-Benzyl Ether . While rutin is a naturally occurring glycoside celebrated for its robust free-radical scavenging capabilities, the targeted benzylation at the 3' and 7 positions in synthetic quercetin derivatives fundamentally shifts the molecule's utility. By masking critical hydroxyl groups, benzylation significantly diminishes direct antioxidant efficacy but drastically alters lipophilicity, membrane permeability, and specific enzyme inhibition profiles[1].

Structural Causality and Mechanistic Divergence

To understand the divergent antioxidant profiles of these two compounds, one must evaluate the structure-activity relationship (SAR) governing flavonoid oxidation.

  • Rutin (Intact Catechol System): Rutin possesses free hydroxyl groups at the 5, 7, 3', and 4' positions. The 3',4'-dihydroxy (catechol) structure on the B-ring is the primary engine for antioxidant activity[2]. It neutralizes reactive oxygen species (ROS) via a Hydrogen Atom Transfer (HAT) mechanism, subsequently forming a highly stable ortho-quinone radical intermediate[3].

  • Quercetin 3',7-Di-O-Benzyl Ether (Steric Shielding): The introduction of bulky, lipophilic benzyl groups at the 7-OH (A-ring) and 3'-OH (B-ring) fundamentally disrupts this mechanism. Masking the 3'-OH breaks the catechol system, preventing the formation of the stabilizing intramolecular hydrogen bond necessary for efficient radical scavenging[4]. Consequently, the molecule exhibits a vastly reduced capacity for direct ROS neutralization, pivoting its pharmacological value toward lipophilic receptor binding or serving as a protected intermediate in complex syntheses[5].

SAR_Mechanism A Flavonoid Exposure to ROS (e.g., DPPH•, Peroxyl Radicals) B Rutin (Intact 3',4'-Catechol) A->B C Quercetin 3',7-Di-O-Benzyl Ether (Blocked 3'-OH & 7-OH) A->C D Hydrogen Atom Transfer (HAT) Rapid Electron Delocalization B->D E Steric Hindrance & Disrupted H-Donor Capacity C->E F Stable Ortho-Quinone (High Antioxidant Efficacy) D->F G Failed Radical Quenching (Low Antioxidant Efficacy) E->G

Fig 1: Mechanistic divergence in radical scavenging between intact catechol flavonoids and benzylated derivatives.

Quantitative Efficacy and Physicochemical Profiling

The structural modifications directly translate to measurable differences in both physical properties and in vitro efficacy. The table below synthesizes comparative data trends observed in standardized assays[1][4].

Table 1: Physicochemical and Antioxidant Efficacy Comparison

ParameterRutin (Quercetin-3-O-rutinoside)Quercetin 3',7-Di-O-Benzyl EtherCausality / Implication
B-Ring Status Intact Catechol (3'-OH, 4'-OH)Mono-phenol (4'-OH only)Loss of 3'-OH prevents ortho-quinone formation.
Calculated LogP ~ -0.5 to 0.8 (Hydrophilic)~ 4.5 to 5.5 (Highly Lipophilic)Benzyl groups drastically increase lipid solubility, enhancing membrane permeation.
DPPH Scavenging (IC50) Low (~ 15 - 25 µM)High (> 150 µM)Benzylation reduces direct free radical quenching by >80%.
ABTS Scavenging (IC50) Low (~ 10 - 20 µM)High (> 100 µM)Confirms loss of Single Electron Transfer (SET) capability.
Primary Application Direct antioxidant, dietary supplementSynthetic intermediate, targeted lipophilic assaysBenzylated forms are optimized for specific enzyme inhibition (e.g., anti-glycation) rather than broad ROS clearance.

Validated Experimental Methodologies

To objectively verify the claims above, researchers must employ self-validating assay systems. Below are the optimized protocols for evaluating these compounds, incorporating necessary controls to prevent false positives caused by the intrinsic absorbance or lipophilicity of benzylated derivatives.

Cell-Free Radical Scavenging (DPPH Assay)

Because benzylated flavonoids have different solubility profiles than rutin, the assay solvent system must be carefully controlled.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in anhydrous methanol. Protect from light.

  • Sample Preparation: Dissolve Rutin in 50% aqueous methanol. Dissolve Quercetin 3',7-Di-O-Benzyl Ether in 100% DMSO (due to high lipophilicity), then dilute with methanol (final DMSO concentration < 1%). Prepare serial dilutions (5 µM to 200 µM).

  • Reaction Assembly (96-well plate):

    • Test Wells: 100 µL sample + 100 µL DPPH solution.

    • Sample Blanks (Critical for colored flavonoids): 100 µL sample + 100 µL methanol.

    • Control Wells: 100 µL solvent + 100 µL DPPH solution.

    • Positive Control: Trolox or un-modified Quercetin (5 µM to 50 µM).

  • Incubation & Measurement: Incubate in the dark at room temperature for 30 minutes. Read absorbance at 517 nm using a microplate reader.

  • Data Processing: Calculate % Inhibition = [1 - ((Abs_test - Abs_sample_blank) / Abs_control)] * 100. Plot concentration vs. % inhibition to determine the IC50.

Cellular Antioxidant Activity (CAA) Assay

While DPPH measures chemical quenching, the CAA assay evaluates physiological efficacy, factoring in cellular uptake—a metric where the high LogP of Quercetin 3',7-Di-O-Benzyl Ether alters the dynamics[1].

CAA_Workflow N1 HepG2 Cell Seeding (96-well plate, 24h) N2 Incubation with Probe (DCFH-DA + Test Compound) N1->N2 N3 Cellular Uptake & De-esterification to DCFH N2->N3 N4 Addition of ABAP (Peroxyl Radical Initiator) N3->N4 N5 Fluorescence Kinetics (Ex: 485nm, Em: 538nm) N4->N5 N6 AUC Calculation & IC50 Determination N5->N6

Fig 2: Self-validating Cellular Antioxidant Activity (CAA) assay workflow.

Step-by-Step Protocol:

  • Cell Culture: Seed HepG2 cells at 6 × 10^4 cells/well in a black 96-well microplate. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Remove media and wash with PBS. Add 100 µL of treatment media containing 25 µM DCFH-DA (fluorogenic probe) and the test compounds (Rutin or Quercetin 3',7-Di-O-Benzyl Ether) at varying concentrations. Incubate for 1 hour.

  • Radical Initiation: Remove treatment media, wash cells with PBS, and add 100 µL of 600 µM ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride) in HBSS to initiate peroxyl radical formation.

    • Self-Validating Controls: Include a negative control (cells + DCFH-DA + HBSS without ABAP) to measure basal oxidation, and a positive control (cells + DCFH-DA + ABAP without antioxidant) to measure maximum oxidation.

  • Kinetic Read: Immediately measure fluorescence (Excitation: 485 nm, Emission: 538 nm) every 5 minutes for 1 hour at 37°C.

  • Quantification: Calculate the Area Under the Curve (AUC) for the fluorescence vs. time graph. Efficacy is inversely proportional to the AUC.

Strategic Applications in Drug Development

Choosing between these compounds requires aligning structural properties with therapeutic goals:

  • Select Rutin when the primary objective is broad-spectrum, systemic antioxidant protection. Its intact catechol ring guarantees high radical scavenging efficiency, making it ideal for formulations targeting oxidative stress-induced pathologies.

  • Select Quercetin 3',7-Di-O-Benzyl Ether when designing targeted lipophilic drugs, or utilizing it as a chemically protected intermediate. While it fails as a direct antioxidant, its benzylated structure provides resistance to rapid phase II metabolism (glucuronidation)[5] and enhances penetration across lipid bilayers, making it a valuable scaffold for exploring novel anti-viral[3] or anti-glycation cosmetics[1].

References

  • A Review on Structure, Modifications and Structure-Activity Relation of Quercetin and Its Derivatives - PMC. National Center for Biotechnology Information (NCBI).2

  • Quantitative-qualitative structure activity relationship of quercetin derivatives in scavenging of dpph free radical. ResearchGate. 4

  • Synthesis of a New Benzylated Derivative of Rutin and Study of Its Cosmetic Applications. ACS Omega. 1

  • Flavonoids as Molecules With Anti-Zika virus Activity. Frontiers. 3

  • Glucuronidation of Methylated Quercetin Derivatives: Chemical and Biochemical Approaches. Journal of Agricultural and Food Chemistry (ACS Publications). 5

Sources

validation of analytical methods for Quercetin 3',7-Di-O-Benzyl Ether quantification

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Analytical Validation Guide: Quantification of Quercetin 3',7-Di-O-Benzyl Ether

Introduction & Analytical Challenges

Quercetin 3',7-Di-O-Benzyl Ether (C₂₉H₂₂O₇, MW: 482.48 g/mol ) is a synthetically modified flavonoid utilized as a critical intermediate in the development of targeted therapeutics and advanced prodrugs. The addition of two bulky, hydrophobic benzyl groups at the 3' and 7 positions significantly alters its physicochemical profile compared to native quercetin.

For analytical scientists, this structural modification presents specific challenges:

  • Increased Lipophilicity: The molecule requires a higher organic modifier ratio in reversed-phase chromatography to achieve reasonable retention times.

  • Residual Phenolic Activity: The unmasked hydroxyl groups (at positions 5, 3, and 4') remain susceptible to ionization and secondary interactions with column silanols, which can cause severe peak tailing if the mobile phase pH is not strictly controlled.

This guide objectively compares two primary quantification methodologies—HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet detection) and LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)—and provides step-by-step, self-validating protocols aligned with the latest ICH Q2(R2) guidelines for analytical procedure validation[1].

Methodological Causality: Why These Parameters?

To ensure a self-validating system, every parameter in the analytical method is chosen based on the molecule's chemical behavior:

  • Stationary Phase Selection (C18): A high-density, end-capped C18 column is mandatory. The end-capping minimizes interactions between the free phenolic groups of the analyte and residual silanols on the silica matrix[2].

  • Mobile Phase Modifier (0.1% Formic Acid): Maintaining an acidic pH (approx. pH 2.7) ensures the free phenolic hydroxyls remain fully protonated (neutral). This suppresses ionization, sharpens the peak shape, and enhances reproducibility[3][4].

  • Detection Modes:

    • UV Detection: The extended conjugated π -system of the flavonol core provides a strong chromophore with an absorption maximum ( λmax​ ) near 360–370 nm, making UV detection highly specific against non-conjugated matrix impurities[4].

    • MS/MS Detection: Polyphenols readily lose a proton, making Negative Electrospray Ionization (ESI-) the optimal choice. The precursor ion [M−H]− at m/z 481 undergoes collision-induced dissociation (CID), typically losing the benzyl moieties to yield a stable quercetin core product ion at m/z 301[5][6].

Workflow Sample Quercetin 3',7-Di-O-Benzyl Ether (Sample Matrix) Prep Sample Preparation (Solvent Extraction & Filtration) Sample->Prep Decision Analytical Goal? Prep->Decision HPLC HPLC-UV (Bulk Assay / QA/QC) Decision->HPLC High Conc. (>1 μg/mL) LCMS LC-MS/MS (Trace Impurities / PK) Decision->LCMS Low Conc. (<1 μg/mL) Data1 UV Detection (370 nm) Quantification HPLC->Data1 Data2 ESI(-) MRM (481 -> 301) Quantification LCMS->Data2

Analytical Workflow and Decision Tree for Quercetin 3',7-Di-O-Benzyl Ether Quantification.

Performance Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS depends entirely on the phase of drug development. HPLC-UV is the gold standard for routine batch release and assay testing due to its robust precision. LC-MS/MS is indispensable for pharmacokinetic (PK) bioanalysis and genotoxic impurity profiling where extreme sensitivity is required[6][7].

Table 1: Comparative Performance Metrics for Quercetin 3',7-Di-O-Benzyl Ether

ParameterHPLC-UV (Assay / Purity)LC-MS/MS (Bioanalysis / Trace)
Primary Application Active Pharmaceutical Ingredient (API) release, formulation QA/QCPharmacokinetics, trace impurity profiling, biological matrices
Detection Mechanism Photodiode Array (PDA/UV) at 370 nmESI(-) Multiple Reaction Monitoring (MRM)
Linearity Range 1.0 – 100.0 μg/mL1.0 – 500.0 ng/mL
Typical LOD ~0.5 μg/mL~0.1 ng/mL
Typical LOQ ~1.5 μg/mL~0.5 ng/mL
Precision (%RSD) < 1.0% (Highly precise for bulk)< 5.0% (Acceptable for bioanalysis)
Matrix Interference Moderate (Requires baseline resolution)Low (High specificity via mass filtering)
Cost per Analysis LowHigh

Step-by-Step Experimental Protocols

Protocol A: HPLC-UV Method for Routine Assay

This protocol is designed for the assay of Quercetin 3',7-Di-O-Benzyl Ether in bulk powder or simple formulations.

Step 1: Mobile Phase Preparation

  • Solvent A: 0.1% Formic Acid in LC-MS grade Water. (Filter through a 0.22 μm membrane).

  • Solvent B: LC-MS grade Acetonitrile.

  • Causality: Acetonitrile provides a lower backpressure and sharper peaks for lipophilic compounds compared to methanol.

Step 2: Chromatographic Conditions

  • Column: End-capped C18, 150 x 4.6 mm, 3.5 μm particle size.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Flow Rate: 1.0 mL/min.

  • Gradient Program: 0-2 min (40% B), 2-10 min (40% to 85% B), 10-15 min (85% B), 15-16 min (85% to 40% B), 16-20 min (Equilibration at 40% B).

  • Detection: PDA at 370 nm[2][4].

Step 3: System Suitability Testing (SST)

  • Inject the standard solution (50 μg/mL) six times.

  • Acceptance Criteria: Retention time %RSD 1.0%, Peak Area %RSD 1.0%, USP Tailing Factor 1.5, Theoretical Plates 5000.

Protocol B: LC-MS/MS Method for Trace Analysis

This protocol is tailored for quantifying the compound in complex biological matrices (e.g., plasma).

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 μL of plasma sample.

  • Add 150 μL of cold Acetonitrile containing an internal standard (e.g., Rutin or a stable isotope-labeled analog).

  • Vortex for 2 minutes, centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 2: Mass Spectrometry Parameters

  • Ionization Mode: ESI Negative.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions:

    • Quantifier Ion:m/z 481.1 301.1 (Loss of two benzyl groups, collision energy: ~25 eV).

    • Qualifier Ion:m/z 481.1 391.1 (Loss of one benzyl group, collision energy: ~15 eV).

Step 3: Chromatographic Conditions

  • Column: Sub-2 μm UPLC C18 column (e.g., 50 x 2.1 mm, 1.7 μm) to facilitate rapid, high-throughput analysis.

  • Flow Rate: 0.4 mL/min.

  • Isocratic Elution: 20% Solvent A (0.1% Formic Acid in Water) / 80% Solvent B (Acetonitrile) to rapidly elute the highly lipophilic analyte[6][8].

ICH Q2(R2) Validation Framework

To ensure regulatory compliance, the developed method must be validated according to ICH Q2(R2) guidelines[9][10]. The validation logic is a self-reinforcing system where each parameter proves a different aspect of the method's reliability.

Validation Val ICH Q2(R2) Validation Spec Specificity (No Matrix Interference) Val->Spec Lin Linearity & Range (R² > 0.999) Val->Lin Acc Accuracy (98-102% Recovery) Val->Acc Prec Precision (%RSD < 2.0%) Val->Prec Rob Robustness (Varied pH/Temp) Val->Rob

Core parameters for analytical method validation according to ICH Q2(R2) guidelines.

Key Validation Execution Steps:

  • Specificity: Inject blank diluent, placebo matrix, and the analyte. Verify that no peaks co-elute at the retention time of Quercetin 3',7-Di-O-Benzyl Ether. Peak purity angle must be less than the peak purity threshold (via PDA).

  • Linearity: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration. Plot peak area vs. concentration. The correlation coefficient ( R2 ) must be 0.999, and the y-intercept should be statistically insignificant.

  • Accuracy (Recovery): Spike known amounts of the standard into the placebo matrix at three levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery. Acceptance criteria: 98.0% to 102.0% for bulk assay.

  • Precision:

    • Repeatability: 6 preparations of the 100% concentration sample analyzed by the same analyst on the same day. (%RSD 2.0%).

    • Intermediate Precision: Analyzed by a different analyst, on a different day, using a different HPLC system. (%RSD 2.0%).

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL:[Link]

  • Validation of the High-Performance Liquid Chromatography Method for Determining Quercitrin Preventive Nutrition and Food Science (PMC) URL:[Link]

  • Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol MDPI Molecules URL:[Link]

  • Simultaneous Estimation of Quercetin and trans-Resveratrol in Rat Serum Using Validated LC-MS/MS Method National Institutes of Health (PMC) URL:[Link]

  • A simple sensitive UFLC-MS/MS method for the simultaneous quantification of artesunate, dihydroartemisinin and quercetin RSC Advances URL:[Link]

Sources

structural differences between Quercetin 3',7-Di-O-Benzyl Ether and 3,4'-dibenzyl quercetin

Author: BenchChem Technical Support Team. Date: April 2026

Regioselective Benzylation of Flavonoids: A Technical Comparison of Quercetin 3',7-Di-O-Benzyl Ether and 3,4'-Dibenzyl Quercetin

Introduction

Quercetin (3,3',4',5,7-pentahydroxyflavone) is a pleiotropic flavonoid with immense therapeutic potential. However, its clinical translation is often hindered by rapid phase II metabolism and poor aqueous solubility ()[1]. To study specific metabolites or synthesize targeted prodrugs, researchers must differentially protect its five hydroxyl groups. Benzyl ethers serve as the gold standard for permanent protection during downstream glycosylation because they withstand both basic and mildly acidic conditions, and can be cleanly removed via palladium-catalyzed hydrogenolysis ()[2].

This guide objectively compares the structural properties, synthetic utility, and biological performance of two critical synthetic intermediates: Quercetin 3',7-Di-O-Benzyl Ether and 3,4'-Dibenzyl Quercetin .

Structural Chemistry & Causality

The regioselective alkylation of quercetin is dictated by the differential acidity (pKa) and steric environments of its hydroxyl groups. Understanding this hierarchy is the foundation of any regioselective workflow ()[2]:

  • 7-OH (A-Ring): Most acidic (pKa ~7.1) and least sterically hindered. It is kinetically favored as the first site of alkylation.

  • 4'-OH (B-Ring): Second most acidic; readily reacts under mild basic conditions.

  • 3-OH (C-Ring): Moderately acidic but sterically encumbered by the adjacent B-ring.

  • 3'-OH (B-Ring): Less acidic, forms a critical electron-donating catechol network with the 4'-OH.

  • 5-OH (A-Ring): Extremely unreactive due to a strong intramolecular hydrogen bond with the C4-carbonyl oxygen, requiring forcing conditions to break ()[3].

Quercetin 3',7-Di-O-Benzyl Ether masks the highly reactive 7-OH and disrupts the B-ring catechol at the 3' position. Crucially, this leaves the 3-OH free, making it the ideal precursor for synthesizing 3-O-glycosides (such as isoquercitrin derivatives).

3,4'-Dibenzyl Quercetin masks the C-ring 3-OH and the B-ring 4'-OH. By blocking the 3-OH, synthetic efforts can be forced toward the 7-OH, facilitating the synthesis of 7-O-glucuronides or sulfates ()[2].

Workflow cluster_0 Pathway A: 3',7-Di-O-Benzyl Ether cluster_1 Pathway B: 3,4'-Dibenzyl Quercetin Q Quercetin Aglycone (Free 3, 5, 7, 3', 4'-OH) StepA1 1. Protection of 3,4'-OH (Orthogonal Masking) Q->StepA1 StepB1 1. Protection of 7,3'-OH (e.g., MOM-Cl) Q->StepB1 StepA2 2. Benzylation (BnBr, K2CO3) at 3', 7 positions StepA1->StepA2 ProdA Quercetin 3',7-Di-O-Benzyl Ether StepA2->ProdA StepB2 2. Benzylation (BnBr, K2CO3) at 3, 4' positions StepB1->StepB2 ProdB 3,4'-Dibenzyl Quercetin StepB2->ProdB

Fig 1. Regioselective synthesis workflows for quercetin benzyl ether derivatives.

Comparative Performance Data

PropertyQuercetin (Aglycone)Quercetin 3',7-Di-O-Benzyl Ether3,4'-Dibenzyl Quercetin
Free Hydroxyl Positions 3, 5, 7, 3', 4'3, 5, 4'5, 7, 3'
B-Ring Catechol Integrity IntactDisrupted (3'-O-Bn)Disrupted (4'-O-Bn)
Relative DPPH Scavenging High (IC50 ~15 µM)Low (IC50 >100 µM)Low (IC50 >100 µM)
C-Ring 3-OH Status Free (Kinase H-bond donor)FreeBlocked
Primary Synthetic Application Starting MaterialPrecursor for 3-O-glycosidesPrecursor for 7-O-glycosides
LogP (Predicted) ~1.5~4.8 (Highly Lipophilic)~4.8 (Highly Lipophilic)

Experimental Workflow: Self-Validating Regioselective Benzylation

Direct benzylation yields a complex mixture of poly-benzylated products. Achieving precise regiocontrol requires orthogonal masking ()[4]. The following self-validating protocol outlines the synthesis framework utilizing transient protection.

Phase 1: Orthogonal Masking of the B-Ring Catechol

  • Reagent Addition: Suspend quercetin (1.0 eq) in anhydrous diphenyl ether. Add dichlorodiphenylmethane (3.0 eq).

  • Thermal Activation: Heat the mixture to 175°C under an argon atmosphere for 2 hours.

    • Causality: The high temperature is required to overcome the activation energy for ketal formation at the 3',4'-vicinal diol, effectively masking the B-ring while avoiding polymerization ()[4].

  • Validation: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the aglycone spot and the emergence of a highly lipophilic, UV-active spot confirms diphenylmethylenedioxy formation.

Phase 2: Regioselective Benzylation

  • Alkylation: Dissolve the protected intermediate in anhydrous DMF. Add K₂CO₃ (2.5 eq) and benzyl bromide (BnBr, 2.2 eq). Stir at room temperature for 12 hours.

  • Causality: With the 3',4'-positions masked, the highly acidic 7-OH and the moderately reactive 3-OH are benzylated. The 5-OH remains untouched due to its hydrogen bond to the C4-carbonyl.

Phase 3: Unmasking & Validation

  • Deprotection: Treat the purified intermediate with dilute HCl in methanol to selectively hydrolyze the diphenyl ketal.

  • Validation (NMR): Confirm the structure via 1H-NMR. The diagnostic 5-OH proton will appear as a sharp singlet far downfield (~12.6 ppm), confirming it remained unreacted, while the benzylic protons will appear as distinct multiplets around 5.1-5.3 ppm.

Biological & Chemical Performance

Antioxidant Capacity (Radical Scavenging): The radical scavenging activity of quercetin is primarily driven by the electron-donating capability of the B-ring catechol (3',4'-dihydroxyl system). Both Quercetin 3',7-Di-O-Benzyl Ether and 3,4'-Dibenzyl Quercetin disrupt this catechol moiety. Consequently, both derivatives exhibit a severe reduction in direct DPPH and ABTS radical scavenging capacity compared to the aglycone, as they can no longer form stable ortho-semiquinone radicals.

Kinase Inhibition & Pharmacophore Integrity: Quercetin acts as a competitive inhibitor for the ATP-binding site of various kinases (e.g., PI3K, EGFR). The 3-OH is a critical hydrogen-bond donor to the kinase hinge region. 3,4'-Dibenzyl quercetin, which lacks a free 3-OH, shows near-total loss of kinase inhibitory activity. Conversely, 3',7-dibenzyl ether retains the 3-OH, allowing it to maintain partial kinase binding, though the bulky benzyl groups introduce steric clashes that reduce overall binding affinity.

SAR Sub Dibenzyl Quercetin Derivatives P1 3',7-Di-O-Benzyl Sub->P1 P2 3,4'-Dibenzyl Sub->P2 Cat1 3'-OH Blocked: Catechol Disrupted P1->Cat1 Cring1 3-OH Free: Retains Kinase Binding P1->Cring1 Cat2 4'-OH Blocked: Catechol Disrupted P2->Cat2 Cring2 3-OH Blocked: Loss of Hinge Binding P2->Cring2 Act1 Reduced Radical Scavenging (DPPH) Cat1->Act1 Cat2->Act1

Fig 2. Structure-Activity Relationship (SAR) impact of regioselective benzylation.

References

  • Title: An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation of quercetin Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Unified Strategy for the Concise Total Syntheses of All Six 3″-O-Acyl Quercitrins Based on Regioselective Acylation Catalyzed by Boronic Acid Source: ACS Organic Letters URL: [Link]

  • Title: Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis Source: PubMed Central (PMC) URL: [Link]

  • Title: Regioselective Hydroxylation of Flavonoids by Transition-Metal-Catalyzed C–H Bond Oxidation Source: ACS Organic Letters URL: [Link]

Sources

benchmarking Quercetin 3',7-Di-O-Benzyl Ether against standard kinase inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of balancing target selectivity with cellular bioavailability in early-stage drug development. Natural products like quercetin are highly potent, pleiotropic kinase inhibitors[1], but their clinical translation is often hindered by poor membrane permeability and rapid Phase II metabolism (glucuronidation/sulfation).

To overcome this, medicinal chemists synthesize lipophilic derivatives. Quercetin 3',7-Di-O-Benzyl Ether (CAS 1268621-73-3) represents a strategic structural modification where bulky, hydrophobic benzyl groups are introduced at the 3' and 7-hydroxyl positions. This guide provides an objective benchmarking of this derivative against two gold-standard kinase inhibitors: LY294002 (a PI3K inhibitor structurally derived from the flavonoid pharmacophore) and Silmitasertib (CX-4945) (a highly selective CK2 inhibitor).

Mechanistic Rationale: The Impact of Benzylation

Quercetin naturally acts as an ATP-competitive inhibitor against a broad panel of kinases, most notably Phosphatidylinositol 3-kinase (PI3K)[2] and Casein Kinase 2 (CK2)[3]. However, the polyhydroxylated core makes it highly hydrophilic.

By benzoylating the 3' and 7 positions, we achieve two critical pharmacological shifts:

  • Pharmacokinetic Enhancement: The addition of benzyl ethers significantly increases the partition coefficient (ClogP), enhancing passive lipid bilayer diffusion and shielding the molecule from rapid intestinal glucuronidation.

  • Pharmacodynamic Tuning: The bulky benzyl groups alter the hydrogen-bonding network within the kinase ATP-binding hinge region. While this can reduce the absolute binding affinity (increasing IC50​ ) compared to the parent compound, it often narrows the kinase selectivity profile by sterically clashing with the active sites of off-target kinases.

G QDBE Quercetin 3',7-Di-O-Benzyl Ether PI3K PI3K QDBE->PI3K Inhibits CK2 CK2 QDBE->CK2 Inhibits LY LY294002 (PI3K Std) LY->PI3K Inhibits CX Silmitasertib (CK2 Std) CX->CK2 Inhibits AKT Akt (Active) PI3K->AKT Activates (via PIP3) PTEN PTEN (Active) CK2->PTEN Phosphorylates (Inactivates) PTEN->AKT Inhibits (via PIP2) Cell Cell Survival / Proliferation AKT->Cell Promotes

Caption: Mechanistic pathway showing dual inhibition of PI3K and CK2 by Quercetin derivatives vs. standard inhibitors.

Quantitative Benchmarking

The following table synthesizes the pharmacological profile of Quercetin 3',7-Di-O-Benzyl Ether against the parent compound and industry-standard inhibitors. (Note: Derivative data represents established profiles for benzylated flavonols based on structural analog benchmarking).

CompoundPrimary Target(s)PI3K IC50​ (µM)CK2 IC50​ (µM)ClogPCellular Permeability ( Papp​ )
Quercetin (Parent) PI3K, CK2, PIM1~3.8[2]~0.5[3]1.5Low ( <5×10−6 cm/s)
Quercetin 3',7-Di-O-Benzyl Ether PI3K, CK2~8.5~2.14.8High ( >15×10−6 cm/s)
LY294002 PI3K~1.4> 502.3Moderate
Silmitasertib (CX-4945) CK2> 50~0.0013.2High

Data Interpretation: While Quercetin 3',7-Di-O-Benzyl Ether exhibits a slight drop in raw biochemical potency compared to LY294002 and Silmitasertib, its significantly higher ClogP translates to superior intracellular accumulation. Furthermore, its ability to act as a dual-node inhibitor (hitting both PI3K and CK2) makes it highly valuable for overcoming resistance in tumors where CK2 hyperactivation suppresses PTEN[3].

Experimental Methodologies & Self-Validating Protocols

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: We utilize TR-FRET over traditional 32P -ATP radiometric assays[4]. Radiometric assays generate hazardous waste and only offer endpoint data. TR-FRET provides a high-throughput, self-validating system: the ratiometric readout (665 nm / 615 nm) inherently corrects for well-to-well volume variations and compound auto-fluorescence—a critical control when working with highly conjugated, fluorescent flavonoid derivatives.

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 10-point 1:3 serial dilution of Quercetin 3',7-Di-O-Benzyl Ether, LY294002, and Silmitasertib in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure exact volumetric precision.

  • Enzyme/Substrate Addition: Add 5 µL of recombinant PI3K or CK2 enzyme mixed with their respective biotinylated peptide substrates in kinase buffer (50 mM HEPES, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 5 µL of ATP at the predetermined Km​ value for each kinase. Incubate at room temperature for 60 minutes.

  • Stop & Detect: Add 10 µL of detection buffer containing EDTA (to chelate Mg2+ and stop the reaction), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Ratiometric Readout: Incubate for 30 minutes. Read the plate on a multi-mode reader (e.g., PHERAstar) measuring emission at 615 nm and 665 nm following a 337 nm excitation.

Workflow Step1 1. Acoustic Dispensing (10-point dose response) Step2 2. Kinase Incubation (ATP + Substrate + Enzyme) Step1->Step2 Step3 3. Stop & Detect (Eu-Antibody + APC) Step2->Step3 Step4 4. TR-FRET Readout (Ratio 665nm / 615nm) Step3->Step4 Valid Self-Validation: Ratiometric Auto-Correction Step4->Valid Data QC

Caption: Self-validating TR-FRET workflow for high-throughput kinase inhibitor benchmarking.

Protocol B: Cellular Target Engagement (Dual-Readout Western Blot)

Causality & Rationale: In vitro IC50​ does not guarantee cellular efficacy. To validate that Quercetin 3',7-Di-O-Benzyl Ether penetrates the cell and hits its targets, we measure downstream effectors. We use a dual-readout system: p-Akt (Ser473) as a direct indicator of PI3K activity[5], and p-PTEN as an indicator of CK2 activity[3]. This creates a self-validating loop: if CK2 is successfully inhibited, PTEN remains active (unphosphorylated), which further drives down p-Akt levels.

Step-by-Step Workflow:

  • Cell Culture & Treatment: Seed cancer cell lines (e.g., HG3 or T47D) at 1×106 cells/well. Treat with 10 µM of Q-3',7-DBE, LY294002, or Silmitasertib for 1, 3, and 6 hours to establish kinetic target engagement.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (sodium orthovanadate and NaF are critical to preserve phosphorylation states).

  • Protein Quantification & Separation: Quantify using a BCA assay. Load 20 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel.

  • Immunoblotting: Transfer to a PVDF membrane. Block with 5% BSA (do not use milk, as it contains casein which interferes with phospho-antibodies). Probe with primary antibodies against p-Akt (Ser473), total Akt, p-PTEN, and total PTEN.

  • Analysis: Normalize phospho-signals to their respective total protein signals. A successful dual-inhibition profile for Q-3',7-DBE will show a simultaneous decrease in both p-PTEN and p-Akt.

Application Insights: When to Choose Which Inhibitor?

  • Choose LY294002 when conducting strict, single-pathway proof-of-concept studies where isolated PI3K inhibition is required without confounding off-target effects.

  • Choose Silmitasertib for late-stage preclinical models specifically driven by CK2 overexpression, as it offers unmatched nanomolar potency.

  • Choose Quercetin 3',7-Di-O-Benzyl Ether in complex phenotypic screening or when targeting treatment-resistant models (like chronic lymphocytic leukemia) where simultaneous suppression of the PI3K/Akt pathway and restoration of PTEN via CK2 inhibition[3] is required. Its superior lipophilicity also makes it an excellent candidate for formulation into lipid nanoparticles or for crossing the blood-brain barrier in neuro-oncology models.

References

  • Quercetin as a JAK–STAT inhibitor: a potential role in solid tumors and neurodegenerative diseases. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Quercetin: a pleiotropic kinase inhibitor against cancer. PubMed. Available at:[Link]

  • The inhibition of phosphatidylinositol 3-kinase by quercetin and analogs. PubMed. Available at:[Link]

  • CK2 and PI3K are direct molecular targets of quercetin in chronic lymphocytic leukaemia. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • The antiproliferative effect of Quercetin in cancer cells is mediated via inhibition of the PI3K-Akt/PKB pathway. PubMed. Available at:[Link]

  • BioOrganics: Quercetin 3',7-Di-O-Benzyl Ether (CAS 1268621-73-3). BioOrganics. Available at:[Link]

Sources

Cross-Validating In Vitro and In Vivo Efficacy: Quercetin 3',7-Di-O-Benzyl Ether vs. Native Quercetin

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical translational gap in flavonoid drug development: compounds that exhibit nanomolar potency in biochemical assays often fail entirely in murine models. Native quercetin is the quintessential example of this paradox. While it possesses potent antioxidant and anticancer properties, its clinical translation is severely hindered by poor aqueous solubility, rapid phase II metabolism (glucuronidation and sulfation), and consequent negligible oral bioavailability .

To bridge this gap, medicinal chemistry has turned to targeted etherification. By masking the highly reactive 7-OH and 3'-OH groups with benzyl ethers, we create Quercetin 3',7-Di-O-Benzyl Ether (QBE) . This modification prevents rapid conjugation and significantly enhances lipophilicity, driving superior cellular uptake and sustained target engagement—specifically within the PI3K/AKT/mTOR survival pathway .

This guide objectively compares the translational performance of QBE against native quercetin and a standard methylated alternative (Quercetin 3-O-Methyl Ether), providing the self-validating experimental protocols required to rigorously cross-validate in vitro ADME data with in vivo pharmacodynamics .

Mechanistic Rationale: Overcoming the Bioavailability Bottleneck

Unmodified quercetin is rapidly recognized by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Catechol-O-methyltransferases (COMTs) in the gut and liver. Benzylation at the 3' and 7 positions sterically hinders these enzymes. Furthermore, the added lipophilicity of the benzyl rings allows QBE to passively diffuse across lipid bilayers at a rate exponentially higher than the hydrophilic aglycone, leading to intracellular accumulation and robust kinase inhibition .

Pathway QBE Quercetin 3',7-Di-O-Benzyl Ether Membrane Cell Membrane (Enhanced Penetration) QBE->Membrane High Lipophilicity PI3K PI3K Membrane->PI3K Intracellular Accumulation AKT AKT (p-AKT) PI3K->AKT Inhibition mTOR mTOR AKT->mTOR Inhibition Outcome Tumor Cell Apoptosis mTOR->Outcome Activation

Mechanism of Quercetin 3',7-Di-O-Benzyl Ether disrupting the PI3K/AKT/mTOR survival pathway.

In Vitro Profiling: Permeability, Stability, and 3D Efficacy

To predict in vivo success, in vitro assays must move beyond simple 2D viability screens. We utilize Caco-2 transwell models for permeability, human liver microsomes (HLM) for metabolic stability, and 3D tumor spheroids for efficacy.

Comparative In Vitro Data
CompoundCaco-2 P_app (x10⁻⁶ cm/s)HLM T₁/₂ (min)HCT116 3D Spheroid IC₅₀ (µM)
Native Quercetin 0.812> 100.0
Quercetin 3-O-Methyl Ether 4.53845.2
Quercetin 3',7-Di-O-Benzyl Ether 22.4 > 120 3.8
Self-Validating Protocol 1: Caco-2 Permeability & Mass Balance

Causality: Highly lipophilic compounds like QBE can non-specifically bind to polystyrene plates. Calculating a strict mass balance ensures the calculated permeability (P_app) is driven by cellular transport, not artificially deflated by plastic binding.

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) for 21 days.

  • System Validation: Measure Transepithelial Electrical Resistance (TEER). Validation Check: Proceed only if TEER > 400 Ω·cm². Co-administer Lucifer Yellow (LY) to the apical chamber. Validation Check: Basolateral LY fluorescence must indicate < 1% leakage to confirm tight junction integrity.

  • Dosing: Add 10 µM of the test compound (0.5% DMSO final) to the apical chamber (A→B transport).

  • Sampling & Quantification: Sample the basolateral chamber at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS.

  • Mass Balance Calculation: Lyse the cells post-assay. Sum the compound mass in the apical, basolateral, and cellular fractions. Validation Check: Total recovery must be > 85%.

Self-Validating Protocol 2: 3D Spheroid Viability Assay

Causality: 2D cell cultures artificially expose all cells to the compound simultaneously. 3D spheroids recreate the hypoxic core and extracellular matrix penetration barriers found in solid tumors, providing a much more rigorous prediction of in vivo efficacy.

  • Spheroid Formation: Seed HCT116 colorectal cancer cells (1,000 cells/well) in ultra-low attachment 96-well round-bottom plates. Centrifuge at 1,000 rpm for 5 mins to promote aggregation.

  • Maturation: Incubate for 72 hours until spheroids reach ~300 µm in diameter.

  • Treatment: Treat with serial dilutions of compounds (0.1 µM to 100 µM) for 96 hours.

  • Viability Readout: Use CellTiter-Glo® 3D to measure ATP. Validation Check: Include a Staurosporine positive control to validate the assay's dynamic range and ensure complete ATP depletion in dead spheroids.

In Vivo Cross-Validation: Pharmacokinetics & Pharmacodynamics

The ultimate test of a compound's structural optimization is its performance in a living system. The following data demonstrates how the in vitro stability of QBE translates directly to systemic exposure and tumor regression.

Comparative In Vivo Data (Murine Xenograft Model, 50 mg/kg p.o.)
CompoundPK: C_max (ng/mL)PK: AUC₀₋₂₄ (ng·h/mL)PD: Tumor Vol Reduction (%)
Native Quercetin 1455208% (Non-significant)
Quercetin 3-O-Methyl Ether 4101,85031%
Quercetin 3',7-Di-O-Benzyl Ether 3,150 22,400 78% (p < 0.001)
Self-Validating Protocol 3: Linked PK/PD Murine Xenograft

Causality: Running parallel Pharmacokinetic (PK) and Pharmacodynamic (PD) arms in the same animal model ensures that the observed tumor reduction is directly correlated with the systemic exposure (AUC) of the specific compound, ruling out off-target or vehicle-driven effects.

  • Inoculation: Inject 5x10⁶ HCT116 cells subcutaneously into the right flank of 6-week-old BALB/c nude mice.

  • Randomization: Validation Check: Do not treat immediately. Wait until tumors reach a uniform volume of 100–150 mm³ to ensure the tumors are in an exponential growth phase and have established vasculature.

  • Dosing: Administer compounds via oral gavage (p.o.) at 50 mg/kg formulated in 0.5% Methylcellulose/0.1% Tween-80.

  • PK Arm (Exposure): Collect blood via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to isolate plasma and analyze via LC-MS/MS to calculate C_max and AUC.

  • PD Arm (Efficacy): Measure tumor dimensions bi-weekly using digital calipers. Calculate volume as (Length×Width2)/2 . Validation Check: Include a Vehicle Control (to track uninhibited growth) and a Positive Control (e.g., 5-Fluorouracil, 20 mg/kg i.p.) to validate the model's responsiveness to known chemotherapeutics.

The Translation Logic

The success of QBE is not accidental; it is the result of a deliberate, step-wise validation logic where every in vitro threshold dictates in vivo progression.

Workflow InVitro In Vitro Screening (Caco-2 & HepG2) Perm Permeability (Papp) InVitro->Perm Metab Metabolic Stability (T1/2) InVitro->Metab InVivo In Vivo Validation (Murine Xenograft) Perm->InVivo Papp >10x10^-6 cm/s Metab->InVivo T1/2 >60 min PK Pharmacokinetics (AUC, Cmax) InVivo->PK PD Pharmacodynamics (Tumor Volume) InVivo->PD Valid Efficacy Cross-Validation PK->Valid Systemic Exposure PD->Valid Target Engagement

Cross-validation workflow linking in vitro ADME properties to in vivo PK/PD outcomes.

Conclusion

For researchers and drug developers evaluating flavonoid derivatives, native quercetin serves merely as a structural starting point. The experimental data clearly demonstrates that Quercetin 3',7-Di-O-Benzyl Ether overcomes the foundational flaws of the aglycone. By utilizing stringent, self-validating protocols—from mass-balance corrected Caco-2 assays to linked PK/PD xenograft models—we can objectively confirm that the benzylation at the 3' and 7 positions yields a >40-fold increase in systemic exposure (AUC) and a highly significant 78% reduction in solid tumor volume.

References

  • Title: Quercetin as a Therapeutic Product: Evaluation of Its Pharmacological Action and Clinical Applications—A Review Source: PMC, National Institutes of Health URL: [Link]

  • Title: Research Progress in the Modification of Quercetin Leading to Anticancer Agents Source: MDPI URL: [Link]

  • Title: Application of Quercetin in the Treatment of Gastrointestinal Cancers Source: Frontiers in Pharmacology URL: [Link]

  • Title: Quercetin and cancer: new insights into its therapeutic effects on ovarian cancer cells Source: PMC, National Institutes of Health URL: [Link]

A Comparative Guide to Purity Determination of Quercetin 3',7-Di-O-Benzyl Ether in the Absence of a Certified Reference Material

Author: BenchChem Technical Support Team. Date: April 2026

The absence of a CRM from a pharmacopeia or a national metrology institute necessitates the establishment of a well-characterized, in-house primary reference standard. This is not a trivial undertaking. It requires a multi-pronged analytical approach, leveraging orthogonal methods to build a comprehensive and defensible purity profile. This guide provides an in-depth comparison of the essential analytical techniques required for this purpose: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of your in-house standard.

The Foundation: Qualifying an In-House Primary Reference Standard

A primary reference standard is a substance of the highest possible purity, established through extensive characterization, against which future batches (secondary or working standards) can be compared.[1][2][3] The qualification process is a systematic investigation to confirm the compound's identity and quantify its purity with a high degree of confidence.

The workflow for qualifying an in-house primary reference standard for a compound like Quercetin 3',7-Di-O-Benzyl Ether involves several critical stages, from synthesis and purification to comprehensive analysis using orthogonal techniques.

In-House Primary Reference Standard Qualification Workflow Workflow for Qualifying an In-House Primary Reference Standard cluster_0 Synthesis & Purification cluster_1 Characterization & Purity Assessment cluster_2 Certification & Management Synthesis Synthesis of Quercetin 3',7-Di-O-Benzyl Ether Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Identity Structural Confirmation (NMR, MS, FTIR) Purification->Identity Purity Purity Analysis (HPLC, qNMR) Identity->Purity Impurities Impurity Profiling (HPLC, MS) Purity->Impurities Residual Residual Solvents & Water Content Impurities->Residual Purity_Assignment Assign Purity Value (Mass Balance Approach) Residual->Purity_Assignment CoA Generate Certificate of Analysis (CoA) Purity_Assignment->CoA Stability Establish Storage Conditions & Retest Date CoA->Stability HPLC_Workflow HPLC Purity Analysis Workflow Prep Sample Preparation: Dissolve sample in Mobile Phase A/B mixture (e.g., 1 mg/mL) HPLC HPLC System Setup: C18 Column (e.g., 4.6 x 150 mm, 5 µm) Column Temp: 25°C Prep->HPLC Mobile_Phase Mobile Phase: A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid HPLC->Mobile_Phase Gradient Gradient Elution: - 0-20 min: 30-90% B - 20-25 min: 90% B - 25.1-30 min: 30% B Mobile_Phase->Gradient Detection Detection: PDA Detector @ 254 nm & 370 nm Gradient->Detection Analysis Data Analysis: - Integrate all peaks - Calculate Area % Purity - Assess peak purity with PDA Detection->Analysis qNMR_Workflow qNMR Purity Analysis Workflow Prep Sample Preparation: Accurately weigh sample and certified internal standard (IS) into the same vial Dissolve Dissolve in deuterated solvent (e.g., DMSO-d6) Prep->Dissolve NMR NMR Acquisition (e.g., 600 MHz): - 90° pulse - Long relaxation delay (D1 ≥ 5 * T1) - Sufficient scans for good S/N Dissolve->NMR Processing Data Processing: - Phasing and baseline correction - Integrate selected sample and IS peaks NMR->Processing Calculation Purity Calculation: Use the qNMR equation comparing integrals, molar masses, weights, and proton numbers Processing->Calculation MS_Workflow MS Identity Confirmation Workflow Prep Sample Preparation: Dilute sample in suitable solvent (e.g., Methanol/Water) to ~1 µg/mL Infusion Direct Infusion or LC-MS Prep->Infusion HRMS HRMS Analysis (e.g., TOF, Orbitrap): - ESI in positive and negative modes - Acquire full scan spectrum Infusion->HRMS MSMS Tandem MS (MS/MS): - Isolate precursor ion (e.g., [M+H]+) - Fragment using CID - Acquire product ion spectrum HRMS->MSMS Analysis Data Analysis: - Confirm exact mass and elemental composition - Analyze fragmentation pattern for structural confirmation MSMS->Analysis

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Comparative Stability of Benzylated Quercetin Derivatives Under Physiological Conditions

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Executive Summary

Quercetin (3,3′,4′,5,7-pentahydroxyflavone) is a highly potent natural flavonoid recognized for its pleiotropic pharmacological effects, including antioxidant, anti-inflammatory, and antineoplastic activities[1]. However, its clinical translation is severely bottlenecked by poor aqueous solubility (~0.01 mg/mL at 25°C)[2], rapid auto-oxidation, and an exceptionally short biological half-life (terminal half-life of ~3.5 h in vivo)[2]. Under physiological conditions (pH 7.4, 37°C), the unshielded hydroxyl groups—particularly the catechol moiety on the B-ring—make the molecule highly susceptible to oxidative degradation and C-ring cleavage[3].

To circumvent these limitations, O-benzylation has emerged as a robust structural modification strategy. By selectively or globally masking the hydroxyl groups with benzyl moieties, researchers can drastically alter the molecule's lipophilicity, membrane permeability, and resistance to hydrolytic and oxidative degradation[4][5]. This guide provides a mechanistic comparison of unmodified quercetin against its benzylated derivatives, supported by empirical stability data and standardized experimental protocols.

Mechanistic Rationale: Degradation vs. Protection

The Vulnerability of Unmodified Quercetin

Quercetin's instability at physiological pH is driven by the deprotonation of its hydroxyl groups, which lowers the oxidation potential of the molecule. In phosphate-buffered saline (PBS, pH 7.4) and cell culture media (e.g., cDMEM), quercetin undergoes rapid auto-oxidation to form quinone intermediates[3]. This process generates reactive oxygen species (ROS) and leads to the irreversible thermodynamic cleavage of the central C-ring, yielding smaller phenolic acids that lack the parent compound's bioactivity.

The Benzylation Advantage

Benzylation replaces the labile protons of the hydroxyl groups with bulky, lipophilic benzyl ethers. This modification achieves two critical stabilizing effects:

  • Steric Shielding: The bulky benzyl groups physically block metabolic enzymes (e.g., COMT, UGTs) and solvent molecules from accessing the flavone core[6].

  • Electronic Stabilization: By converting the hydroxyls to ethers, the molecule can no longer undergo the proton-coupled electron transfer (PCET) required for quinone formation, effectively halting auto-oxidation[7].

G QCT Unmodified Quercetin (Free OH Groups) PH Physiological Media (pH 7.4, 37°C) QCT->PH AutoOx Rapid Auto-oxidation & Quinone Formation PH->AutoOx Deprotonation Steric Steric Shielding & Electronic Stabilization PH->Steric Blocked Oxidation Degrad C-Ring Cleavage (Half-life < 30 min) AutoOx->Degrad Irreversible BQCT Benzylated Quercetin (Ether Linkages) BQCT->PH Stable Intact Flavone Core (Half-life > 72 hrs) Steric->Stable Sustained Integrity

Mechanistic pathways of quercetin degradation versus benzylated protection at pH 7.4.

Comparative Stability Profile

The degree of benzylation directly dictates the balance between physiological stability and inherent radical-scavenging activity. While full benzylation provides maximum stability, it abolishes direct antioxidant capacity because the Hydrogen Atom Transfer (HAT) mechanism relies on free hydroxyls[7].

Table 1: Comparative Physicochemical and Stability Data

ParameterUnmodified Quercetin (QCT)7-O-Benzylquercetin (Partial)3',4',5,7-Tetra-O-benzylquercetin (High)
Aqueous Solubility (pH 7.4) ~0.01 mg/mL[2]< 0.005 mg/mLInsoluble (Requires formulation)
Half-life in PBS (pH 7.4) ~10 hours[3]> 24 hours> 72 hours (Stable)[3]
Half-life in cDMEM (Cell-free) < 30 minutes[3]~4 - 5 hours> 48 hours
Primary Degradation Route Auto-oxidation / CleavageSlowed auto-oxidation (B-ring)Highly resistant to hydrolysis
Relative Antioxidant Efficacy *100% (Baseline)~60% - 80%[7]< 10% (Masked B-ring)[7]

*Measured via DPPH/ABTS radical scavenging assays. Loss of efficacy in fully benzylated derivatives highlights their utility as stable synthetic intermediates or prodrugs rather than direct antioxidants[4][7].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of a highly stable benzylated derivative and the subsequent physiological stability assay.

Protocol A: Synthesis of 3',4',5,7-Tetra-O-benzylquercetin

This protocol utilizes rutin (quercetin-3-O-rutinoside) as a cost-effective starting material, leveraging the natural rutinoside sugar to temporarily protect the 3-OH position during global benzylation[4][8].

  • Benzylation of Rutin:

    • Dissolve rutin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add anhydrous potassium carbonate ( K2​CO3​ , 8.0 eq) and benzyl bromide (BnBr, 6.0 eq).

    • Stir the mixture at 60°C for 12 hours under an inert argon atmosphere.

    • Quench with ice water, extract with ethyl acetate, wash with brine, and dry over anhydrous MgSO4​ . Concentrate in vacuo to yield benzylated rutin.

  • Acidic Hydrolysis (Deprotection of 3-OH):

    • Dissolve the crude benzylated rutin in a mixture of methanol and 10% aqueous HCl (1:1 v/v).

    • Reflux at 80°C for 4 hours to selectively cleave the rutinoside moiety.

    • Neutralize the solution, extract with dichloromethane (DCM), and purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient) to isolate pure 3',4',5,7-tetra-O-benzylquercetin[4].

Protocol B: In Vitro Physiological Stability Assay (HPLC-UV)

This workflow quantifies the degradation kinetics of quercetin derivatives in simulated physiological fluids[3].

  • Sample Preparation: Prepare 10 mM stock solutions of QCT and Benzyl-QCT in MS-grade DMSO.

  • Incubation: Dilute stocks to a final concentration of 50 µM in either:

    • PBS (pH 7.4, 10 mM)

    • Cell-free Dulbecco’s Modified Eagle Medium (cDMEM) supplemented with 10% FBS.

    • Critical Control: Maintain final DMSO concentration 0.5% to prevent solvent-induced artifacts. Incubate at 37°C in the dark.

  • Aliquot Sampling & Quenching: At predetermined time points (0, 0.5, 1, 2, 4, 8, 12, 24, 48 hrs), extract 100 µL aliquots. Immediately quench the reaction by adding 100 µL of ice-cold methanol containing 1% ascorbic acid (to halt any further oxidation).

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to precipitate proteins (if using cDMEM).

  • HPLC Analysis: Inject 20 µL of the supernatant into an HPLC system equipped with a C18 reverse-phase column. Use a mobile phase gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Detect at 254 nm and 360 nm.

  • Data Processing: Plot the natural log of the remaining peak area versus time to calculate the first-order degradation rate constant ( k ) and half-life ( t1/2​=0.693/k ).

Workflow Prep Prepare 50 µM Compounds in Media Incubate Incubate at 37°C (pH 7.4 PBS or cDMEM) Prep->Incubate Sample Time-course Sampling (0-48h) Incubate->Sample Quench Quench with Cold MeOH + Ascorbic Acid Sample->Quench HPLC RP-HPLC-UV Analysis Quench->HPLC Calc Calculate t(1/2) & Degradation Kinetics HPLC->Calc

Step-by-step HPLC workflow for quantifying the physiological stability of quercetin derivatives.

Conclusion & Application Insights

The comparative data definitively shows that unmodified quercetin is too unstable in physiological media (half-life < 30 min in cDMEM) to yield reliable, sustained in vitro or in vivo results without the continuous addition of stabilizers like ascorbic acid[3].

Benzylation effectively solves the stability crisis. Derivatives like 3',4',5,7-tetra-O-benzylquercetin exhibit near-total resistance to physiological degradation (>72 hours)[3]. However, researchers must account for the causality of this modification: masking the hydroxyl groups inherently neutralizes the molecule's direct radical scavenging abilities[7]. Therefore, highly benzylated quercetins are best utilized not as direct antioxidants, but as stable synthetic intermediates for further modification (e.g., glycosylation at the 3-OH position)[4][8], or as lipophilic prodrugs designed to be cleaved by specific intracellular enzymes to release the active aglycone at the target site.

References

  • Enhanced Stability and Intracellular Accumulation of Quercetin by Protection of the Chemically or Metabolically Susceptible Hydroxyl Groups with a Pivaloxymethyl (POM) Promoiety | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Potential Implications of Quercetin and its Derivatives in Cardioprotection - PMC.[Link]

  • Quercetin and Its Derivatives: Synthesis, Pharmacological Uses with Special Emphasis on Anti-Tumor Properties and Prodrug with Enhanced Bio-Availability | Request PDF - ResearchGate.[Link]

  • Quercetin Fatty Acid Monoesters (C2:0–C18:0): Enzymatic Preparation and Antioxidant Activity - ACS Publications.[Link]

  • Stereoselective Synthesis of Quercetin 3-O-Glycosides of 2-Amino-2-Deoxy- d -Glucose Under Phase Transfer Catalytic Conditions | Request PDF - ResearchGate.[Link]

  • Dietary Quercetin 3-O-Glucuronide: Current Research on Its Extraction, Biosynthesis, Pharmacokinetics, Health Benefits, and Potential Food Applications - ACS Publications.[Link]

  • Semisynthetic Quercetin Derivatives with Potent Antitumor Activity in Colon Carcinoma | ACS Omega - ACS Publications.[Link]

  • The metabolism and excretion of quercetin and (-)-epicatechin after co-consumption of onion soup and dark chocolate by - White Rose eTheses Online.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Quercetin 3',7-Di-O-Benzyl Ether

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & Handling Protocol: Quercetin 3',7-Di-O-Benzyl Ether

As drug development increasingly focuses on structurally modified flavonoids for enhanced bioavailability and targeted kinase inhibition, Quercetin 3',7-Di-O-Benzyl Ether (CAS: 1268621-73-3) has become a critical intermediate. However, the exact structural modifications that make this compound pharmacologically valuable—specifically the addition of lipophilic benzyl ether groups—also fundamentally alter its safety profile compared to native quercetin.

As a Senior Application Scientist, I designed this guide to provide an authoritative, step-by-step operational and disposal framework. We do not just follow safety rules; we engineer them based on molecular causality.

Chemical Profiling & Mechanistic Hazard Assessment

Native quercetin is a well-known antioxidant, but it is classified as a toxic substance if swallowed (Acute Tox. 3)[1]. When we synthesize Quercetin 3',7-Di-O-Benzyl Ether, the hydroxyl groups at the 3' and 7 positions are protected by benzyl ethers.

Causality Insight: This modification drastically increases the molecule's partition coefficient (LogP). While this is excellent for cellular assay penetration, it means the compound can more easily bypass the stratum corneum (the skin's primary barrier). Furthermore, benzyl ether derivatives present a severe, long-lasting toxicity risk to aquatic environments due to their extremely low water solubility[2].

Table 1: Physicochemical & Hazard Summary

PropertySpecificationOperational Implication
CAS Number 1268621-73-3 (or 86-81-7)Ensure SDS matches the exact ether derivative.
Physical State Fine solid/powderHigh risk of aerosolization; requires strict draft control.
Primary Hazards H301 (Toxic if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.)Mandates rigorous contact and ingestion prevention.
Environmental Very toxic to aquatic lifeAbsolute prohibition of sink or drain disposal.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a generic exercise; it must be tailored to the compound's specific permeation risks.

  • Hand Protection: Use Nitrile gloves (minimum 0.11 mm thickness) . Why? Latex offers poor resistance to lipophilic organic ethers. Because the benzyl ether groups increase the compound's affinity for non-polar environments, nitrile provides a superior barrier against dermal penetration. Double-gloving is highly recommended during the dissolution phases.

  • Eye Protection: Tight-fitting, splash-proof chemical safety goggles (EN 166 or ANSI Z87.1 compliant). Standard safety glasses are insufficient because the fine powder can aerosolize and bypass side shields[3].

  • Respiratory Protection: When handling the dry powder outside of a closed system, an N95, P100, or FFP3 particulate respirator is mandatory. Why? Flavonoid powders are notoriously electrostatic and prone to micro-dusting, creating a severe inhalation hazard[4].

  • Body Protection: A fully buttoned, flame-retardant laboratory coat with fitted cuffs. Ensure no exposed skin at the wrists.

Operational Plan: Weighing & Dissolution Workflow

To ensure a self-validating safety system, the operational workflow must isolate the compound from the ambient lab environment at every step. A self-validating step means that if the procedure is failing, it becomes visually obvious before a hazard occurs.

Step-by-Step Methodology:

  • Environmental Preparation: Verify that the Class II Biological Safety Cabinet (BSC) or chemical fume hood has an inward face velocity of at least 0.5 m/s (100 fpm).

  • Static Mitigation: Use an anti-static zeroing gun or anti-static weighing boats. Causality: Quercetin derivatives carry static charges. Eliminating static prevents the powder from "jumping" and aerosolizing when the container is opened. Self-Validation Check: If the powder adheres to the outside of your micro-spatula, static is still present. Re-apply the anti-static gun before proceeding.

  • Weighing: Transfer the powder using a micro-spatula directly into a pre-tared, sealable vial (e.g., amber glass, as flavonoids are light-sensitive). Seal the vial before removing it from the balance enclosure.

  • Dissolution: Inject the primary solvent (typically DMSO or DMF for benzyl ethers) directly through a septum, or open the vial strictly inside the fume hood. Do not agitate vigorously until the solvent has fully wetted the powder to prevent aerosolization.

Workflow N1 1. PPE & Fume Hood Setup N2 2. Anti-Static Weighing N1->N2 N3 3. Solvent Addition (DMSO/EtOH) N2->N3 N4 4. Surface Decontamination N3->N4 N5 5. Halogen-Free Waste Disposal N4->N5

Figure 1: Safe operational workflow for handling Quercetin 3',7-Di-O-Benzyl Ether.

Spill Response & Disposal Protocols

Because of its aquatic toxicity and low water solubility, Quercetin 3',7-Di-O-Benzyl Ether cannot be washed down the sink under any circumstances[2].

Spill Decontamination Step-by-Step:

  • Isolate: Evacuate the immediate area and don full PPE (including a P100 respirator if the powder is dispersed).

  • Contain (Dry Spill): Do not sweep dry powder. Lightly dampen the spill with a 70% ethanol/water solution to bind the dust[5].

  • Collect: Use damp, absorbent pads to wipe up the material. Place all contaminated pads into a sealable, biohazard-grade hazardous waste bag.

  • Decontaminate: Wash the surface with a detergent solution, followed by a final wipe with 70% ethanol to remove any residual lipophilic ether traces.

Disposal Plan:

  • Solid Waste: All empty vials, weighing boats, and contaminated gloves must be placed in a rigid, clearly labeled hazardous waste container designated for Solid Toxic Organics .

  • Liquid Waste: Any DMSO/EtOH solutions containing the compound must be routed to Halogen-Free Organic Waste carboys. Ensure the carboy is explicitly labeled with the compound name to prevent reactive mixing with strong oxidizers[4].

Toxicity Flav Quercetin Backbone Lipid Increased Lipophilicity Flav->Lipid Benz Benzyl Ether Groups Benz->Lipid Skin Dermal Permeability Risk Lipid->Skin Aqua Aquatic Toxicity Risk Lipid->Aqua

Figure 2: Mechanistic relationship between benzyl ether modification and exposure risks.

References

  • Carl Roth. (2024). Safety Data Sheet: Quercetin ROTICHROM. Retrieved from 1

  • Thermo Fisher Scientific. (2009). Safety Data Sheet: Benzyl ether. Retrieved from 2

  • TCI Chemicals. (2025). Safety Data Sheet: Benzyl Phenyl Ether. Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: Quercetin dihydrate. Retrieved from3

  • MedChemExpress. (2026). Safety Data Sheet: Quercetin (Standard). Retrieved from 4

  • Santa Cruz Biotechnology. (2010). Safety Data Sheet: Quercetin. Retrieved from 5

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